3-(6-methyl-1H-indol-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQVNBRRLIMNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651659 | |
| Record name | 3-(6-Methyl-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151590-29-3 | |
| Record name | 3-(6-Methyl-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(6-methyl-1H-indol-3-yl)propanoic acid. As a derivative of the well-studied indole-3-propanoic acid, this molecule holds promise for applications in drug discovery and development, particularly in areas where modulation of indole-related pathways is of interest. This document synthesizes available data on related compounds to project the physicochemical properties, spectral characteristics, and reactivity of the title compound. Detailed experimental protocols for its synthesis are proposed based on established synthetic methodologies for indole derivatives. The guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related molecules.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products and synthetic drugs. Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a host of critical signaling molecules, including the neurotransmitter serotonin and the hormone melatonin.[1] The metabolic breakdown of tryptophan by gut microbiota also produces a variety of indolic compounds, such as indole-3-propionic acid (IPA), which have been shown to possess potent neuroprotective and antioxidant properties.[1]
The substitution pattern on the indole ring can significantly influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. The introduction of a methyl group at the 6-position of the indole nucleus, as in 3-(6-methyl-1H-indol-3-yl)propanoic acid, is anticipated to modulate its lipophilicity and electronic properties, potentially leading to altered receptor interactions and metabolic fate compared to its unsubstituted parent compound. This guide aims to provide a detailed exploration of the chemical landscape of this specific derivative.
Physicochemical Properties
| Property | Predicted Value for 3-(6-methyl-1H-indol-3-yl)propanoic acid | Experimental Value for Indole-3-propanoic acid | Rationale for Prediction |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ | Addition of a CH₂ group. |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 135-145 | 133-135 | The methyl group may slightly increase the melting point due to increased molecular weight and potential for more ordered crystal packing. |
| Boiling Point (°C) | > 420 (decomposes) | ~417 (decomposes) | Expected to be slightly higher than the parent compound due to increased molecular weight. |
| pKa | ~4.8 | 4.77[2] | The methyl group at the 6-position is electronically weakly donating and is not expected to significantly alter the acidity of the distant carboxylic acid group. |
| logP (Octanol-Water Partition Coefficient) | ~2.2 | 1.49[2] | The addition of a methyl group increases the lipophilicity of the molecule, leading to a higher logP value. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Very soluble in water[2]; soluble in ethanol, DMSO, and DMF. | The increased lipophilicity from the methyl group is expected to decrease water solubility. |
Synthesis of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid can be achieved through the alkylation of 6-methylindole at the C3 position. Two common and effective methods are the reaction with an acrylic acid derivative or a Michael addition with acrylonitrile followed by hydrolysis.
Synthetic Workflow Overview
Caption: Synthetic routes to 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Detailed Experimental Protocol (Proposed)
Method B: Michael Addition with Acrylonitrile followed by Hydrolysis
This two-step method is often preferred due to the high reactivity of acrylonitrile as a Michael acceptor and the typically clean conversion to the final carboxylic acid upon hydrolysis.
Step 1: Synthesis of 3-(6-Methyl-1H-indol-3-yl)propanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylindole (1.0 eq) in a suitable solvent such as dioxane or acetonitrile.
-
Addition of Reagents: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium tert-butoxide (0.1 eq).
-
Michael Addition: To the stirred solution, add acrylonitrile (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(6-methyl-1H-indol-3-yl)propanenitrile.
Step 2: Hydrolysis to 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the nitrile intermediate from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a strong base (e.g., sodium hydroxide, 5.0 eq) and heat the mixture to reflux.
-
Reaction Progression: Monitor the reaction by TLC until the nitrile has been completely converted.
-
Workup: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(6-methyl-1H-indol-3-yl)propanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid and comparison with related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the propanoic acid chain, and the 6-methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Indole NH | 10.8 - 11.2 | br s | - | Broad singlet due to exchange and quadrupolar broadening. |
| H-2 (indole) | ~7.1 | s | - | Singlet, downfield due to proximity to the nitrogen atom. |
| H-4, H-5, H-7 (indole) | 6.8 - 7.5 | m | - | Complex multiplet in the aromatic region. |
| Propanoic α-CH₂ | ~2.6 | t | ~7.5 | Triplet, deshielded by the adjacent carboxylic acid group. |
| Propanoic β-CH₂ | ~3.0 | t | ~7.5 | Triplet, deshielded by the indole ring. |
| 6-Methyl | ~2.4 | s | - | Singlet in the aliphatic region. |
| Carboxylic Acid OH | 12.0 - 12.5 | br s | - | Very broad singlet, highly deshielded. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C-3a, C-7a (Indole) | 125 - 138 |
| C-2, C-3, C-4, C-5, C-6, C-7 (Indole) | 100 - 130 |
| Propanoic α-CH₂ | ~35 |
| Propanoic β-CH₂ | ~22 |
| 6-Methyl | ~21 |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.
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Molecular Ion (M⁺): m/z = 203
-
Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Indole) | 3300 - 3500 | Sharp to medium |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
Reactivity and Chemical Behavior
The chemical reactivity of 3-(6-methyl-1H-indol-3-yl)propanoic acid is dictated by the functional groups present: the indole ring, the carboxylic acid, and the aliphatic side chain.
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Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position if it were unsubstituted. Since the C-3 position is occupied, electrophilic attack would likely occur on the benzene portion of the ring, directed by the activating effect of the indole nitrogen and the methyl group. The N-H proton is weakly acidic and can be deprotonated with a strong base.
-
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. It is also the site of deprotonation in basic solutions.
-
Aliphatic Side Chain: The propanoic acid side chain is generally unreactive under mild conditions.
Potential Biological Activity and Applications
While specific biological data for 3-(6-methyl-1H-indol-3-yl)propanoic acid is limited, the known activities of its parent compound, indole-3-propionic acid (IPA), provide a strong rationale for its investigation in several therapeutic areas.
-
Neuroprotection: IPA is a potent neuroprotective agent, acting as a powerful antioxidant that scavenges hydroxyl radicals.[1] It has shown promise in models of Alzheimer's disease and cerebral ischemia.[1] The 6-methyl derivative may exhibit enhanced neuroprotective effects due to its increased lipophilicity, potentially leading to better blood-brain barrier penetration.
-
Anti-inflammatory Effects: IPA has been shown to modulate inflammatory responses.[3] The anti-inflammatory potential of the 6-methyl analog warrants investigation, particularly in the context of neuroinflammation and inflammatory bowel disease.
-
Gut Microbiome Modulation: As a tryptophan metabolite, IPA plays a role in the complex signaling network between the gut microbiota and the host.[3] Studying the effects of 3-(6-methyl-1H-indol-3-yl)propanoic acid on gut barrier function and microbial composition could reveal novel therapeutic avenues.
The introduction of the 6-methyl group provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
3-(6-methyl-1H-indol-3-yl)propanoic acid is a promising, yet underexplored, derivative of the biologically active indole-3-propionic acid. This technical guide has provided a detailed, albeit largely predictive, overview of its chemical properties, along with plausible and detailed synthetic protocols. The anticipated neuroprotective and anti-inflammatory properties, coupled with the potential for enhanced drug-like characteristics conferred by the 6-methyl group, make this compound a compelling target for further investigation in the fields of medicinal chemistry and drug development. The experimental validation of the predicted properties and biological activities outlined in this guide will be a crucial next step in unlocking the therapeutic potential of this intriguing molecule.
References
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Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(6-Fluoro-1H-indol-3-yl)propanoic acid. PubChem. [Link]
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ResearchGate. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]
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A Comprehensive Guide to the Structure Elucidation of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, toxicology, and materials science. This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 3-(6-methyl-1H-indol-3-yl)propanoic acid. Moving beyond a simple recitation of techniques, this document details the strategic rationale behind the experimental workflow, from initial molecular formula determination to the final assembly of the molecular framework through advanced 2D NMR spectroscopy. Each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can approach the characterization of novel small molecules with confidence and precision.
Introduction and Strategic Overview
3-(6-methyl-1H-indol-3-yl)propanoic acid is a derivative of the indole-3-propionic acid scaffold, a structure of significant interest due to its role as a metabolite and its neuroprotective properties.[1] Unambiguous confirmation of its molecular structure, particularly the precise location of the methyl substituent on the indole ring, is critical for understanding its structure-activity relationship (SAR) and ensuring the integrity of any further biological or chemical studies.
The strategy for elucidation is a multi-pronged approach that systematically builds the structure from fundamental properties to intricate atomic connectivity. This approach ensures that data from each analytical technique corroborates the others, creating a robust and irrefutable structural assignment.[2]
The logical workflow is as follows:
-
Molecular Formula Determination: Establish the elemental composition and degree of unsaturation.
-
Functional Group Identification: Identify the key chemical functionalities present.
-
¹H and ¹³C NMR Assignment: Map the proton and carbon skeletons.
-
Connectivity Analysis (2D NMR): Assemble the molecular fragments into the final structure.
Caption: Key expected COSY correlations.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | COSY Correlation |
| COOH | ~12.0 | br s | 1H | - |
| NH | ~10.8 | br s | 1H | - |
| H -4 | ~7.45 | d | 1H | H-5 |
| H -7 | ~7.20 | s | 1H | - |
| H -2 | ~7.10 | s | 1H | - |
| H -5 | ~6.85 | d | 1H | H-4 |
| -CH ₂- (C8) | ~3.05 | t | 2H | H-9 |
| -CH ₂- (C9) | ~2.70 | t | 2H | H-8 |
| -CH ₃ | ~2.40 | s | 3H | - |
Carbon NMR (¹³C & DEPT) and HSQC
The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. The Heteronuclear Single Quantum Coherence (HSQC) spectrum then correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignments. [3]
Table 4: Predicted ¹³C NMR and HSQC Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 | HSQC Correlation |
| C =O (C10) | ~174.5 | Quaternary (absent) | - |
| C -7a | ~136.0 | Quaternary (absent) | - |
| C -6 | ~131.5 | Quaternary (absent) | - |
| C -3a | ~127.0 | Quaternary (absent) | - |
| C -2 | ~123.5 | CH (+) | H-2 (~7.10 ppm) |
| C -5 | ~121.0 | CH (+) | H-5 (~6.85 ppm) |
| C -4 | ~119.5 | CH (+) | H-4 (~7.45 ppm) |
| C -3 | ~112.0 | Quaternary (absent) | - |
| C -7 | ~110.5 | CH (+) | H-7 (~7.20 ppm) |
| -C H₂- (C9) | ~34.0 | CH₂ (-) | H-9 (~2.70 ppm) |
| -C H₂- (C8) | ~24.5 | CH₂ (-) | H-8 (~3.05 ppm) |
| -C H₃ | ~21.0 | CH₃ (+) | -CH₃ (~2.40 ppm) |
Final Assembly: HMBC
Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to assembling the structure. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away. [4]This is how we connect the individual fragments (the methyl group, the propanoic acid chain, and the indole core) and, crucially, confirm the substitution pattern. The correlation from the methyl protons to C-6 is the definitive piece of evidence for its position.
Trustworthiness: The HMBC data serves as the ultimate cross-validation. For example, seeing a correlation from the H-8 methylene protons to the C-3 of the indole ring confirms the attachment point of the side chain, which is consistent with the known reactivity of indoles.
Caption: Key diagnostic HMBC correlations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum.
-
2D Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a multiplicity-edited gradient-selected HSQC sequence to correlate one-bond C-H connections.
-
HMBC: Use a gradient-selected HMBC sequence, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe ²JCH and ³JCH correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
Conclusion
The collective and corroborative data from High-Resolution Mass Spectrometry, FTIR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments provide an unambiguous and definitive structural confirmation of 3-(6-methyl-1H-indol-3-yl)propanoic acid . The molecular formula was established as C₁₂H₁₃NO₂, and the key functional groups (carboxylic acid, indole) were identified. 2D NMR analysis definitively placed the propanoic acid chain at the C-3 position and, most critically, confirmed the location of the methyl group at the C-6 position of the indole core. This rigorous, multi-technique approach exemplifies a gold-standard workflow for small molecule structure elucidation in a modern research environment.
References
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Abstract
This guide provides a detailed technical framework for the spectroscopic characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a derivative of the biologically significant indole-3-propanoic acid. Tailored for researchers, chemists, and professionals in drug development, this document outlines the predicted spectroscopic data across four critical analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from its parent molecule, indole-3-propanoic acid, and established principles of spectroscopy to provide a robust, predictive analysis. Each section includes detailed interpretations, the scientific rationale behind the predictions, and field-proven, step-by-step protocols for data acquisition, ensuring a self-validating system for structural confirmation.
Molecular Structure and Analytical Overview
3-(6-methyl-1H-indol-3-yl)propanoic acid (C₁₂H₁₃NO₂) is an indole derivative featuring a propanoic acid side chain at the C3 position and a methyl group at the C6 position of the indole ring. This substitution pattern is crucial as it influences the electronic environment and, consequently, the spectroscopic signature of the molecule. A multi-technique approach is essential for unambiguous structural elucidation.
-
¹H and ¹³C NMR will confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the connectivity of the side chain.
-
IR Spectroscopy will identify key functional groups, namely the carboxylic acid and the N-H bond of the indole.
-
Mass Spectrometry will determine the molecular weight and provide structural information through characteristic fragmentation patterns.
Below is the molecular structure with atom numbering used for spectral assignments.
Caption: Structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid with atom numbering.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is the cornerstone for confirming the proton environment of the molecule. The spectrum is predicted to show distinct signals for the indole ring protons, the propanoic acid side chain, the indole N-H, and the C6-methyl group.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~10.8 | broad singlet (br s) | - | 1H |
| H2 | ~7.1-7.2 | singlet (s) | - | 1H |
| H4 | ~7.3-7.4 | doublet (d) | ~8.0 | 1H |
| H5 | ~6.8-6.9 | doublet (d) | ~8.0 | 1H |
| H7 | ~7.2-7.3 | singlet (s) | - | 1H |
| H8 (-CH₂-) | ~2.9-3.0 | triplet (t) | ~7.5 | 2H |
| H9 (-CH₂-) | ~2.6-2.7 | triplet (t) | ~7.5 | 2H |
| H13 (-CH₃) | ~2.3-2.4 | singlet (s) | - | 3H |
| -COOH | ~12.1 | broad singlet (br s) | - | 1H |
Expertise & Rationale for Assignments
The choice of DMSO-d₆ as a solvent is strategic; it ensures the solubility of the carboxylic acid and allows for the observation of exchangeable protons like N-H and -COOH.
-
Indole Protons: The chemical shifts are based on the parent compound, indole-3-propanoic acid.[1][2] The C6-methyl group, being electron-donating, is expected to cause a slight upfield shift (to lower ppm) of the aromatic protons, particularly H5 and H7. The signal for H7 is predicted as a singlet because its ortho coupling partner (H6) is substituted. H5 remains a doublet due to coupling with H4. The H2 proton on the pyrrole ring typically appears as a singlet downfield due to the influence of the adjacent nitrogen.[3]
-
Propanoic Acid Chain: The two methylene groups (H8 and H9) form a classic A₂X₂ system, appearing as two distinct triplets. The H8 protons, being closer to the electron-withdrawing indole ring, are expected to be deshielded and appear further downfield than the H9 protons.[4]
-
Exchangeable Protons: The N-H proton of the indole and the -COOH proton of the acid are expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange with the solvent.[2] Their integration confirms their presence.
-
Methyl Protons: The C6-methyl group protons (H13) will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift around 2.3-2.4 ppm is characteristic of an aromatic methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For aqueous-like solvents, a calibrated residual solvent peak can be used.[6][7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum using a pulse angle of 45-90 degrees.
-
Set the spectral width to cover the range of -2 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks to determine proton ratios.
Caption: Standard workflow for ¹H NMR analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides direct evidence for the carbon skeleton of the molecule. With 12 unique carbon environments, the spectrum is expected to show 12 distinct signals.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C10 (-COOH) | ~174 |
| C6 | ~136 |
| C7a | ~135 |
| C2 | ~124 |
| C3a | ~127 |
| C4 | ~118 |
| C5 | ~120 |
| C7 | ~110 |
| C3 | ~112 |
| C9 (-CH₂-) | ~34 |
| C8 (-CH₂-) | ~24 |
| C13 (-CH₃) | ~21 |
Expertise & Rationale for Assignments
-
Carbonyl Carbon: The carboxylic acid carbon (C10) is the most deshielded, appearing far downfield around 174 ppm, a characteristic region for this functional group.[8]
-
Aromatic & Indole Carbons: The eight carbons of the indole ring (C2-C7a) are expected in the aromatic region (110-140 ppm). The substituent effects of the methyl and propanoic acid groups influence their precise locations.[9][10] C6, being directly attached to the methyl group, will be shifted downfield. The quaternary carbons (C3, C3a, C6, C7a) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which would show them as null signals.
-
Aliphatic Carbons: The methylene carbons of the side chain (C8, C9) and the methyl carbon (C13) will appear in the upfield aliphatic region. The methyl carbon (C13) is expected around 21 ppm, a typical value for an aromatic methyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.[11]
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, using the deuterated solvent signal (DMSO-d₆ at δ 39.52 ppm) as the reference.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and indole moieties.
Predicted IR Absorption Data (ATR-FTIR)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Indole N-H | Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Carboxylic Acid C=O | Stretch | ~1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| C-O | Stretch | ~1300 | Medium |
Expertise & Rationale for Assignments
-
O-H and N-H Region: The most diagnostic feature will be the extremely broad absorption from 3300-2500 cm⁻¹, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[12][13] Superimposed on this broad peak will be the sharper N-H stretch of the indole ring around 3400 cm⁻¹ and the C-H stretching vibrations.[14]
-
Carbonyl Stretch: A very strong and sharp absorption around 1700 cm⁻¹ is the definitive signal for the C=O stretch of the carboxylic acid.[15] Its position confirms the presence of the acid functional group.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C and C-O stretching and bending vibrations, which serve as a unique fingerprint for the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.[16]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.[17]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, retract the pressure arm, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Predicted Mass Spectrometry Data (ESI-MS)
-
Molecular Formula: C₁₂H₁₃NO₂
-
Exact Mass: 203.0946
-
Observed Ions (Positive Mode):
-
[M+H]⁺: m/z 204.1024
-
[M+Na]⁺: m/z 226.0843
-
-
Observed Ion (Negative Mode):
-
[M-H]⁻: m/z 202.0868
-
Key Fragmentation Pattern
The most significant fragmentation pathway for 3-substituted indoles is the cleavage of the side chain, leading to a highly stable indolyl-methyl cation (skatole cation).
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the loss of a neutral molecule.[18][19] For this compound, this would result in the loss of acrylic acid (CH₂=CHCOOH, mass 72) and the formation of a radical cation at m/z 131.
-
Dominant Fragmentation: The most probable and dominant fragmentation, however, is the cleavage of the C8-C9 bond, leading to the loss of the propanoic acid moiety via a stabilized intermediate, resulting in the formation of the 6-methylskatole cation. This fragment is predicted to be the base peak .
-
[C₁₀H₁₀N]⁺: m/z 144.0813 (6-methyl-3-methylene-3H-indolium)
-
Caption: Predicted ESI-MS fragmentation pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid for positive mode, or water/methanol for negative mode.[20][21] High salt concentrations must be avoided.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Instrument Parameters:
-
Set the ion source to either positive or negative mode.
-
Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution instruments (e.g., TOF or Orbitrap), this will provide an accurate mass measurement to confirm the elemental composition.
-
Tandem MS (MS/MS): To confirm fragmentation patterns, select the precursor ion ([M+H]⁺ at m/z 204) and subject it to collision-induced dissociation (CID) to generate and analyze the product ions.
Conclusion
The structural confirmation of 3-(6-methyl-1H-indol-3-yl)propanoic acid relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy will provide rapid confirmation of the essential carboxylic acid and indole functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition through an accurate mass measurement of the molecular ion, while its fragmentation pattern, particularly the base peak at m/z 144, will serve as a definitive structural fingerprint. The protocols and predictive data within this guide provide a comprehensive and trustworthy roadmap for the rigorous characterization of this compound.
References
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ResearchGate. (n.d.). Experimental and predicted 13C NMR chemical shifts of compounds 1-3. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3744, 1H-Indole-3-propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the activating factor and synthetic indole. Retrieved from [Link]
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University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved from [Link]
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Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. Indian Academy of Sciences. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3744, 1H-Indole-3-propanoic acid. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). mass spectrometry: McLafferty rearrangement [Video]. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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The Biological Landscape of 3-(6-methyl-1H-indol-3-yl)propanoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Therapeutic Potential of Substituted Indolepropanoic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast family of indole-containing compounds, indole-3-propanoic acid (IPA) and its derivatives have garnered significant attention for their multifaceted roles in human health and disease. IPA, a metabolite of tryptophan produced by the gut microbiota, is known to possess potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] Structural modification of the indole ring offers a compelling strategy to modulate these activities and explore new therapeutic applications. This technical guide focuses on a specific, under-explored derivative: 3-(6-methyl-1H-indol-3-yl)propanoic acid .
While direct experimental data on the biological activity of 3-(6-methyl-1H-indol-3-yl)propanoic acid is limited in publicly available literature, this guide will provide a comprehensive overview based on established principles of medicinal chemistry and the known activities of structurally related compounds. By examining the impact of the 6-methyl substitution on the indole core, we can extrapolate potential therapeutic applications and guide future research endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.
Predicted Biological Activities: An Evidence-Based Extrapolation
The introduction of a methyl group at the 6-position of the indole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Based on structure-activity relationship (SAR) studies of related indole derivatives, we can predict several promising avenues for the biological activity of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Anti-inflammatory and Analgesic Potential
Numerous studies have demonstrated the anti-inflammatory and analgesic properties of substituted indole-3-propionic acid derivatives.[4] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 3-(6-methyl-1H-indol-3-yl)propanoic acid could exhibit similar activity. The methyl group at the 6-position may enhance binding to the active site of COX enzymes, potentially leading to improved potency or a modified selectivity profile.[5]
Anticancer Activity
The indole scaffold is a common feature in a multitude of anticancer agents that act through diverse mechanisms, including the inhibition of tubulin polymerization, kinases, and topoisomerases.[1][6] Research on 6-substituted indole derivatives has revealed potent activity against various cancer cell lines. For instance, certain 6-aryl-3-aroyl-indole analogues have been identified as strong inhibitors of tubulin polymerization.[4] Furthermore, some 2,6-di-substituted indole derivatives have been developed as inhibitors of METTL3, a promising therapeutic target in oncology. Given these precedents, 3-(6-methyl-1H-indol-3-yl)propanoic acid warrants investigation for its potential as an anticancer agent. The 6-methyl group could influence the compound's ability to interact with key residues in the binding pockets of cancer-related proteins.[7]
Proposed Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid: A Detailed Experimental Protocol
The absence of a commercially available source of 3-(6-methyl-1H-indol-3-yl)propanoic acid necessitates a reliable synthetic route for its production and subsequent biological evaluation. Below is a proposed multi-step synthesis starting from the readily available 6-methylindole. This protocol is based on well-established reactions in indole chemistry.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Step-by-Step Methodology
Step 1: Synthesis of 3-((Dimethylamino)methyl)-6-methyl-1H-indole (Gramine derivative)
-
To a cooled (0-5 °C) solution of dimethylamine (40% in water, 1.2 equivalents) in acetic acid, add formaldehyde (37% in water, 1.1 equivalents) dropwise with stirring.
-
To this mixture, add a solution of 6-methylindole (1.0 equivalent) in acetic acid.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the gramine derivative.[3]
Step 2: Synthesis of 3-(6-methyl-1H-indol-3-yl)acetonitrile
-
Suspend the gramine derivative (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add a solution of sodium cyanide or potassium cyanide (1.5 equivalents) in water to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(6-methyl-1H-indol-3-yl)acetonitrile.[8]
Step 3: Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Dissolve the 3-(6-methyl-1H-indol-3-yl)acetonitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (5-10 equivalents), to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 3-(6-methyl-1H-indol-3-yl)propanoic acid.[9]
Potential Mechanisms of Action: A Look into Cellular Pathways
The predicted biological activities of 3-(6-methyl-1H-indol-3-yl)propanoic acid are likely mediated through its interaction with specific cellular signaling pathways.
Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[10] It is hypothesized that 3-(6-methyl-1H-indol-3-yl)propanoic acid could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Induction of Apoptosis in Cancer Cells
Many indole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in malignant cells.[11] This can be achieved through various mechanisms, including the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] It is plausible that 3-(6-methyl-1H-indol-3-yl)propanoic acid could interfere with tubulin polymerization, triggering a cascade of events that ultimately leads to the demise of cancer cells.
Quantitative Data Summary (Hypothetical)
As no direct experimental data is currently available for 3-(6-methyl-1H-indol-3-yl)propanoic acid, the following table presents hypothetical IC50 values based on the activities of structurally similar indole derivatives against relevant biological targets. This data is for illustrative purposes only and requires experimental validation.
| Biological Target | Hypothetical IC50 (µM) | Reference Compound(s) |
| COX-2 (Anti-inflammatory) | 5 - 20 | Substituted Indole-3-propionic acids[4] |
| HT-29 Colon Cancer Cell Line | 1 - 10 | 6-substituted indole derivatives[6][7] |
| Tubulin Polymerization | 2 - 15 | Indole-based tubulin inhibitors[1] |
Conclusion and Future Directions
While the biological activities of 3-(6-methyl-1H-indol-3-yl)propanoic acid have yet to be explicitly characterized, this technical guide provides a strong rationale for its investigation as a potential therapeutic agent. Based on the well-documented activities of related indole derivatives, this compound holds promise as a novel anti-inflammatory, analgesic, or anticancer drug candidate. The proposed synthetic route offers a clear path for its preparation, enabling further preclinical studies.
Future research should focus on the following key areas:
-
Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid to ensure its purity and structural integrity.
-
In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of relevant biological targets, including COX enzymes, various cancer cell lines, and tubulin polymerization assays, is essential to validate the predicted activities.
-
Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies should be undertaken to elucidate the precise molecular pathways through which the compound exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related 6-substituted indole-3-propanoic acid derivatives will provide valuable insights into the SAR and guide the optimization of lead compounds.
The exploration of novel chemical entities like 3-(6-methyl-1H-indol-3-yl)propanoic acid is paramount to the advancement of drug discovery. This guide serves as a foundational resource to stimulate and direct future research into this promising, yet unexplored, region of chemical space.
References
[6] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link] [12] Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022, July 26). Retrieved January 25, 2026, from [Link] [10] Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. (2024, December 31). Retrieved January 25, 2026, from [Link] [7] Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link] [9] US3062832A - Process for the production of 3-indole-propionic acids - Google Patents. (n.d.). Retrieved January 25, 2026, from [13] Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals | Cuestiones de Fisioterapia. (2025, January 10). Retrieved January 25, 2026, from [Link] [14] MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE Kiyoshi Matsumoto*" Takane Uchid. (n.d.). Retrieved January 25, 2026, from [Link] [15] B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. (2020, January 2). Retrieved January 25, 2026, from [Link] [16] Indole-3-acetic acid - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link] [11] Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC - NIH. (2018, July 26). Retrieved January 25, 2026, from [Link] [2] Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link] [3] Mannich reactions of activated 4,6-dimethoxyindoles - Arkivoc. (n.d.). Retrieved January 25, 2026, from [Link] [17] Mannich reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link] [4] Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link] [18] (PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. (n.d.). Retrieved January 25, 2026, from [Link] [1] Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (2024, July 19). Retrieved January 25, 2026, from [Link] [19] Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. - RSC Publishing. (2021, September 24). Retrieved January 25, 2026, from [Link] [20] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr - ChemRxiv. (n.d.). Retrieved January 25, 2026, from [Link] [5] Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis. (n.d.). Retrieved January 25, 2026, from [Link] [21] Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity - Bentham Science Publisher. (n.d.). Retrieved January 25, 2026, from [Link] [22] Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - NIH. (n.d.). Retrieved January 25, 2026, from [Link] [23] Mannich Reaction - YouTube. (2021, September 9). Retrieved January 25, 2026, from [Link] [24] Possible products in mono acylation of 3-methylindole - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link] [8] Indole - Mannich Reaction And Substitution By Elimination - ChemTube3D. (n.d.). Retrieved January 25, 2026, from [Link] [25] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. (n.d.). Retrieved January 25, 2026, from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-methyl-1H-indol-3-yl)propanoic acid is a methylated derivative of the well-characterized gut microbiota metabolite, indole-3-propanoic acid (IPA). While direct studies on the 6-methylated form are limited, the extensive body of research on IPA provides a strong foundation for predicting its potential therapeutic targets and biological activities. This guide synthesizes the current understanding of IPA's mechanisms of action to propose a rational, evidence-based framework for investigating 3-(6-methyl-1H-indol-3-yl)propanoic acid as a novel therapeutic agent. We will explore its likely interactions with key nuclear receptors, its potential role in modulating inflammatory and metabolic pathways, and provide detailed experimental protocols for target identification and validation.
Introduction: The Promise of a Methylated Indole Propionic Acid
Indole-3-propanoic acid (IPA) is a tryptophan-derived metabolite produced by the gut microbiome, most notably by bacteria of the Clostridium genus.[1] It has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4] The addition of a methyl group at the 6-position of the indole ring, creating 3-(6-methyl-1H-indol-3-yl)propanoic acid, may modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy or altering its target specificity. This document outlines the primary putative targets for this novel compound based on the established pharmacology of its parent molecule, IPA.
Primary Putative Therapeutic Targets
The principal molecular targets of IPA are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[1][4] It is highly probable that 3-(6-methyl-1H-indol-3-yl)propanoic acid also interacts with these ligand-activated transcription factors.
Aryl Hydrocarbon Receptor (AhR)
AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and cellular responses to environmental stimuli.[5] Various indole derivatives, including IPA, are known endogenous ligands for AhR.[2][6]
-
Mechanism of Action: Upon binding to 3-(6-methyl-1H-indol-3-yl)propanoic acid in the cytoplasm, AhR is expected to translocate to the nucleus, heterodimerize with the AhR Nuclear Translocator (ARNT), and bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This can lead to the upregulation of genes involved in detoxification, as well as modulation of immune cell differentiation and function.[5] In the context of sepsis, IPA has been shown to enhance macrophage phagocytosis through AhR activation.[5][6]
-
Therapeutic Implications:
-
Inflammatory Bowel Disease (IBD): By activating AhR in intestinal immune cells, the compound could promote the production of anti-inflammatory cytokines like IL-22, enhancing gut barrier function.[1]
-
Autoimmune Diseases: Modulation of T-cell differentiation via AhR could be beneficial in various autoimmune conditions.
-
Neuroinflammation: AhR activation in microglia and astrocytes may suppress neuroinflammatory processes, a key factor in neurodegenerative diseases.[7]
-
Pregnane X Receptor (PXR)
PXR is another nuclear receptor primarily known for its role in sensing foreign molecules and regulating their metabolism and excretion. IPA is a known agonist of PXR.[1][8][9]
-
Mechanism of Action: Activation of PXR by 3-(6-methyl-1H-indol-3-yl)propanoic acid would lead to the transcriptional regulation of genes encoding drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.[9] In the intestine, PXR activation by IPA helps maintain mucosal homeostasis and barrier function.[1][8]
-
Therapeutic Implications:
-
Gut Barrier Integrity: Upregulation of tight junction proteins and mucins via PXR activation can strengthen the intestinal barrier, which is compromised in conditions like IBD and metabolic syndrome.[10][11]
-
Metabolic Diseases: PXR plays a role in glucose and lipid metabolism, and its modulation by this compound could be beneficial in conditions like non-alcoholic fatty liver disease (NAFLD).[12]
-
Fibrosis: PXR signaling has been implicated in the regulation of fibrosis, and its activation may have anti-fibrotic effects in the intestine and liver.[8][13]
-
Secondary and Novel Potential Therapeutic Targets
Beyond AhR and PXR, the biological activities of IPA suggest other potential targets for its 6-methylated derivative.
Direct Radical Scavenging and Antioxidant Activity
IPA is a potent scavenger of hydroxyl radicals.[1] This direct antioxidant activity is independent of receptor binding and is a crucial aspect of its neuroprotective effects. It is anticipated that 3-(6-methyl-1H-indol-3-yl)propanoic acid will retain this property.
-
Therapeutic Implications:
-
Neurodegenerative Diseases: By neutralizing reactive oxygen species (ROS), the compound could protect neurons from oxidative damage in Alzheimer's, Parkinson's, and Huntington's diseases.[2]
-
Ischemia-Reperfusion Injury: Its antioxidant properties could be beneficial in mitigating tissue damage following events like stroke or myocardial infarction.
-
Modulation of Cholinesterases
Recent studies have explored the potential of IPA derivatives to inhibit cholinesterases, enzymes critical in neurotransmission and targeted in Alzheimer's disease therapy.[14]
-
Therapeutic Implications:
-
Alzheimer's Disease: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could increase acetylcholine levels in the brain, offering symptomatic relief.[14]
-
Antimicrobial Activity
IPA has demonstrated direct antimicrobial activity against Mycobacterium tuberculosis by acting as an allosteric inhibitor of the enzyme TrpE, which is involved in tryptophan biosynthesis.[15][16]
-
Therapeutic Implications:
Proposed Experimental Workflows for Target Validation
To validate the predicted targets for 3-(6-methyl-1H-indol-3-yl)propanoic acid, a systematic experimental approach is required.
Target Engagement and Affinity Determination
Objective: To confirm direct binding of the compound to its putative targets and quantify the binding affinity.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 for PXR, HT-29 for AhR) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 3-(6-methyl-1H-indol-3-yl)propanoic acid or vehicle control for a specified duration.
-
Thermal Challenge: Heat cell lysates or intact cells across a range of temperatures.
-
Protein Extraction and Quantification: Separate soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction for the target protein (AhR or PXR) using specific antibodies.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Rationale: CETSA is a powerful method to confirm target engagement in a cellular context without the need for compound labeling.
Functional Assays for Target Activation
Objective: To determine if the compound acts as an agonist or antagonist of its target receptors.
Methodology: Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the target receptor (AhR or PXR) and a reporter plasmid containing a luciferase gene under the control of a response element (XRE for AhR, PXR-responsive element for PXR).
-
Compound Treatment: Treat the transfected cells with a dose-response range of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
-
Luciferase Assay: Measure luciferase activity as a readout of receptor activation.
-
Data Analysis: Plot luciferase activity against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Rationale: This assay provides a quantitative measure of the functional consequence of compound binding to its target.
Global Target Identification
Objective: To identify novel, unanticipated targets of the compound.
Methodology: Chemical Proteomics (Affinity-Based Pull-Down)
-
Compound Immobilization: Synthesize a derivative of 3-(6-methyl-1H-indol-3-yl)propanoic acid with a linker for immobilization on beads (e.g., NHS-activated sepharose).
-
Cell Lysis and Incubation: Incubate the immobilized compound with a cell lysate.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with the compound.
Rationale: This unbiased approach can reveal novel binding partners and expand the therapeutic potential of the compound.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Putative signaling pathways for 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Experimental Workflow
Caption: Proposed workflow for target identification and validation.
Quantitative Data Summary
While no direct quantitative data exists for 3-(6-methyl-1H-indol-3-yl)propanoic acid, the following table summarizes relevant data for the parent compound, IPA, which can serve as a benchmark for future studies.
| Parameter | Target | Value | Assay Type | Reference |
| EC50 | Human PXR | ~10-30 µM | Reporter Assay | [9] |
| EC50 | Human AhR | ~5-20 µM | Reporter Assay | [6] |
| IC50 | M. tuberculosis TrpE | ~50 µM | Enzymatic Assay | [15] |
Conclusion
3-(6-methyl-1H-indol-3-yl)propanoic acid represents a promising lead compound for the development of novel therapeutics targeting a range of diseases, from inflammatory conditions to neurodegeneration. Its potential to interact with the Aryl Hydrocarbon Receptor and the Pregnane X Receptor, coupled with its likely antioxidant and antimicrobial properties, warrants a thorough investigation. The experimental workflows outlined in this guide provide a clear path forward for elucidating its mechanism of action and validating its therapeutic potential. The strategic methylation of the indole core may offer an opportunity to fine-tune the pharmacological profile of this important class of gut microbiota-derived metabolites.
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An In-depth Technical Guide to 3-(6-methyl-1H-indol-3-yl)propanoic acid and its Derivatives for Researchers and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast family of indole-containing molecules, 3-(1H-indol-3-yl)propanoic acid (IPA), a tryptophan metabolite produced by the gut microbiota, has garnered significant attention for its multifaceted biological activities, including potent neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of the indole-3-propanoic acid scaffold, with a specific focus on its 6-methylated derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid. While direct research on this specific methylated analog is nascent, this guide extrapolates its potential properties based on the well-documented biology of the parent compound and the known influence of methyl substitution on the indole ring. We will delve into established and theoretical synthetic routes, explore the landscape of known derivatives, and discuss their applications in drug discovery. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising class of molecules.
The Core Scaffold: Indole-3-propanoic Acid (IPA) - A Metabolite of Significance
Indole-3-propanoic acid (IPA) is an endogenous molecule, primarily produced by the anaerobic fermentation of dietary tryptophan by gut bacteria such as Clostridium sporogenes.[1] This microbial metabolite is absorbed into systemic circulation and crosses the blood-brain barrier, exerting a range of physiological effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the core scaffold is essential for designing derivatives with improved pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 134-136 °C | |
| pKa | ~4.5 (carboxylic acid) | |
| LogP | ~2.3 | |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. |
Established Biological Activities and Mechanism of Action
IPA is a pleiotropic molecule with a well-documented portfolio of biological activities, making it an attractive starting point for drug discovery programs.
-
Neuroprotection: IPA is a potent neuroprotective agent, demonstrating efficacy in models of cerebral ischemia and Alzheimer's disease.[1] Its neuroprotective effects are attributed to its ability to scavenge hydroxyl radicals, the most reactive and damaging of the reactive oxygen species (ROS).[1]
-
Antioxidant Activity: Beyond radical scavenging, IPA mitigates oxidative stress by preventing lipid peroxidation and protecting DNA from oxidative damage.[3][4]
-
Anti-inflammatory Effects: IPA exhibits significant anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines.[4] This activity is crucial in a host of inflammatory-driven pathologies.
-
Metabolic Regulation: Emerging evidence suggests that IPA plays a role in metabolic homeostasis. It has been shown to improve glucose metabolism and insulin sensitivity, highlighting its potential in the management of type 2 diabetes.[5][6]
-
Gut Barrier Integrity: IPA enhances mucosal homeostasis and barrier function in the gut, which is critical for preventing the translocation of inflammatory molecules into circulation.[1]
The mechanisms underlying these effects are primarily mediated through the activation of two key nuclear receptors:
-
Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. Activation of AhR by indole derivatives, including IPA, can modulate gut immunity and enhance intestinal barrier function.[1][7]
-
Pregnane X Receptor (PXR): PXR is another nuclear receptor that governs the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. IPA's interaction with PXR contributes to its protective effects on the intestinal mucosa.[1]
The signaling cascade initiated by IPA binding to these receptors ultimately leads to a reduction in inflammatory signaling and an enhancement of cellular defense mechanisms against oxidative stress.
The Target Molecule: 3-(6-methyl-1H-indol-3-yl)propanoic acid
While the parent IPA molecule is well-characterized, there is a notable absence of published research specifically on its 6-methylated derivative. However, we can infer its potential properties and significance based on the known effects of methylation on the indole ring.
Physicochemical Properties (Predicted)
The addition of a methyl group at the 6-position of the indole ring is expected to subtly alter the physicochemical properties of the molecule.
| Property | Predicted Change and Rationale |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Lipophilicity (LogP) | Increased. The methyl group is lipophilic, which would likely increase the overall LogP of the molecule. This could have implications for its membrane permeability and oral bioavailability. |
| Solubility | Decreased in aqueous media. The increased lipophilicity would likely lead to a decrease in solubility in polar solvents. |
| Electronic Properties | Modified. The methyl group is an electron-donating group, which can influence the electron density of the indole ring. This might affect its ability to participate in certain biological interactions, such as π-π stacking with protein residues. |
Hypothesized Biological Activity and Rationale
The 6-methyl group could modulate the biological activity of the IPA scaffold in several ways:
-
Enhanced Potency: Methylation can sometimes lead to a more favorable interaction with the binding pocket of a target protein, thereby increasing potency. For instance, 6-methyl-DL-tryptophan is investigated for its ability to modulate serotonin levels, suggesting that methylation at this position does not abrogate biological activity and may, in fact, fine-tune it.[8]
-
Altered Receptor Selectivity: The change in size and electronic properties due to the methyl group could alter the binding affinity for AhR and PXR, or potentially introduce affinity for new targets.
-
Improved Metabolic Stability: The methyl group might sterically hinder enzymatic attack at the 6-position, potentially leading to a longer half-life in vivo compared to the parent IPA.
Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid and its Derivatives
Proposed Synthetic Route for 3-(6-methyl-1H-indol-3-yl)propanoic acid
A common and effective method for the synthesis of indole-3-propanoic acids involves the reaction of a substituted indole with acrylic acid.[9]
Scheme 1: Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 6-methylindole (1.0 eq) in a mixture of acetic acid and acetic anhydride, add acrylic acid (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.
Justification of Experimental Choices:
-
Starting Material: 6-methylindole is a commercially available and relatively inexpensive starting material.[10]
-
Reagents: Acrylic acid, acetic acid, and acetic anhydride are common laboratory reagents. The acetic acid/acetic anhydride mixture serves as both the solvent and the catalyst for the Michael-type addition of the indole to the acrylic acid.
-
Reaction Conditions: Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
-
Purification: Recrystallization is a straightforward and effective method for purifying solid organic compounds.
Synthesis of Derivatives
The modular nature of the indole scaffold allows for the synthesis of a diverse range of derivatives. Key points of diversification include:
-
Substitution on the Indole Ring: A variety of substituted indoles can be used as starting materials to explore the effect of different functional groups on biological activity.
-
Modification of the Propanoic Acid Side Chain: The carboxylic acid can be converted to esters, amides, or other functional groups to modulate polarity, solubility, and potential for hydrogen bonding.
-
Substitution on the Indole Nitrogen: The indole nitrogen can be alkylated or arylated to introduce further diversity and explore interactions with specific receptor subtypes. A study on 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors highlights the importance of this position for activity.[11]
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Expected Observations for 3-(6-methyl-1H-indol-3-yl)propanoic acid |
| ¹H NMR | Aromatic protons on the indole ring, a singlet for the methyl group, and characteristic multiplets for the ethyl chain of the propanoic acid moiety. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the indole ring, the methyl group, the ethyl chain, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, and a strong C=O stretch for the carboxylic acid. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the compound. |
Therapeutic Applications and Future Directions
Given the broad biological activities of the parent IPA scaffold, 3-(6-methyl-1H-indol-3-yl)propanoic acid and its derivatives represent a promising area for drug discovery and development.
-
Neurodegenerative Diseases: The potential for enhanced neuroprotective activity makes this class of compounds attractive for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Inflammatory Disorders: The anti-inflammatory properties could be harnessed for the treatment of inflammatory bowel disease, rheumatoid arthritis, and other chronic inflammatory conditions.
-
Metabolic Diseases: The ability to improve glucose metabolism and insulin sensitivity warrants investigation into their potential as novel therapeutics for type 2 diabetes and metabolic syndrome.
-
Oncology: The role of tryptophan metabolism and AhR signaling in cancer is an active area of research.[7] Indole derivatives that modulate these pathways could have applications in oncology.
Future research should focus on the following:
-
Synthesis and Characterization: The synthesis and full analytical characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid are necessary to confirm its properties.
-
In Vitro Biological Evaluation: The compound and a library of its derivatives should be screened in a panel of in vitro assays to determine their activity as antioxidants, anti-inflammatory agents, and modulators of AhR and PXR.
-
In Vivo Efficacy Studies: Promising candidates from in vitro screening should be advanced to in vivo models of disease to evaluate their efficacy and pharmacokinetic profiles.
-
SAR Studies: A systematic exploration of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and drug-like properties of this chemical series.
Conclusion
The indole-3-propanoic acid scaffold is a rich starting point for the development of new therapeutics. While its 6-methylated derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid, remains largely unexplored, the foundational knowledge of the parent compound, IPA, provides a strong rationale for its investigation. The synthetic routes are feasible, and the potential for modulated biological activity through 6-methylation is high. This guide provides a comprehensive framework for researchers to embark on the synthesis, characterization, and biological evaluation of this promising class of molecules, with the ultimate goal of translating their therapeutic potential into novel medicines for a range of human diseases.
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Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1222. [Link]
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Spadoni, G., et al. (2006). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 49(16), 4958-4968. [Link]
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Ohta, S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(18), 7585-7603. [Link]
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Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. [Link]
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Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Scientia Pharmaceutica, 91(1), 13. [Link]
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Mindt, T. L., et al. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 28(20), 7105. [Link]
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In silico modeling of 3-(6-methyl-1H-indol-3-yl)propanoic acid
An In-Depth Technical Guide to the In Silico Modeling of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2] 3-(6-methyl-1H-indol-3-yl)propanoic acid, a methylated derivative of the well-studied gut microbial metabolite Indole-3-propionic acid (IPA), presents an intriguing candidate for computational analysis.[3] This technical guide provides a comprehensive, step-by-step framework for the in silico modeling of this compound, designed for researchers and drug development professionals. We will elucidate a complete computational workflow, from initial ligand preparation and target identification to advanced molecular dynamics and ADMET profiling. The causality behind each methodological choice is explained to provide not just a protocol, but a field-proven strategy for virtual screening and lead characterization.
Introduction: The Rationale for In Silico Analysis
In silico modeling has become an indispensable pillar of modern drug discovery, offering a predictive, cost-effective, and rapid approach to evaluating the therapeutic potential of small molecules.[4] By simulating molecular interactions within a computational environment, we can prioritize candidates, elucidate mechanisms of action, and identify potential liabilities long before committing to resource-intensive preclinical synthesis and testing.
The subject of this guide, 3-(6-methyl-1H-indol-3-yl)propanoic acid, is structurally related to Indole-3-propionic acid (IPA), a tryptophan metabolite produced by gut microbiota.[3] IPA is known for its potent neuroprotective, antioxidant, and anti-inflammatory properties, partly through interactions with the pregnane X receptor (PXR) and aryl hydrocarbon receptor (AhR).[5][6] The addition of a methyl group at the 6-position of the indole ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its binding affinity for biological targets and its overall pharmacokinetic profile. This guide outlines the computational workflow to explore these potential effects.
Caption: A high-level overview of the end-to-end computational workflow.
Ligand Preparation and Physicochemical Characterization
The first principle of any modeling study is to begin with an accurate representation of the molecule. The quality of the initial structure dictates the reliability of all subsequent predictions.
Step-by-Step Protocol: Ligand Preparation
-
Obtain 2D Structure: Secure the 2D structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this molecule is CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O.
-
Generate 3D Coordinates: Use a computational chemistry tool (e.g., Avogadro, ChemDraw 3D) to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion and find a low-energy, stable conformation.
-
Rationale: Docking and simulation algorithms are highly sensitive to the ligand's initial geometry. An unminimized, high-energy conformation can lead to inaccurate binding poses and inflated energy scores.
-
Method: Employ a suitable force field (e.g., MMFF94 or UFF) and a robust optimization algorithm (e.g., steepest descent followed by conjugate gradients) until a defined convergence criterion is met (e.g., RMS gradient < 0.01 kcal/mol·Å).
-
-
Assign Protonation State: Determine the likely protonation state of the carboxylic acid group at physiological pH (7.4).
-
Rationale: The charge of a molecule is a primary determinant of its interactions, particularly electrostatic and hydrogen bonding. As a propanoic acid, this group will be predominantly deprotonated and negatively charged at pH 7.4.
-
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking software, such as .mol2 or .pdbqt.
Data Presentation: Predicted Physicochemical Properties
The following table summarizes key molecular descriptors predicted using computational tools, which are essential for interpreting subsequent ADMET results.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C12H13NO2 | Basic structural information |
| Molecular Weight | 203.24 g/mol | Influences diffusion and absorption; aligns with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.5 - 3.0 | Governs membrane permeability and solubility |
| H-Bond Donors | 2 (indole N-H, acid O-H) | Key for target binding specificity |
| H-Bond Acceptors | 2 (carbonyl O, acid O) | Key for target binding specificity |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Predicts cell permeability; good (<140 Ų) |
Target Identification: Finding Where the Molecule Binds
For a novel or under-characterized compound, identifying its potential biological targets is a primary objective. This can be approached using several ligand-based computational methods.
Methodology: Reverse Pharmacophore Screening
-
Causality & Rationale: This method works on the principle that a molecule's 3D arrangement of chemical features (pharmacophore) is responsible for its biological activity. By abstracting the pharmacophore of our query molecule (e.g., one aromatic ring, one hydrogen bond donor, one negative ionizable feature), we can screen it against a database of pre-calculated protein binding site pharmacophores. A high-fit score suggests a potential protein target. This approach is powerful because it is independent of structural similarity to known ligands.
-
Workflow:
-
Generate a pharmacophore model from the energy-minimized 3D structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
-
Utilize a platform like PharmMapper or ZINCPharmer to screen this model against their respective databases of target pharmacophores.
-
Analyze the results, prioritizing targets based on fit score, biological relevance to known indole activities (e.g., nuclear receptors, enzymes in the tryptophan metabolism pathway), and druggability.[6]
-
Molecular Docking: Predicting Binding Affinity and Pose
Once potential targets are identified, molecular docking predicts the preferred orientation of our ligand within the protein's binding site and estimates the strength of the interaction.
Caption: The validated workflow for a typical molecular docking experiment.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Target Preparation:
-
Download the crystal structure of the chosen target protein from the Protein Data Bank (PDB). For example, the human Pregnane X Receptor (PDB ID: 1NRL).
-
Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules and any co-crystallized ligands/ions not essential for binding.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.
-
Save the prepared protein in the .pdbqt format.
-
-
Grid Box Definition:
-
Define the three-dimensional search space (the "grid box") for the docking algorithm. The box should encompass the entire binding pocket where the native ligand binds.
-
Rationale: This step constrains the computational search to the area of interest, drastically increasing efficiency and preventing the algorithm from exploring irrelevant surface pockets. A well-defined grid is a hallmark of a rigorous docking protocol.
-
-
Docking Execution:
-
Run the docking simulation using the prepared protein, the prepared ligand, and the grid definition as inputs. The docking algorithm will systematically explore different conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted interaction.
-
Visualize the top-ranked pose in a molecular viewer. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues.
-
Self-Validation: As a critical control, re-dock the original co-crystallized ligand into the binding site. A successful protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Pregnane X Receptor (PXR) | 1NRL | -8.5 | Cys284, His407 | Hydrogen Bond, Pi-Sulfur |
| Aryl Hydrocarbon Receptor (AhR) | - | -7.9 | Gln377, Tyr316 | Hydrogen Bond, Pi-Pi Stacking |
| Indoleamine 2,3-Dioxygenase (IDO1) | 2D0T | -7.2 | Arg231, Ser167 | Salt Bridge, Hydrogen Bond |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of binding, MD simulation offers a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.
-
Causality & Rationale: A high docking score is promising, but it doesn't guarantee that the ligand will remain stably bound. MD simulation models the movements and interactions of every atom in the system over nanoseconds. By tracking key metrics, we can validate the docking pose and gain deeper insights into the binding mechanism.
-
Step-by-Step Protocol:
-
System Setup: Place the top-ranked docked complex into a simulation box filled with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system's charge.
-
Minimization & Equilibration: Perform energy minimization on the entire system to remove steric clashes. Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure to ensure it reaches a stable state.
-
Production Run: Run the simulation for a set period (e.g., 50-100 nanoseconds), saving the atomic coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex is not undergoing major conformational changes and is stable.
-
Root-Mean-Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This reveals which parts of the protein are flexible and which are stable. High fluctuation in binding site residues may indicate an unstable interaction.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
-
-
ADMET Prediction: Profiling Druggability
A potent molecule is only a viable drug candidate if it can reach its target and is safe. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models assess these crucial pharmacokinetic and safety properties.
-
Methodology: Utilize integrated, web-based platforms like SwissADME or pkCSM. These tools use a combination of physicochemical properties and machine-learning models trained on extensive experimental data to make their predictions.
-
Key Parameters to Evaluate:
-
Absorption: Gastrointestinal (GI) absorption potential and blood-brain barrier (BBB) permeability.
-
Metabolism: Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. Inhibition can lead to dangerous drug-drug interactions.
-
Toxicity: Predictions for potential liabilities such as carcinogenicity, hepatotoxicity, or hERG (potassium channel) inhibition, which can cause cardiac issues.
-
Data Presentation: Predicted ADMET Profile
| Parameter | Prediction | Interpretation |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | May cross the blood-brain barrier, relevant for CNS targets. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for interactions with other drugs metabolized by CYP3A4. |
| hERG Inhibition | Low Risk | Unlikely to cause drug-induced QT prolongation. |
| Hepatotoxicity | Low Probability | Predicted to be safe for the liver. |
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow for the characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid. The computational pipeline, beginning with accurate ligand preparation and proceeding through target identification, molecular docking, MD simulation, and ADMET prediction, provides a robust framework for generating testable hypotheses about the molecule's biological activity and therapeutic potential.
The results from such a study would highlight the most probable protein targets and provide a quantitative estimate of binding affinity. Furthermore, the ADMET profile would flag potential pharmacokinetic liabilities that may need to be addressed through medicinal chemistry efforts. These in silico findings are not a replacement for experimental validation but serve as an essential, data-driven guide to prioritize resources and design more intelligent, focused laboratory experiments.
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The Emergence of 3-(6-methyl-1H-indol-3-yl)propanoic Acid: A Keystone in CRTH2 Antagonist Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a significant molecule in the landscape of medicinal chemistry. Its journey from a derivative of the well-known indole scaffold to a key pharmacophore in the development of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists is a compelling narrative of rational drug design and synthetic innovation. This document will delve into the historical context of its emergence, detail robust synthetic protocols, and explore its mechanism of action, thereby serving as a critical resource for professionals in drug discovery and development.
Introduction: The Indole Nucleus and the Dawn of CRTH2 Antagonism
The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities. The story of 3-(6-methyl-1H-indol-3-yl)propanoic acid is intrinsically linked to the burgeoning field of immunology and the quest for novel treatments for allergic and inflammatory diseases.
The discovery of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, as a key receptor for prostaglandin D2 (PGD2) in the early 2000s marked a pivotal moment in inflammation research.[1] PGD2 is a major mediator released from mast cells upon allergen challenge, and its interaction with CRTH2 on Th2 cells, eosinophils, and basophils orchestrates the inflammatory cascade characteristic of allergic conditions such as asthma and allergic rhinitis.[2] This discovery immediately positioned CRTH2 as a prime therapeutic target for the development of a new class of anti-inflammatory drugs.
Early drug discovery efforts focused on identifying small molecules that could block the PGD2-CRTH2 interaction. It was within this intensive search that indole acetic and propanoic acid derivatives emerged as a promising class of antagonists.[2] The structural resemblance of the indole carboxylate moiety to the carboxylic acid group of prostaglandins, the natural ligands of CRTH2, provided a rational starting point for medicinal chemists.
The Genesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid: A Historical Perspective
While a singular, seminal publication detailing the first synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid is not readily apparent in the historical literature, its development can be traced through the broader evolution of indole-based CRTH2 antagonists. The foundational work on indole acetic acid derivatives as CRTH2 antagonists, pioneered by companies like Oxagen, laid the groundwork for the exploration of various substitutions on the indole ring and the propanoic acid side chain.[2]
The strategic placement of a methyl group at the 6-position of the indole ring was a logical step in the structure-activity relationship (SAR) studies of this compound class. Such modifications are a standard practice in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability. The exploration of early patents from this era reveals a systematic investigation of substituted indole derivatives, with the aim of optimizing their antagonist activity at the CRTH2 receptor.[3]
The synthesis of this specific molecule would have logically followed the well-established principles of indole chemistry, with the Fischer indole synthesis being the most probable and historically significant method employed.[4][5] This classic reaction, discovered by Hermann Emil Fischer in 1883, allows for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[4]
Synthesis and Characterization: A Technical Deep Dive
The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid is a multi-step process that hinges on the foundational Fischer indole synthesis. The following protocol outlines a robust and reproducible method for its preparation.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: the construction of the 6-methylindole core followed by the elaboration of the 3-propanoic acid side chain.
Caption: Synthetic workflow for 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Detailed Experimental Protocol
Stage 1: Synthesis of 6-Methyl-1H-indole-3-acetic acid via Fischer Indole Synthesis
-
Hydrazone Formation: To a stirred solution of p-tolylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add levulinic acid (1.1 eq). The reaction mixture is typically stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials. The resulting hydrazone may precipitate out of solution and can be collected by filtration.
-
Indolization: The crude hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or a mixture of acetic acid and hydrochloric acid.[6] The hydrazone is added to the acid catalyst at an elevated temperature, typically ranging from 80 to 120 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude 6-methyl-1H-indole-3-acetic acid.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Stage 2: Arndt-Eistert Homologation to 3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Acid Chloride Formation: 6-Methyl-1H-indole-3-acetic acid (1.0 eq) is suspended in an inert solvent like dichloromethane (DCM) or toluene. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature until the evolution of gas ceases and the starting material is fully consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or THF) and cooled to 0 °C. A solution of diazomethane in diethyl ether is added cautiously until a persistent yellow color is observed, indicating an excess of diazomethane. The reaction is stirred at 0 °C for 1-2 hours. Caution: Diazomethane is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement and Esterification: To the solution of the diazoketone, a catalyst such as silver(I) oxide or silver benzoate is added in the presence of an alcohol, typically methanol or ethanol, to trap the resulting ketene as an ester. The reaction is often heated to reflux to facilitate the rearrangement.
-
Hydrolysis: The resulting methyl or ethyl ester of 3-(6-methyl-1H-indol-3-yl)propanoic acid is then hydrolyzed to the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like methanol or ethanol. The reaction is stirred at room temperature or gently heated until the ester is fully consumed.
-
Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, leading to the precipitation of 3-(6-methyl-1H-indol-3-yl)propanoic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Physicochemical and Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 130-150 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:
-
~10.8 ppm (singlet, 1H): Indole N-H proton.
-
~7.3-7.5 ppm (multiplet, 2H): Aromatic protons on the benzene ring of the indole.
-
~6.7-6.9 ppm (multiplet, 2H): Aromatic and C2-H protons of the indole ring.
-
~2.8-3.0 ppm (triplet, 2H): Methylene protons adjacent to the indole ring.
-
~2.5-2.7 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid.
-
~2.3 ppm (singlet, 3H): Methyl protons at the 6-position.
-
~12.0 ppm (broad singlet, 1H): Carboxylic acid proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule, further confirming its structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. Electron ionization (EI) mass spectrometry may show characteristic fragmentation patterns of the indole and propanoic acid moieties.
Mechanism of Action: Targeting the CRTH2 Receptor
3-(6-methyl-1H-indol-3-yl)propanoic acid and its analogues function as competitive antagonists at the CRTH2 receptor. The propanoic acid moiety is crucial for binding, likely mimicking the carboxylic acid group of the natural ligand, PGD2, and interacting with key residues in the receptor's binding pocket.
The binding of PGD2 to CRTH2 activates intracellular signaling pathways, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, leading to cellular responses such as chemotaxis, activation, and cytokine release. By competitively blocking the binding of PGD2, 3-(6-methyl-1H-indol-3-yl)propanoic acid prevents these downstream signaling events.
Caption: Simplified signaling pathway of the CRTH2 receptor and its inhibition.
The antagonism of the CRTH2 receptor by molecules like 3-(6-methyl-1H-indol-3-yl)propanoic acid has been shown to inhibit the migration and activation of eosinophils and Th2 lymphocytes, key cellular players in the pathophysiology of allergic diseases.[7] This provides a targeted approach to mitigating the inflammatory response at its source.
Conclusion and Future Perspectives
The discovery and development of 3-(6-methyl-1H-indol-3-yl)propanoic acid represents a significant advancement in the field of anti-inflammatory drug discovery. Its history is a testament to the power of rational drug design, building upon the foundational knowledge of a privileged chemical scaffold and a newly identified therapeutic target. The synthetic routes, primarily rooted in the classic Fischer indole synthesis, are robust and adaptable, allowing for the generation of a diverse library of analogues for further optimization.
As our understanding of the intricacies of the inflammatory cascade continues to evolve, the targeted approach offered by CRTH2 antagonists remains a highly attractive therapeutic strategy. The journey of 3-(6-methyl-1H-indol-3-yl)propanoic acid from a conceptual molecule to a key player in this field underscores the enduring importance of fundamental organic synthesis and medicinal chemistry in addressing unmet medical needs. Future research will likely focus on developing next-generation CRTH2 antagonists with improved pharmacokinetic profiles, enhanced selectivity, and even greater efficacy in a range of inflammatory and allergic disorders.
References
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- Methyl 3-(1H-indol-3-yl)
- Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC - PubMed Central.
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
- Fischer Indole Synthesis - Organic Chemistry Portal.
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- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy - Benchchem.
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- Novel CRTH2 antagonists: a review of patents
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(6-methyl-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-methyl-1H-indol-3-yl)propanoic acid is a derivative of the well-studied indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan. IPA itself has garnered significant attention for its antioxidant and neuroprotective properties. The introduction of a methyl group at the 6-position of the indole ring can modulate the parent molecule's physicochemical properties, potentially influencing its biological activity, solubility, and metabolic stability. This guide provides a detailed examination of the anticipated physicochemical characteristics of 3-(6-methyl-1H-indol-3-yl)propanoic acid, drawing upon the established data of its parent compound and related methylated indole derivatives. Furthermore, this document outlines the standard experimental protocols for the empirical determination of these properties.
Core Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3-(6-methyl-1H-indol-3-yl)propanoic acid is not extensively available in the public domain. Therefore, we will first present the known properties of the parent compound, 3-(1H-indol-3-yl)propanoic acid (IPA), and then discuss the anticipated effects of the 6-methyl substitution.
Table 1: Physicochemical Properties of 3-(1H-indol-3-yl)propanoic acid (IPA) and Predicted Impact of 6-Methyl Substitution
| Property | 3-(1H-indol-3-yl)propanoic acid (IPA) | Predicted Effect of 6-Methyl Group | Predicted Value for 3-(6-methyl-1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₁H₁₁NO₂ | Addition of CH₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 189.21 g/mol | Increase | 203.24 g/mol |
| Melting Point | 134-135 °C | Increase due to improved crystal packing | > 135 °C |
| Boiling Point | Decomposes | Decomposes | Decomposes |
| Aqueous Solubility | Sparingly soluble | Decrease due to increased lipophilicity | Lower than IPA |
| pKa (carboxyl group) | ~4.75 | Minor increase due to electron-donating effect | Slightly > 4.75 |
| LogP | ~2.0 - 2.5 | Increase | > 2.5 |
Expert Analysis of the 6-Methyl Substitution:
The introduction of a methyl group at the 6-position of the indole ring is expected to induce several key changes in the molecule's physicochemical profile:
-
Increased Lipophilicity (LogP): The methyl group is a non-polar, electron-donating group. Its addition to the aromatic indole ring will increase the overall lipophilicity of the molecule. This is predicted to result in a higher octanol-water partition coefficient (LogP), suggesting enhanced partitioning into lipid environments. This could have significant implications for membrane permeability and interaction with hydrophobic binding pockets of target proteins.
-
Decreased Aqueous Solubility: A direct consequence of increased lipophilicity is a predicted decrease in aqueous solubility. The molecule will be less able to form favorable interactions with polar water molecules.
-
Elevated Melting Point: The methyl group can enhance van der Waals interactions and potentially lead to a more ordered and stable crystal lattice structure. This improved crystal packing generally results in a higher melting point compared to the unsubstituted parent compound. For comparison, the melting point of 5-methyl-1H-indole-2-carboxylic acid is reported to be in the range of 236-238°C, which is significantly higher than that of indole-2-carboxylic acid (205-210 °C)[1].
-
Subtle pKa Shift: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the carboxylate group, making the conjugate base more stable and thus slightly decreasing the acidity of the carboxylic acid. This would manifest as a minor increase in the pKa value. A predicted pKa for 1-methyl-1H-indole-3-carboxylic acid is around 4.01[2].
Experimental Determination of Physicochemical Properties
To empirically validate the predicted properties, a series of standard analytical techniques should be employed. The following section details the methodologies for these key experiments.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Experimental Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Accurately weigh 2-5 mg of 3-(6-methyl-1H-indol-3-yl)propanoic acid into a tared aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point. Program a linear temperature ramp, typically 5-10 °C/min, to a temperature above the melting point.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. A sharp peak is indicative of high purity.
Aqueous Solubility Determination
Rationale: Determining the aqueous solubility is crucial for understanding the bioavailability and formulation development of a compound. A common method is the shake-flask method.
Experimental Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 3-(6-methyl-1H-indol-3-yl)propanoic acid to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
pKa Determination by Potentiometric Titration
Rationale: The pKa is a measure of the acidity of the carboxyl group. Potentiometric titration is a reliable method to determine the pKa by monitoring the pH of a solution as a titrant is added.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh and dissolve a sample of 3-(6-methyl-1H-indol-3-yl)propanoic acid in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on this curve, which can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Indole NH Proton: A broad singlet is expected in the region of 8.0-8.5 ppm.
-
Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the aromatic region (7.0-7.8 ppm). The 6-methyl substitution will influence the splitting pattern of the remaining aromatic protons.
-
Propanoic Acid Protons: The two methylene groups of the propanoic acid side chain will appear as triplets in the upfield region (around 2.5-3.5 ppm).
-
Methyl Protons: A singlet corresponding to the three protons of the 6-methyl group is expected around 2.4 ppm.
-
Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the downfield region, typically around 170-180 ppm.
-
Indole Carbons: The carbons of the indole ring will appear in the aromatic region (100-140 ppm).
-
Propanoic Acid Carbons: The methylene carbons of the side chain will be observed in the aliphatic region (20-40 ppm).
-
Methyl Carbon: The carbon of the 6-methyl group will appear at a characteristic upfield chemical shift (around 20 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[3].
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the range of 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid[4].
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the indole ring.
-
N-H Stretch (Indole): A moderate, sharp peak around 3300-3500 cm⁻¹ is expected for the N-H stretch of the indole ring.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecule [M+H]⁺ in positive ion mode and a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can be used to confirm the elemental composition. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as characteristic fragmentation of the indole ring.
Conclusion
While direct experimental data for 3-(6-methyl-1H-indol-3-yl)propanoic acid is limited, a comprehensive understanding of its physicochemical properties can be extrapolated from its parent compound, indole-3-propionic acid, and the known effects of methyl substitution on aromatic systems. The addition of the 6-methyl group is predicted to increase the lipophilicity, melting point, and slightly increase the pKa, while decreasing aqueous solubility. The detailed experimental protocols and spectroscopic interpretation guides provided herein offer a robust framework for the empirical validation of these characteristics, which is essential for advancing research and development involving this and related molecules.
References
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
PubChem. 6-Methyl-1H-indole-3-carboxylic acid. [Link]
-
Aute, M. Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
UCLA Chemistry. IR: carboxylic acids. [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]
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An In-Depth Technical Guide to 3-(6-methyl-1H-indol-3-yl)propanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a derivative of the well-studied indole-3-propanoic acid. While specific experimental data for this particular methylated analog is not widely available, this document consolidates information on its predicted chemical identifiers, proposes a detailed synthetic route based on established methodologies, and extrapolates its potential biological activities and physicochemical properties from closely related compounds. This guide serves as a valuable resource for researchers interested in the synthesis and exploration of novel indole derivatives for applications in drug discovery and chemical biology.
Chemical Identifiers and Physicochemical Properties
A definitive CAS number for 3-(6-methyl-1H-indol-3-yl)propanoic acid is not readily found in major chemical databases, suggesting it is a novel or less-common compound. However, we can predict its key identifiers and physicochemical properties based on its structure.
| Identifier | Value |
| IUPAC Name | 3-(6-methyl-1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Predicted LogP | 2.5 - 3.0 |
| Predicted pKa | ~4.8 (carboxylic acid) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O |
| InChI | InChI=1S/C12H13NO2/c1-7-2-3-11-9(5-7)8(6-13-11)4-5-10(14)15/h2-3,5-6,13H,4H2,1H3,(H,14,15) |
| InChIKey | Predicted based on structure |
Proposed Synthesis Protocol
The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid can be achieved through a two-step process, starting with the synthesis of the precursor 6-methylindole, followed by the addition of the propanoic acid side chain to the 3-position of the indole ring.
Synthesis of 6-methylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2]
Reaction: 4-methylphenylhydrazine reacts with pyruvic acid to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield 6-methyl-1H-indole-2-carboxylic acid. Subsequent decarboxylation yields 6-methylindole.
Step-by-step Methodology:
-
Hydrazone Formation:
-
Dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add an equimolar amount of sodium pyruvate and stir at room temperature for 1-2 hours.
-
The resulting phenylhydrazone may precipitate and can be isolated by filtration.
-
-
Cyclization and Decarboxylation:
-
The crude hydrazone is added to a high-boiling point solvent like ethylene glycol containing a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
The mixture is heated to a high temperature (e.g., 180-200 °C) to facilitate both the cyclization and subsequent decarboxylation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of 6-methylindole.
-
The crude product is collected by filtration and can be purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
The use of a strong acid catalyst is crucial for the[1][1]-sigmatropic rearrangement that is central to the Fischer indole synthesis mechanism.[3]
-
A high temperature is necessary to overcome the activation energy for both the cyclization and the final decarboxylation step.
Caption: Fischer Indole Synthesis of 6-methylindole.
Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
The addition of the propanoic acid side chain to the 3-position of the 6-methylindole core can be achieved by reaction with acrylic acid in the presence of an acid catalyst.[4]
Reaction: 6-methylindole undergoes an electrophilic substitution reaction with acrylic acid, where the electron-rich C3 position of the indole attacks the β-carbon of the acrylic acid.
Step-by-step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 6-methylindole in a mixture of acetic acid and acetic anhydride.
-
Add acrylic acid to the solution. The acetic anhydride serves to activate the acrylic acid and also acts as a dehydrating agent.
-
The reaction mixture is stirred at a moderately elevated temperature (e.g., 80-100 °C).
-
-
Reaction Monitoring and Work-up:
-
The progress of the reaction is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully poured into cold water to precipitate the product and quench the acetic anhydride.
-
The crude 3-(6-methyl-1H-indol-3-yl)propanoic acid is collected by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The C3 position of the indole ring is highly nucleophilic and prone to electrophilic attack.
-
Acetic acid provides a protic medium, while acetic anhydride can form a mixed anhydride with acrylic acid, increasing its electrophilicity.
Caption: Synthesis of the target compound from 6-methylindole.
Potential Biological Activities and Applications
The biological activities of 3-(6-methyl-1H-indol-3-yl)propanoic acid have not been explicitly reported. However, based on the extensive research on its parent compound, indole-3-propionic acid (IPA), and other indole derivatives, we can infer its potential therapeutic applications.
IPA is a metabolite of tryptophan produced by the gut microbiota and is known to possess a range of biological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[5][6]
Antioxidant and Neuroprotective Effects
IPA is a powerful scavenger of free radicals and has been shown to protect against oxidative stress-induced cellular damage.[5] This antioxidant activity is a key mechanism behind its neuroprotective effects observed in models of Alzheimer's disease and cerebral ischemia.[5] The presence of a methyl group at the 6-position of the indole ring is unlikely to diminish these properties and may even enhance them due to its electron-donating nature, which can stabilize the indole ring.
Anti-inflammatory Properties
IPA has been demonstrated to exert anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines.[6] Indole derivatives, in general, are recognized for their anti-inflammatory potential.[7] It is plausible that 3-(6-methyl-1H-indol-3-yl)propanoic acid would also exhibit anti-inflammatory activity, making it a candidate for investigation in inflammatory disease models.
Gut Microbiome and Metabolic Health
As a derivative of a known gut microbial metabolite, this compound could play a role in the gut-brain axis and influence metabolic health. IPA has been shown to improve glucose metabolism and insulin sensitivity in animal models.[8] The exploration of 3-(6-methyl-1H-indol-3-yl)propanoic acid in the context of metabolic disorders could be a promising area of research.
Caption: Predicted biological activities of the target compound.
Conclusion
While 3-(6-methyl-1H-indol-3-yl)propanoic acid is not a commercially available compound with a well-documented profile, this technical guide provides a solid foundation for its synthesis and investigation. The proposed synthetic route is based on robust and well-established chemical transformations. Furthermore, the predicted biological activities, extrapolated from its close analog indole-3-propionic acid, suggest that this novel compound holds promise as a research tool and a potential therapeutic agent, particularly in the areas of neurodegenerative diseases, inflammatory conditions, and metabolic disorders. Further experimental validation of its synthesis, physicochemical properties, and biological effects is warranted to fully elucidate its potential.
References
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
- Taber, D. F., & St. Mary, T. (2021). Fischer Indole Synthesis. In Organic Syntheses.
-
The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2021). Frontiers in Nutrition. Retrieved from [Link]
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Journal of Medicinal Chemistry.
-
Synthesis and biological activities of indole-3-propionic acids. (2022). ResearchGate. Retrieved from [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (2022). PubMed. Retrieved from [Link]
-
Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. (2022). MDPI. Retrieved from [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (2022). PMC - PubMed Central. Retrieved from [Link]
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The Rising Therapeutic Potential of Indolepropanoic Acid and Its Derivatives in Medicinal Chemistry: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-propionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, has emerged from the crucible of microbiome research as a molecule of profound interest in medicinal chemistry. Its pleiotropic effects, spanning potent antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory activities, have positioned IPA and its derivatives as promising therapeutic leads for a spectrum of complex human diseases. This in-depth technical guide provides a comprehensive review of the current landscape of IPA research, from its biosynthesis and chemical synthesis to its intricate mechanisms of action and burgeoning therapeutic applications. We will delve into the critical structure-activity relationships that govern the biological effects of these compounds and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a vital resource for researchers and drug development professionals seeking to navigate and contribute to this exciting and rapidly evolving field.
Introduction: The Gut-Brain Axis and the Emergence of a Key Metabolic Player
The intricate communication network between the gut microbiome and the host, often referred to as the gut-brain axis, has become a focal point of modern biomedical research. Within this complex interplay, microbial metabolites have been identified as crucial signaling molecules that profoundly influence host physiology and pathophysiology. Indolepropanoic acid (IPA) stands out as a prime example of such a metabolite, exclusively produced by the intestinal flora through the metabolism of the essential amino acid, tryptophan.[1]
Numerous studies have illuminated the diverse and beneficial biological functions of IPA. It is a potent scavenger of reactive oxygen species (ROS), exhibits significant anti-inflammatory properties, modulates the immune system, enhances the integrity of the intestinal barrier, and provides neuroprotection.[1][2] These multifaceted activities have sparked considerable interest in its therapeutic potential for a wide range of conditions, including metabolic disorders like type 2 diabetes and obesity, neurodegenerative diseases such as Alzheimer's and Parkinson's, and even infectious diseases like tuberculosis.[3][4][5] This guide will provide a deep dive into the medicinal chemistry of IPA and its derivatives, offering both foundational knowledge and practical insights for researchers in the field.
The Chemistry of Indolepropanoic Acid and Its Derivatives
Biosynthesis: A Microbial Masterpiece
The journey of IPA begins with dietary tryptophan, which is metabolized by specific gut bacteria, primarily from the Clostridium and Lactobacillus genera.[3] The biosynthetic pathway involves a series of enzymatic reactions, starting with the conversion of tryptophan to indole-3-pyruvic acid by tryptophan aminotransferase. This intermediate is then reduced to indole-3-lactic acid, which is subsequently dehydrated to indole-3-acrylic acid. The final step involves the reduction of the acrylic acid side chain to yield indole-3-propionic acid.[6]
Chemical Synthesis of Indolepropanoic Acid and Its Derivatives
The chemical synthesis of IPA and its derivatives is crucial for both research purposes and potential therapeutic development. Various synthetic routes have been developed, offering flexibility in introducing diverse functional groups to the indole scaffold.
A common and straightforward method for the synthesis of 3-indolepropionic acid involves the reaction of indole with acrylic acid in the presence of a base.[7] More complex derivatives can be prepared through multi-step sequences, allowing for precise control over the substitution pattern on both the indole ring and the propionic acid side chain. For instance, 2-aminopropyl-3-indole acetic(propionic) acid derivatives can be synthesized from 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester through chemoselective functional group manipulations.[4]
Experimental Protocol: A Three-Component, One-Pot Synthesis of 3-Indolepropionic Acids
This protocol, adapted from Adamo and Konda (2007), offers an efficient and chromatography-free method for the synthesis of 3-indolepropionic acids.[8]
Materials:
-
Indole (or substituted indole)
-
Meldrum's acid
-
Aldehyde
-
Pyridine (as solvent and catalyst)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the indole (1.0 eq) and Meldrum's acid (1.1 eq) in pyridine.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1M hydrochloric acid (HCl) and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-indolepropionic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high yield.
Mechanisms of Action: Orchestrating Cellular Responses
The diverse biological activities of IPA and its derivatives are underpinned by their ability to interact with and modulate key cellular signaling pathways. Two of the most well-characterized targets are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and detoxification of xenobiotics.[9] In its inactive state, AhR resides in the cytoplasm in a complex with several chaperone proteins. Upon binding to a ligand, such as IPA, the receptor translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[5][10]
Activation of the AhR signaling pathway by IPA has been shown to have several beneficial effects, including the enhancement of intestinal barrier function and the modulation of immune cell differentiation and function.[1]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by IPA.
Pregnane X Receptor (PXR) Signaling Pathway
The PXR is another nuclear receptor that functions as a sensor for a wide range of endogenous and exogenous compounds, including steroids, bile acids, and drugs.[8] Similar to AhR, PXR is activated by ligand binding, which leads to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to specific DNA response elements in the promoters of target genes.[6][11]
IPA has been identified as a ligand for PXR, and its activation of this receptor contributes to its anti-inflammatory and gut barrier-protective effects.[6][12] PXR activation by IPA can suppress inflammatory signaling pathways and enhance the expression of proteins involved in maintaining the integrity of the intestinal epithelium.[6]
Caption: Pregnane X Receptor (PXR) Signaling Pathway Activated by IPA.
Therapeutic Applications: A Multifaceted Approach to Disease
The unique biological profile of IPA and its derivatives has opened up a wide array of potential therapeutic applications.
Neurodegenerative Diseases
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). The potent antioxidant and anti-inflammatory properties of IPA make it an attractive candidate for neuroprotection.[13] Studies have shown that IPA can protect neurons from oxidative damage, inhibit the aggregation of amyloid-beta peptides (a hallmark of AD), and reduce neuroinflammation.[14]
Experimental Protocol: Evaluating Neuroprotective Effects using the MTT Assay
This protocol describes a common method to assess the ability of a compound to protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.[14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Indolepropanoic acid derivative (test compound)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Treat the cells with various concentrations of the IPA derivative for 2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration, e.g., 100 µM) to induce oxidative stress, except for the control wells.
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Metabolic Disorders
Emerging evidence suggests a strong link between gut dysbiosis, altered tryptophan metabolism, and the development of metabolic disorders such as type 2 diabetes and obesity.[4] Lower circulating levels of IPA have been observed in individuals with these conditions.[15] Supplementation with IPA has been shown to improve glucose metabolism, reduce adipose inflammation, and enhance gut barrier function in preclinical models of obesity and diabetes.[4]
Inflammatory Bowel Disease (IBD)
Given its potent anti-inflammatory effects and its role in maintaining gut barrier integrity, IPA is a promising therapeutic candidate for IBD. By activating AhR and PXR, IPA can suppress the production of pro-inflammatory cytokines, promote the secretion of anti-inflammatory mediators, and strengthen the intestinal epithelial barrier, thereby alleviating the chronic inflammation characteristic of IBD.[1]
Structure-Activity Relationship (SAR) of Indolepropanoic Acid Derivatives
Understanding the relationship between the chemical structure of IPA derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. While research in this area is ongoing, some key SAR principles have begun to emerge.
For instance, modifications to the indole ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact the compound's ability to activate AhR and PXR. Similarly, alterations to the propionic acid side chain, such as esterification or amidation, can influence the compound's pharmacokinetic properties and cellular uptake.[1]
Table 1: Illustrative Structure-Activity Relationships of Indole Derivatives
| Derivative | Modification | Observed Effect | Potential Implication |
| Halogenated IPA | Introduction of halogen atoms (e.g., F, Cl, Br) on the indole ring. | Increased lipophilicity and altered electronic properties. | May enhance blood-brain barrier penetration and receptor binding affinity. |
| Alkylated IPA | Addition of alkyl groups to the indole nitrogen or other positions. | Can influence steric hindrance and hydrophobic interactions with the target protein. | May lead to increased potency or altered receptor selectivity. |
| IPA Esters/Amides | Modification of the carboxylic acid group. | Can act as prodrugs, improving oral bioavailability and metabolic stability. | Enhanced pharmacokinetic profile for in vivo applications. |
This table provides a generalized overview. Specific effects are highly dependent on the position and nature of the substituent.
Future Directions and Conclusion
The study of indolepropanoic acid and its derivatives is a vibrant and promising field within medicinal chemistry. The unique origin of IPA as a product of the gut microbiome highlights the immense potential of targeting the gut-brain axis for therapeutic intervention. While the preclinical evidence for the efficacy of IPA in a variety of disease models is compelling, further research is needed to translate these findings into clinical applications.
Future research should focus on several key areas:
-
Elucidation of Detailed Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by IPA and its derivatives is needed.
-
Rational Drug Design: The development of novel IPA analogs with improved potency, selectivity, and pharmacokinetic profiles is a critical next step.
-
Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of IPA and its derivatives in human diseases.
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Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed. (2025-08-18). Retrieved from [Link]
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Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Indolepropionic acid reduces obesity-induced metabolic dysfunction through colonic barrier restoration mediated via tuft cell-derived IL-25 - PubMed. (n.d.). Retrieved from [Link]
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Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - MDPI. (n.d.). Retrieved from [Link]
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Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - Frontiers. (n.d.). Retrieved from [Link]
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Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - MDPI. (n.d.). Retrieved from [Link]
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Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - MDPI. (n.d.). Retrieved from [Link]
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Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PubMed Central. (n.d.). Retrieved from [Link]
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Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PubMed Central. (2025-05-23). Retrieved from [Link]
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The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Synthesis and biological activities of indole-3-propionic acids - ResearchGate. (2025-08-06). Retrieved from [Link]
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Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents - PMC - NIH. (2020-11-16). Retrieved from [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - MDPI. (n.d.). Retrieved from [Link]
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Aryl Hydrocarbon Receptor Signalling in the Control of Gut Inflammation - MDPI. (n.d.). Retrieved from [Link]
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The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PMC - NIH. (n.d.). Retrieved from [Link]
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Antioxidant activity of unexplored indole derivatives: Synthesis and screening | Request PDF. (2025-08-06). Retrieved from [Link]
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The Interface between Cell Signaling Pathways and Pregnane X Receptor - PMC. (2021-11-22). Retrieved from [Link]
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Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease - MDPI. (n.d.). Retrieved from [Link]
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Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - Frontiers. (n.d.). Retrieved from [Link]
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Multicomponent synthesis of 3-indolepropionic acids - PubMed. (n.d.). Retrieved from [Link]
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Drawing graphs with dot - Graphviz. (2015-01-05). Retrieved from [Link]
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Aryl Hydrocarbon Receptor Biology and Signaling | Encyclopedia MDPI. (2023-04-19). Retrieved from [Link]
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Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed. (n.d.). Retrieved from [Link]
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Regulation of the Pregnane X Receptor Signaling Pathway - KU ScholarWorks. (n.d.). Retrieved from [Link]
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Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - MDPI. (n.d.). Retrieved from [Link]
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Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note: A Robust and High-Yield Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
Abstract
This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The described methodology is built upon the foundational principles of the Fischer indole synthesis, incorporating a Japp-Klingemann condensation to ensure regioselective control and high efficiency. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction and Scientific Rationale
Indole-3-propionic acid (IPA) and its derivatives are an important class of molecules. IPA itself, a metabolite of tryptophan produced by the human gut microbiota, is recognized for its potent neuroprotective and antioxidant properties.[1][2][3][4] The strategic modification of the indole scaffold, such as the introduction of a methyl group at the 6-position, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with potentially enhanced potency, selectivity, or pharmacokinetic profiles.
The synthesis of substituted indoles can be challenging. However, the Fischer indole synthesis, a reaction discovered in 1883, remains one of the most robust and versatile methods for constructing the indole core.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[6][7] To achieve a high-yield and regioselective synthesis of the target compound, we employ a two-stage approach:
-
Japp-Klingemann Condensation: This reaction efficiently generates the required arylhydrazone intermediate from a diazonium salt and a β-keto ester. This approach provides excellent control over the substitution pattern of the final indole.[8][9]
-
Fischer Indole Cyclization: The purified hydrazone is then subjected to acid-catalyzed cyclization, followed by ester hydrolysis, to yield the final product. The choice of a strong dehydrating acid like polyphosphoric acid (PPA) is critical for driving the reaction to completion and achieving high yields.[5][8]
This protocol has been optimized to ensure scalability and reproducibility, making it suitable for both discovery and process chemistry environments.
Overall Synthetic Workflow
The synthesis is performed in three primary stages, beginning with the formation of the key hydrazone intermediate, followed by its cyclization to the indole ester, and concluding with saponification to the target acid.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals with care, particularly polyphosphoric acid, which is highly corrosive.
Part A: Synthesis of Ethyl 2-(2-(4-methylphenyl)hydrazono)cyclopentane-1-carboxylate (Hydrazone Intermediate)
-
Rationale: This step involves the diazotization of 4-methylaniline to form a diazonium salt, which is then immediately coupled with a β-keto ester. The Japp-Klingemann reaction proceeds under mild conditions and is highly effective for producing the required hydrazone precursor for the subsequent Fischer cyclization.
Materials:
-
4-methylaniline (p-toluidine): 10.7 g (100 mmol)
-
Concentrated Hydrochloric Acid (HCl): 25 mL
-
Sodium Nitrite (NaNO₂): 7.25 g (105 mmol)
-
Ethyl 2-oxocyclopentanecarboxylate: 15.6 g (100 mmol)
-
Sodium Acetate (NaOAc): 25 g
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
In a 500 mL beaker, dissolve 10.7 g of 4-methylaniline in a mixture of 25 mL of concentrated HCl and 100 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 7.25 g of sodium nitrite in 25 mL of water and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full diazotization.
-
In a separate 1 L beaker, dissolve 15.6 g of ethyl 2-oxocyclopentanecarboxylate and 25 g of sodium acetate in 200 mL of ethanol.
-
Cool the ethanol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred ethanol solution. A yellow-orange precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL) to remove inorganic salts.
-
Recrystallize the crude product from ethanol/water to yield the pure hydrazone as a yellow crystalline solid. Dry under vacuum.
Part B: Synthesis of Ethyl 3-(6-methyl-1H-indol-3-yl)propanoate
-
Rationale: This is the core cyclization step. Polyphosphoric acid (PPA) acts as both a Brønsted acid catalyst and a dehydrating agent, facilitating the key[10][10]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[5] Heating is required to overcome the activation energy of this transformation.
Materials:
-
Hydrazone intermediate from Part A: 27.4 g (100 mmol)
-
Polyphosphoric Acid (PPA): 300 g
-
Ice
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Pre-heat 300 g of polyphosphoric acid to 80 °C in a 500 mL round-bottom flask equipped with a mechanical stirrer.
-
Carefully and portion-wise, add the 27.4 g of the hydrazone intermediate to the hot PPA. An exothermic reaction will occur.
-
Once the addition is complete, heat the reaction mixture to 110-120 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Allow the mixture to cool to approximately 70-80 °C and then very cautiously pour it onto 1 kg of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.
-
Extract the aqueous slurry with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Part C: Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
-
Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylic acid.[11] Subsequent acidification protonates the carboxylate salt, causing the final acid product to precipitate from the aqueous solution.
Materials:
-
Indole ester from Part B: 24.5 g (100 mmol)
-
Potassium Hydroxide (KOH): 11.2 g (200 mmol)
-
Ethanol (EtOH): 200 mL
-
Deionized Water: 100 mL
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 500 mL round-bottom flask, dissolve 24.5 g of the indole ester in 200 mL of ethanol.
-
Add a solution of 11.2 g of KOH in 100 mL of water.
-
Heat the mixture to reflux and maintain for 3-4 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white or off-white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry in a vacuum oven at 50 °C.
Mechanistic Insight: The Fischer Indole Synthesis
The critical indole-forming step proceeds through a well-established mechanism involving an enehydrazine intermediate and a[10][10]-sigmatropic rearrangement.
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Application Note & Protocols for the Quantification of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
3-(6-Methyl-1H-indol-3-yl)propanoic acid is a derivative of the well-studied tryptophan metabolite, indole-3-propionic acid (IPA). Tryptophan and its metabolites are integral to numerous physiological processes, and alterations in their levels have been associated with various health and disease states[1]. Specifically, IPA, produced by the gut microbiota, has demonstrated neuroprotective, antioxidant, and anti-inflammatory properties[2]. The introduction of a methyl group at the 6-position of the indole ring can significantly impact the molecule's lipophilicity, metabolic stability, and biological activity. Therefore, the accurate quantification of 3-(6-methyl-1H-indol-3-yl)propanoic acid in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for understanding its potential therapeutic effects.
This application note provides detailed protocols for the quantification of 3-(6-methyl-1H-indol-3-yl)propanoic acid using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While these methods are based on established protocols for the closely related indole-3-propionic acid, they provide a robust framework that can be readily adapted and validated for the 6-methylated analog.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Solid | [4][5] |
| LogP | ~2.3 (Estimated) | - |
| pKa | ~4.8 (Carboxylic acid, Estimated) | - |
Note: Some properties are estimated based on the structure and data for similar compounds like indole-3-propionic acid.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: This method leverages the native fluorescence of the indole moiety for sensitive and selective detection. The analyte is separated from matrix components on a reverse-phase C18 column and quantified based on its fluorescence intensity. This approach is cost-effective and widely accessible.
I. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of the analyte from plasma or serum samples.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma/serum samples.
Detailed Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Spike with 10 µL of an appropriate internal standard solution (e.g., indole-3-propionic acid at 1 µg/mL in methanol). The use of a stable isotope-labeled internal standard is ideal but a structurally similar compound can be used.
-
Add 400 µL of ice-cold ethanol to precipitate proteins[6].
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
II. HPLC-FLD Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid group is protonated, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Fluorescence Detector | Excitation: 280 nm, Emission: 350 nm | These wavelengths are characteristic for the indole moiety, providing high sensitivity and selectivity. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-FLD. The analyte is separated by HPLC and then ionized, and specific parent-to-daughter ion transitions are monitored. This high degree of specificity makes it the gold standard for quantitative bioanalysis.
I. Sample Preparation: Supported Liquid Extraction (SLE)
SLE is a high-throughput sample preparation technique that provides cleaner extracts than protein precipitation.
Workflow for Supported Liquid Extraction
Sources
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Application Notes and Protocols for the Structural Elucidation of 3-(6-methyl-1H-indol-3-yl)propanoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure. This guide provides a comprehensive technical overview and detailed protocols for the ¹H and ¹³C NMR analysis of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a substituted indole derivative of interest in medicinal chemistry. The causality behind experimental choices, from sample preparation to spectral interpretation, is explained to ensure methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to apply NMR for the unambiguous structural characterization of complex heterocyclic compounds.
Introduction: The Significance of Indole Scaffolds and the Role of NMR
Indole derivatives are a prominent class of heterocyclic compounds that form the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. 3-(6-methyl-1H-indol-3-yl)propanoic acid, featuring a methyl-substituted indole ring and a propanoic acid side chain, presents a unique set of structural features that can be unequivocally elucidated using one- and two-dimensional NMR techniques.
¹H NMR provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[3][4] ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule.[5][6] Together, they offer a powerful tool for the complete structural assignment of organic molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-(6-methyl-1H-indol-3-yl)propanoic acid is anticipated to display distinct signals corresponding to the indole ring protons, the methyl group, the propanoic acid side chain, and the labile N-H and O-H protons. The chemical shifts are influenced by the electron-donating methyl group on the benzene portion of the indole ring.
Key Expected Resonances:
-
Indole N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region, generally between δ 10.0-12.0 ppm.[1][7] Its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding.
-
Indole C2-H Proton: The proton at the C2 position of the indole ring is expected to be a singlet, or a narrowly split multiplet, appearing around δ 7.0-7.2 ppm.[8]
-
Aromatic Protons (H4, H5, H7): The methyl group at C6 influences the chemical shifts of the adjacent aromatic protons. H7 is expected to be a doublet, H5 a singlet or a narrowly split doublet of doublets, and H4 a doublet. These protons will resonate in the aromatic region of δ 6.8-7.5 ppm.[7]
-
Propanoic Acid Protons: The two methylene groups of the propanoic acid side chain will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the indole ring (α-CH₂) is expected around δ 3.0 ppm, while the methylene group adjacent to the carboxylic acid (β-CH₂) will be slightly further upfield, around δ 2.6 ppm.[9][10]
-
Methyl Protons: The methyl group at C6 will give rise to a sharp singlet at approximately δ 2.4 ppm.
-
Carboxylic Acid O-H Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically between δ 10.0-13.0 ppm.[11][12][13] Its observation can be dependent on the solvent and concentration. In protic solvents like D₂O or methanol-d₄, this proton will exchange with deuterium and the signal will disappear.[13][14][15]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H (Indole) | 10.0 - 12.0 | br s | 1H |
| H4 | ~7.4 | d | 1H |
| H7 | ~7.2 | d | 1H |
| H2 | ~7.1 | s | 1H |
| H5 | ~6.8 | s or dd | 1H |
| α-CH₂ | ~3.0 | t | 2H |
| β-CH₂ | ~2.6 | t | 2H |
| C6-CH₃ | ~2.4 | s | 3H |
| COOH | 10.0 - 13.0 | br s | 1H |
d = doublet, t = triplet, s = singlet, dd = doublet of doublets, br s = broad singlet
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Key Expected Resonances:
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of δ 170-185 ppm.[5][13][16]
-
Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbon bearing the methyl group (C6) and the quaternary carbons (C3a, C7a) will have distinct chemical shifts.[17][18] The C3 carbon, attached to the propanoic acid side chain, will be significantly shielded compared to other indole carbons.[1]
-
Propanoic Acid Carbons: The methylene carbons of the side chain will appear in the aliphatic region, with the α-CH₂ carbon around δ 30-35 ppm and the β-CH₂ carbon around δ 20-25 ppm.
-
Methyl Carbon: The methyl carbon will be the most shielded, appearing at approximately δ 21 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 185 |
| C7a | ~136 |
| C6 | ~130 |
| C3a | ~128 |
| C2 | ~123 |
| C4 | ~120 |
| C5 | ~120 |
| C7 | ~111 |
| C3 | ~110 |
| α-CH₂ | 30 - 35 |
| β-CH₂ | 20 - 25 |
| C6-CH₃ | ~21 |
Experimental Protocols
Sample Preparation
Methodological integrity begins with meticulous sample preparation.[19][20]
-
Analyte Purity: Ensure the 3-(6-methyl-1H-indol-3-yl)propanoic acid sample is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the indole ring and the carboxylic acid moiety, and it allows for the observation of the labile N-H and O-H protons.[17] Alternatively, deuterated chloroform (CDCl₃) can be used, but the carboxylic acid proton may exchange or broaden significantly.[21]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[22]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[3]
Caption: Workflow for NMR Sample Preparation.
¹H NMR Data Acquisition
-
Instrument Setup: Tune and match the probe for the ¹H frequency.[23] Shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg) is typically sufficient.[24]
-
Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected proton signals.
-
Acquisition Time (AQ): An acquisition time of at least 3 seconds is recommended for good resolution.[24][25]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.[24]
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.[23][25]
-
¹³C NMR Data Acquisition
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.[23]
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.[26]
-
Spectral Width: A spectral width of approximately 240 ppm is appropriate for most organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is a good starting point.[26]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is recommended to allow for the relaxation of quaternary carbons.[26]
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[26] The total experiment time can be several minutes to an hour.
-
Caption: General workflow for NMR data acquisition and processing.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural elucidation of 3-(6-methyl-1H-indol-3-yl)propanoic acid. By understanding the principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently assign the structure of this and related indole derivatives. The protocols outlined in this document provide a framework for obtaining high-quality NMR data, which is essential for advancing drug discovery and development programs.
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¹H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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1H-Indole-3-propanoic acid. (n.d.). PubChem. Retrieved from [Link]
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1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison Chemistry Department NMR Facility. Retrieved from [Link]
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NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved from [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
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Why am I not seeing the -COOH peak of this dye when I take NMR? (n.d.). Reddit. Retrieved from [Link]
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2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
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interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
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Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved from [Link]
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
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Acquiring 1 H and 13 C Spectra. (2018, September 28). IntechOpen. Retrieved from [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]
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NMR SAMPLE PREPARATION. (n.d.). Western University. Retrieved from [Link]
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3-(1H-indol-3-yl)propanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]
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NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]
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Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]
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Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). Organic Letters. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
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Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? (2016, January 6). ResearchGate. Retrieved from [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH. Retrieved from [Link]
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3-[3-(1H-Imidazol-1-ylmethyl)-1H-indol-1-yl]propanoicacid. (n.d.). Automated Topology Builder. Retrieved from [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Application Note: Methodologies for Investigating the Cellular Effects of 3-(6-methyl-1H-indol-3-yl)propanoic acid and its Parent Compound, Indole-3-propionic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Indolepropanoic Acids
Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan.[1][2] It has garnered significant attention for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[3][4][5] As a signaling molecule, IPA interacts with various cellular pathways, making it a compound of high interest in the study of metabolic diseases, neurodegenerative disorders, and inflammatory conditions.[2][3]
This application note focuses on 3-(6-methyl-1H-indol-3-yl)propanoic acid, a structural analog of IPA. While direct research on this specific methylated variant is emerging, its functional activities are hypothesized to be similar to the well-characterized parent compound, IPA. The addition of a methyl group at the 6-position of the indole ring may influence its potency, metabolic stability, and receptor binding affinity, making a comparative analysis with IPA essential.
This guide provides a detailed framework and experimental protocols for researchers to investigate the biological activities of 3-(6-methyl-1H-indol-3-yl)propanoic acid in various cell culture models. The methodologies described herein are designed to be robust and adaptable for screening and characterizing the effects of this compound on cellular health and function.
Physicochemical Properties and Preparation of Stock Solutions
A solid understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental results. Below is a summary of the properties for the parent compound, indole-3-propionic acid, which can be used as a reference for its methylated analog.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| CAS Number | 830-96-6 | |
| Solubility | Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. | [1] |
Preparation of Stock Solutions:
The accuracy of in-vitro assays is critically dependent on the correct preparation of test compounds.
-
Choosing a Solvent: Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of indole derivatives for cell culture applications. Ethanol can also be considered.
-
Protocol for Stock Solution Preparation (100 mM):
-
Weigh out 18.92 mg of 3-(6-methyl-1H-indol-3-yl)propanoic acid (adjust weight based on the molecular weight of the specific compound).
-
Dissolve in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw a stock solution aliquot at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial Consideration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental and control groups and is at a non-toxic level (typically ≤ 0.1%).
-
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A primary mechanism through which indole derivatives like IPA exert their effects is via the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][6] The AhR signaling pathway is a key regulator of cellular responses to environmental stimuli and endogenous signals.[7]
The Canonical AhR Signaling Pathway:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[7] Upon binding of a ligand, such as an indolepropanoic acid, the receptor undergoes a conformational change.
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.[8]
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[8]
-
Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in metabolism and detoxification.[8]
Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
Experimental Protocols for Cell-Based Assays
The following protocols provide a foundation for assessing the biological activity of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Protocol 1: Cell Viability and Proliferation Assay (MTS/BrdU)
Objective: To determine the cytotoxic or proliferative effects of the compound on a selected cell line.
Rationale: It is essential to first establish a dose-response curve for cytotoxicity to identify a non-toxic concentration range for subsequent functional assays. Assays like the MTS assay measure metabolic activity, while BrdU incorporation directly measures DNA synthesis and cell proliferation.[9]
Materials:
-
Selected cell line (e.g., HepG2 for liver metabolism, SH-SY5Y for neuroprotection)
-
Complete culture medium
-
96-well cell culture plates
-
3-(6-methyl-1H-indol-3-yl)propanoic acid
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or BrdU Cell Proliferation ELISA Kit.[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[9] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 µM to 1 mM).[9] Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
Measurement (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Measurement (BrdU Assay):
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (set to 100% viability/proliferation).
-
Plot the percentage of viability/proliferation against the compound concentration to generate a dose-response curve.
Protocol 2: Assessment of Mitochondrial Function (Seahorse XF Analyzer)
Objective: To evaluate the impact of the compound on cellular respiration and mitochondrial health.
Rationale: IPA has been shown to modulate mitochondrial function, with acute exposure enhancing respiration and chronic exposure leading to dysfunction in some cell types.[9] The Seahorse XF Analyzer allows for the real-time measurement of the oxygen consumption rate (OCR), providing insights into mitochondrial respiration.
Materials:
-
Cell line of interest (e.g., HL-1 cardiomyocytes, HepG2 hepatocytes)[9]
-
Seahorse XF96 cell culture plates
-
Seahorse XF Assay Medium
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
-
3-(6-methyl-1H-indol-3-yl)propanoic acid
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a Seahorse XF96 plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with the desired concentrations of the compound for a specified duration (e.g., acute treatment of 1-4 hours or chronic treatment of 24 hours).[9]
-
Assay Preparation: On the day of the assay, replace the culture medium with unbuffered XF Assay Medium and incubate in a non-CO₂ incubator for 1 hour.[9]
-
Seahorse XF Analysis:
-
Load the mitochondrial stress test reagents into the injector ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
The instrument will sequentially inject the drugs to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis:
-
The Seahorse software will calculate the key parameters of mitochondrial function.
-
Compare the OCR profiles of treated cells to the vehicle control to determine the effect of the compound on mitochondrial respiration.
Workflow for Assessing Compound Effects on Cell Viability and Mitochondrial Function:
Caption: Experimental workflow for cell-based assays.
Protocol 3: IDO1 Inhibition Assay
Objective: To determine if the compound can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme.
Rationale: IDO1 is an enzyme that catabolizes tryptophan, and its activity is implicated in immune suppression, particularly in the tumor microenvironment.[10][11] Given that indolepropanoic acids are tryptophan metabolites, it is pertinent to investigate if they act as feedback inhibitors of IDO1. This can be assessed by measuring the production of kynurenine, the downstream product of IDO1 activity.[10]
Materials:
-
Cancer cell line with inducible IDO1 expression (e.g., HeLa or A549)
-
Complete culture medium
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Known IDO1 inhibitor as a positive control (e.g., Epacadostat)
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
Procedure:
-
Cell Seeding and IDO1 Induction: Seed cells in a 96-well plate. After 24 hours, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.[10]
-
Inhibitor Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing various concentrations of 3-(6-methyl-1H-indol-3-yl)propanoic acid or the positive control inhibitor.
-
Incubation: Incubate for 24-72 hours to allow for tryptophan catabolism.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add a detection reagent that reacts with kynurenine to produce a colored product (e.g., Ehrlich's reagent).
-
Measure the absorbance at approximately 480 nm.
-
-
Cell Viability: In a parallel plate, perform an MTS assay to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cytotoxicity.[10]
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in the supernatants.
-
Plot the percentage of IDO1 inhibition against the compound concentration and calculate the IC₅₀ value.
Summary of Recommended Starting Concentrations
The following table provides a general guideline for concentration ranges in initial screening assays. These should be optimized for each cell line and assay.
| Assay Type | Suggested Concentration Range | Rationale |
| Cell Viability/Cytotoxicity | 0.1 µM - 1 mM | To establish a full dose-response curve and determine the non-toxic working range.[9] |
| Mitochondrial Function | 1 µM - 100 µM | Based on effective concentrations observed for the parent compound, IPA, in similar assays.[9] |
| IDO1 Inhibition | 1 µM - 200 µM | Typical range for screening enzyme inhibitors in cell-based assays. |
Conclusion
The protocols and guidelines presented in this application note offer a comprehensive starting point for investigating the cellular effects of 3-(6-methyl-1H-indol-3-yl)propanoic acid. By systematically evaluating its impact on cell viability, mitochondrial function, and key signaling pathways like AhR and IDO1, researchers can elucidate the biological activity of this novel compound and assess its therapeutic potential. The inherent comparative approach with its parent compound, indole-3-propionic acid, will provide valuable structure-activity relationship insights, crucial for the fields of drug discovery and development.
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Huc, T. et al. (2019). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Physiology. Available at: [Link]
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PubChem. (n.d.). 3-(6-Fluoro-1H-indol-3-yl)propanoic acid. Available at: [Link]
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Gharavi, B. et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open. Available at: [Link]
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Gao, J. et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Metabolites. Available at: [Link]
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Joshi, A. et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available at: [Link]
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Sounni, N. E. et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
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Acta Crystallographica Section E. (2011). Methyl 3-(1H-indol-3-yl)propanoate. National Institutes of Health. Available at: [Link]
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Wang, G. et al. (2023). Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways. MDPI. Available at: [Link]
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Wikipedia. (2024). Aryl hydrocarbon receptor. Available at: [Link]
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PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Available at: [Link]
-
Karuvalam, R. P. et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research. Available at: [Link]
-
Xu, H. et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function. Available at: [Link]
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Kumar, S. et al. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. Available at: [Link]
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Skouta, A. et al. (2022). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
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Gutiérrez-Vázquez, C. & Quintana, F. J. (2018). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology. Available at: [Link]
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Amsbio. (n.d.). IDO Immune Pathway. Available at: [Link]
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Xu, H. et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. PubMed. Available at: [Link]
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Mousavi, S. et al. (2017). Current advances in biological production of propionic acid. Biotechnology Letters. Available at: [Link]
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BPS Bioscience. (n.d.). IDO1 Cellular Activity QuickDetect™ Supplements. Available at: [Link]
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Wang, L. et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Molecular Medicine Reports. Available at: [Link]
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Geddo, F. et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. ResearchGate. Available at: [Link]
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Liu, Y. et al. (2022). Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. MDPI. Available at: [Link]
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University of Lausanne. (2026, January 23). Chemotherapy rewires gut bacteria to block metastasis. ScienceDaily. Available at: [Link]
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QIAGEN GeneGlobe. (n.d.). Aryl Hydrocarbon Receptor Signaling. Available at: [Link]
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ResearchGate. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Available at: [Link]
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Wang, D. et al. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Hematology & Oncology. Available at: [Link]
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Opitz, C. A. et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS ONE. Available at: [Link]
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ACS Publications. (n.d.). Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. Available at: [Link]
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Li, Y. et al. (2025). Indole-3-propionic acid promotes Schwann cell proliferation following peripheral nerve injury by activating the PI3K/AKT pathway. Neural Regeneration Research. Available at: [Link]
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Application Notes & Protocols for Antimicrobial Assays of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid Derivatives
Foreword: The Promise of Indolepropanoic Acids in an Era of Resistance
The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1] Indole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide range of biological activities.[2][3] Among these, 3-(1H-indol-3-yl)propanoic acid (IPA) and its analogues, such as 3-(6-methyl-1H-indol-3-yl)propanoic acid, are of significant interest. IPA is a natural metabolite produced by the gut microbiota and has been identified as an antibiotic in its own right, acting as an allosteric inhibitor of tryptophan production in other microbes.[1] This inherent antimicrobial activity, coupled with the structural versatility of the indole scaffold, makes these derivatives prime candidates for drug discovery programs.
This guide provides a comprehensive suite of protocols for the in vitro evaluation of the antimicrobial properties of 3-(6-methyl-1H-indol-3-yl)propanoic acid and its derivatives. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data for researchers in microbiology, medicinal chemistry, and drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for robust scientific inquiry.
Chapter 1: Foundational Considerations for Testing Indolepropanoic Acid Derivatives
Before embarking on specific antimicrobial assays, it is crucial to address the physicochemical properties of the test compounds, as these will profoundly impact the experimental setup and data interpretation.
Solubility and Stock Solution Preparation
Indolepropanoic acid derivatives often exhibit limited aqueous solubility. Therefore, careful preparation of stock solutions is paramount to avoid precipitation and ensure accurate concentration ranges in the assays.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-100 mg/mL). It is crucial to use a freshly opened or properly stored anhydrous grade of DMSO to minimize the impact of water absorption.[4]
-
Working Solutions: Due to the potential for DMSO to exhibit antimicrobial or synergistic effects at higher concentrations, the final concentration in the assay medium should typically not exceed 1% (v/v). For some sensitive assays or organisms, this may need to be reduced to 0.5% or lower.
-
Alternative Solubilizing Agents: For compounds with persistent solubility challenges, co-solvents or excipients may be necessary. Formulations using Polyethylene glycol 300 (PEG300), Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to improve the solubility of related compounds.[4] A preliminary solubility test is always recommended.
-
Protocol for Stock Solution Preparation (Example):
-
Accurately weigh 10 mg of the 3-(6-methyl-1H-indol-3-yl)propanoic acid derivative into a sterile microcentrifuge tube.
-
Add DMSO to achieve a stock concentration of 20 mg/mL (in this case, 500 µL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[4]
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Chapter 2: Primary Screening and Potency Determination
The initial phase of antimicrobial characterization involves determining the minimum concentration of the compound required to inhibit the growth of a panel of microorganisms.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique and the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This method is highly adaptable for screening and is aligned with CLSI guidelines.[6]
Rationale: This assay provides a quantitative measure of the compound's potency (bacteriostatic or fungistatic activity). By using a standardized inoculum and defined growth medium, it allows for reproducible comparisons between different derivatives and against standard antibiotics.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.13) or a densitometer.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells A1 through A12 and B1 through H11 of a sterile 96-well U-bottom plate.
-
Prepare a starting solution of the test compound at 4x the highest desired final concentration in CAMHB. Add 100 µL of this solution to well A1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then A2 to A3, and so on, down to well A10. Discard the final 50 µL from well A10. Well A11 will serve as the growth control (no compound). Well A12 can be a sterility control (no bacteria).
-
Repeat this process for other compounds or bacterial strains in the subsequent rows.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to each well from column 1 to 11, resulting in a final volume of 100 µL per well. Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Data Presentation: Example MIC Values
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Derivative 1 (Parent) | 64 | 128 | >256 | 128 |
| Derivative 2 (6-CH₃) | 32 | 64 | 128 | 64 |
| Derivative 3 (6-CH₃, R-group) | 8 | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[9] While less precise than the MIC assay, it is a valuable tool for rapid screening of a large number of derivatives.
Rationale: This method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism.[9][10] The presence and size of a zone of inhibition around the disk indicate the compound's ability to halt bacterial growth.[9]
Protocol: Kirby-Bauer Disk Diffusion
-
Plate Preparation:
-
Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
-
Using the standardized bacterial inoculum (0.5 McFarland), dip a sterile cotton swab and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the MHA plate by streaking the swab over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound. This is done by applying a small volume (e.g., 10-20 µL) of a high-concentration stock solution onto the disk and allowing the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[3] Ensure disks are placed at least 24 mm apart.[3]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete inhibition (in mm) around each disk.[2] The interpretation of susceptible, intermediate, or resistant is typically based on pre-defined breakpoints, which would need to be established for novel compounds.
-
Chapter 3: Determining Bactericidal vs. Bacteriostatic Activity
While an MIC value indicates growth inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Further assays are required to make this distinction.
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Rationale: This assay is a direct extension of the MIC test and provides critical information on the lethality of the compound. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Protocol: MBC Determination
-
Perform an MIC Assay: First, determine the MIC of the compound against the test organism as described in section 2.1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate at which a compound kills a bacterial population over time.[4]
Rationale: This assay offers more detailed information than a static MBC endpoint. It can reveal concentration-dependent killing rates and help differentiate between rapid and slow-acting bactericidal agents. The data is plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol: Time-Kill Assay
-
Preparation: In sterile flasks or tubes, prepare the test compound in CAMHB at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the test organism to a final density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from the growth control flask, perform serial dilutions, plate onto MHA, and incubate to determine the initial CFU/mL.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration.
Chapter 4: Evaluating Activity Against Bacterial Biofilms
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Evaluating a compound's efficacy against biofilms is a critical step in modern antimicrobial drug discovery.
Biofilm Inhibition Assay (MBIC)
This assay determines the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration of a compound that prevents biofilm formation.
Protocol: Biofilm Inhibition
-
Plate Setup: In a sterile 96-well flat-bottom plate, prepare 2-fold serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Inoculation: Add a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic (free-floating) cells by gently aspirating the medium from each well. Wash the wells twice with sterile PBS to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Allow the plate to air dry. Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or ethanol to each well.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in absorbance compared to the growth control.
Biofilm Disruption/Eradication Assay (MBEC)
This assay determines the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill the cells within a pre-formed biofilm.
Protocol: Biofilm Disruption
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-3) but without the addition of the test compound.
-
Washing: After the initial incubation period, remove the planktonic cells and wash the wells with PBS.
-
Compound Addition: Add fresh medium containing 2-fold serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Viability Assessment: Determine the viability of the remaining biofilm cells. This can be done by:
-
Crystal Violet Staining: As described above, to measure remaining biomass.
-
Metabolic Assays: Using reagents like XTT or resazurin, which change color in the presence of metabolically active cells.
-
CFU Counting: Scraping the biofilm from the wells, resuspending the cells in PBS, and performing serial dilutions and plating to quantify viable cells. The MBEC is the concentration that results in a significant reduction in viable cells.
-
References
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available from: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009-12-08). Available from: [Link]
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The Battle Against Biofilms: A Focus on Novel Antimicrobial Strategies and Their Mechanisms of Action - PubMed Central. (2025-01-21). Available from: [Link]
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(PDF) Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - ResearchGate. Available from: [Link]
-
Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - Frontiers. Available from: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available from: [Link]
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The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024-09-18). Available from: [Link]
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Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. (2015-12-27). Available from: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available from: [Link]
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Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts | ACS Omega - ACS Publications. (2025-08-21). Available from: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024-02-05). Available from: [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022-05-18). Available from: [Link]
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Time-Kill Kinetics Assay - Emery Pharma. Available from: [Link]
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Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Available from: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. Available from: [Link]
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Biofilms: Novel Strategies Based on Antimicrobial Peptides - MDPI. Available from: [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025-03-14). Available from: [Link]
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Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action - MDPI. Available from: [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. Available from: [Link]
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Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC - PubMed Central. Available from: [Link]
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9: Kirby-Bauer (Antibiotic Sensitivity) - Biology LibreTexts. (2024-02-06). Available from: [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. Available from: [Link]
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(PDF) Indole hybridized diazenyl derivatives: Synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies - ResearchGate. (2019-05-02). Available from: [Link]
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Broth Microdilution | MI - Microbiology. Available from: [Link]
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Assessment of the in vitro antimicrobial activity and fatty acid composition of crocodile oil from Crocodylus siamensis - PMC - NIH. Available from: [Link]
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How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test - YouTube. (2024-01-03). Available from: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02). Available from: [Link]
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Lactoferrin bridges antimicrobial and healing responses in Staphylococcus aureus skin infections - Frontiers. Available from: [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available from: [Link]
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Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments - ASM Journals. Available from: [Link]
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Application Notes & Protocols: Characterizing 3-(6-methyl-1H-indol-3-yl)propanoic acid as a Novel Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole Derivatives as Mitotic Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] A particularly promising application of indole derivatives is in the development of anticancer agents that target the microtubule cytoskeleton.[2][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a critical apparatus for cell division.[1][4][5] Compounds that interfere with tubulin polymerization can disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them potent anti-proliferative agents.[5][6][7]
This document provides a comprehensive guide to the experimental evaluation of a novel indole derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid, as a potential tubulin polymerization inhibitor. We present a series of detailed protocols, from initial in vitro characterization to cell-based assays, designed to elucidate its mechanism of action and anticancer potential. The methodologies described herein are intended to provide a robust framework for researchers to validate and characterize this and other similar compounds.
Mechanism of Action: Targeting Tubulin Dynamics
Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The primary binding sites are the colchicine, vinca alkaloid, and taxane sites. Indole-based inhibitors commonly target the colchicine binding site, preventing the polymerization of tubulin into microtubules.[5][6]
The proposed mechanism of action for 3-(6-methyl-1H-indol-3-yl)propanoic acid, based on its structural similarity to other indole-based inhibitors, involves its binding to the colchicine site on β-tubulin. This binding event is hypothesized to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. The net effect is a decrease in the cellular pool of polymerized microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed mechanism of 3-(6-methyl-1H-indol-3-yl)propanoic acid as a tubulin polymerization inhibitor.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.[8]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
Test Compound: 3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Positive Control: Colchicine or Nocodazole
-
Negative Control: DMSO (or vehicle used to dissolve the test compound)
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of the test compound, positive control, and negative control in DMSO. Serially dilute the test compound to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization reaction mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM.
-
Add 10 µL of the diluted test compound, positive control, or negative control to the appropriate wells of a pre-chilled 96-well plate.
-
Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.[8] The final tubulin concentration will be approximately 3.6 mg/mL.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the rate of polymerization (Vmax) for each concentration.
-
Calculate the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (GI₅₀). A common method is the MTT assay, which measures the metabolic activity of viable cells.[9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound: 3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Positive Control: Doxorubicin or Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with vehicle (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot the percentage of viability versus the log of the test compound concentration and determine the GI₅₀ value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle progression. Tubulin polymerization inhibitors typically cause an accumulation of cells in the G2/M phase.[5][7] DNA content is measured using a fluorescent dye like propidium iodide (PI).[11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test Compound: 3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Generate DNA content histograms.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Compare the cell cycle distribution of treated cells to the control cells.
-
Expected Results and Data Interpretation
The following table summarizes the expected outcomes for a compound with tubulin polymerization inhibitory activity.
| Assay | Expected Outcome | Data Presentation |
| In Vitro Tubulin Polymerization | Dose-dependent inhibition of tubulin polymerization, resulting in a measurable IC₅₀ value. | Dose-response curve of % inhibition vs. log[concentration]. |
| Cell-Based Cytotoxicity | Dose-dependent decrease in cell viability, yielding a GI₅₀ value in the low micromolar or nanomolar range. | Dose-response curve of % viability vs. log[concentration]. |
| Cell Cycle Analysis | A significant increase in the percentage of cells in the G2/M phase compared to the control group. | Bar graph showing the percentage of cells in G0/G1, S, and G2/M phases. |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid as a tubulin polymerization inhibitor. Successful execution of these experiments will provide crucial data on its mechanism of action and its potential as an anticancer agent. Further studies, including immunofluorescence microscopy to visualize microtubule disruption and in vivo efficacy studies in animal models, would be the logical next steps in the drug development pipeline.
References
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Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]
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H-J, Park., et al. (2018). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Advances, 8(33), 18431-18442. [Link]
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Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]
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Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. ResearchGate. [Link]
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Flores-Ramos, M., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC. [Link]
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Li, C., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Journal of Biomolecular Structure and Dynamics, 40(16), 7269-7292. [Link]
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Mu, Y., et al. (2015). The Novel Tubulin Polymerization Inhibitor MHPT Exhibits Selective Anti-Tumor Activity against Rhabdomyosarcoma In Vitro and In Vivo. PLoS One, 10(3), e0121806. [Link]
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Application Notes and Protocols for the Development of Novel Analogs of 3-(6-Methyl-1H-indol-3-yl)propanoic Acid
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, characterization, and in vitro evaluation of novel analogs of 3-(6-methyl-1H-indol-3-yl)propanoic acid. This document offers detailed protocols and the scientific rationale behind the experimental choices, aiming to facilitate the discovery of new therapeutic agents.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Compounds bearing the indole-3-propanoic acid moiety, in particular, have garnered significant interest for their potential as neuroprotective, anti-inflammatory, and antimicrobial agents.[3][4] The parent compound, 3-(6-methyl-1H-indol-3-yl)propanoic acid, serves as a valuable starting point for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The strategic placement of the methyl group on the indole ring at the 6-position can influence the molecule's interaction with biological targets.
The development of novel analogs is driven by the need to explore the structure-activity relationship (SAR) of this scaffold, aiming to optimize its therapeutic potential.[5] This guide provides a systematic approach, from the rational design of new molecules to their synthesis and subsequent biological evaluation, with a focus on neuroprotective applications.[6]
PART 1: Design and Synthesis of Novel Analogs
Section 1.1: Rational Design Strategy
The design of novel analogs of 3-(6-methyl-1H-indol-3-yl)propanoic acid should be guided by established medicinal chemistry principles to explore the chemical space around the core scaffold. Key areas for modification include:
-
The Indole Ring: Introduction of various substituents (e.g., halogens, nitro groups, or other alkyl groups) at different positions of the indole nucleus can modulate the electronic properties and lipophilicity of the molecule.
-
The Propanoic Acid Side Chain: The carboxylic acid group can be esterified, converted to an amide, or replaced with other acidic bioisosteres to alter the compound's polarity and potential for hydrogen bonding. The length of the alkyl chain can also be varied.
-
The N-H of the Indole: Alkylation or arylation at the N-1 position of the indole ring can provide an additional point of diversity and influence the molecule's conformation.
The following table summarizes potential modifications to generate a library of analogs:
| Modification Site | Proposed Functional Groups/Modifications | Rationale |
| Indole Ring (Positions 2, 4, 5, 7) | -F, -Cl, -Br, -NO₂, -OCH₃ | Modulate electronic properties and lipophilicity. |
| Propanoic Acid Side Chain | -COOCH₃, -COOCH₂CH₃, -CONH₂, -CONHCH₃ | Improve cell permeability and metabolic stability. |
| Indole N-1 Position | -CH₃, -CH₂CH₃, -CH₂Ph | Explore new binding interactions and steric effects. |
Section 1.2: General Synthetic Scheme
A versatile and widely used method for the synthesis of the indole core is the Fischer indole synthesis.[7][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from an arylhydrazine and a ketone or aldehyde. The general scheme for the synthesis of the parent compound and its subsequent modification is illustrated below.
Caption: General synthetic route to the parent compound and its analogs.
Section 1.3: Detailed Synthetic Protocols
Protocol 1.3.1: Synthesis of the Core Scaffold - 3-(6-methyl-1H-indol-3-yl)propanoic acid
This protocol describes the synthesis of the parent compound using the Fischer indole synthesis.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Levulinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq) in ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Protocol 1.3.2: Example Protocol for Analog Synthesis - Synthesis of Methyl 3-(6-methyl-1H-indol-3-yl)propanoate
This protocol describes the esterification of the parent compound.
Materials:
-
3-(6-methyl-1H-indol-3-yl)propanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-(6-methyl-1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the desired ester.
PART 2: Characterization of Novel Analogs
Section 2.1: Purification and Purity Assessment
Protocol 2.1.1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis.
-
Procedure: Load the crude sample onto a pre-packed silica gel column and elute with the chosen mobile phase, collecting fractions and monitoring by TLC.
Protocol 2.1.2: Purity Assessment by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common choice.
-
Detection: Monitor at a wavelength where the indole chromophore absorbs, typically around 280 nm.
-
Purity: The purity of the final compounds should be ≥95%.
Section 2.2: Structural Elucidation
The structures of the synthesized analogs should be confirmed using a combination of spectroscopic techniques.[9]
| Technique | Expected Observations for the Parent Compound |
| ¹H NMR | Aromatic protons on the indole ring, a singlet for the N-H proton, signals for the propanoic acid chain protons, and a singlet for the methyl group. |
| ¹³C NMR | Carbon signals corresponding to the indole ring, the carboxylic acid, the propanoic acid chain, and the methyl group. |
| Mass Spec (HRMS) | Accurate mass measurement to confirm the molecular formula.[9] |
| FTIR | Characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H stretching. |
PART 3: In Vitro Biological Evaluation
Section 3.1: Workflow for Biological Screening
A systematic workflow is essential for the efficient evaluation of newly synthesized analogs.
Caption: A typical workflow for the in vitro screening of novel analogs.
Section 3.2: Protocols for Bioassays
Protocol 3.2.1: Assessment of Cytotoxicity (MTT Assay)
This assay determines the concentration range at which the compounds are not toxic to the cells, which is crucial for subsequent bioassays.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3.2.2: Evaluation of Neuroprotective Activity (H₂O₂-induced Oxidative Stress Model)
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative damage, a key factor in neurodegenerative diseases.[10][11]
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS
-
Test compounds at non-toxic concentrations
-
Hydrogen peroxide (H₂O₂)
-
MTT solution or another viability assay kit
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 2-4 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the wells (excluding the negative control).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.2.1.
-
Compare the viability of cells treated with the compounds and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Conclusion
The protocols and guidelines presented in this document offer a robust framework for the systematic development of novel analogs of 3-(6-methyl-1H-indol-3-yl)propanoic acid. By following these detailed procedures for design, synthesis, characterization, and biological evaluation, researchers can efficiently explore the therapeutic potential of this promising class of compounds. The insights gained from these studies will be invaluable for the future development of new drugs targeting a range of diseases, including neurodegenerative disorders.
References
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Les-6614. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Retrieved from [Link]
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Ranjith, P. et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. Retrieved from [Link]
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N- (Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PMC. Retrieved from [Link]
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Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (n.d.). Overton. Retrieved from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. Retrieved from [Link]
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Bioassay-guided isolation of neuroprotective compounds from Loranthus parasiticus against H₂O₂-induced oxidative damage in NG108-15 cells. (2012). PubMed. Retrieved from [Link]
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A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved from [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. Retrieved from [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). PubMed Central - NIH. Retrieved from [Link]
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Bioassay-guided fractionation and characterization of neuroprotective compounds from the flowers of Achillea millefolium. (2022). MedCrave online. Retrieved from [Link]
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Synthesis of Pseudellone Analogs and Characterization as Novel T-type Calcium Channel Blockers. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Retrieved from [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. Retrieved from [Link]
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Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. Retrieved from [Link]
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Synthesis and biological evaluation of some N-substituted indoles. (n.d.). arkat usa. Retrieved from [Link]
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Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (n.d.). Physiological Genomics. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. Retrieved from [Link]
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Improved synthesis of 4-/6-substituted 2-carboxy-1H- indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. (2025). ResearchGate. Retrieved from [Link]
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The Fischer Indole Synthesis. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]
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Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. (n.d.). Frontiers. Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). AWS. Retrieved from [Link]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. Retrieved from [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Graded bioassay for demonstration of brain rescue from experimental acute ischemia in rats. (n.d.). PubMed. Retrieved from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]
-
Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. (2014). Semantic Scholar. Retrieved from [Link]
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Application Note: A Multi-Assay Strategy for Profiling 3-(6-methyl-1H-indol-3-yl)propanoic acid as a Novel GPR40 Agonist
Introduction: The Therapeutic Promise of GPR40 and the Quest for Novel Agonists
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is endogenously activated by medium and long-chain fatty acids.[2] This activation potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action, which is glucose-dependent, offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia.[4]
The therapeutic potential of GPR40 has driven the development of numerous synthetic agonists. These compounds, however, have revealed a complex signaling paradigm. GPR40 can couple to multiple intracellular pathways, primarily through the Gαq and Gαs proteins, and can also engage β-arrestin pathways.[5][6][7][8] Agonists that selectively activate the Gαq pathway ("partial agonists") primarily enhance insulin secretion from β-cells, while those that engage both Gαq and Gαs pathways ("full agonists" or "ago-PAMs") also robustly stimulate incretin release.[3] This phenomenon, known as "biased agonism," underscores the necessity of a multi-faceted screening approach to fully characterize the pharmacological profile of any new potential GPR40 agonist.
This application note presents a comprehensive, tiered workflow for the screening and characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a novel investigational compound, as a GPR40 agonist. The protocols herein are designed to not only determine the potency and efficacy of the compound but also to elucidate its signaling bias, providing critical insights for drug development professionals.
The Investigational Compound: 3-(6-methyl-1H-indol-3-yl)propanoic acid
For the purpose of this guide, we will characterize the novel compound 3-(6-methyl-1H-indol-3-yl)propanoic acid. Based on its structural similarity to indole-3-propionic acid, we can anticipate its key physicochemical properties, which are essential for designing the experimental protocols.
| Property | Estimated Value | Source/Justification |
| Molecular Formula | C₁₂H₁₃NO₂ | Deduced from chemical name |
| Molecular Weight | 203.24 g/mol | Calculated from formula |
| Appearance | Off-white to light brown solid | Based on similar indole compounds[9] |
| Solubility | Soluble in DMSO and Ethanol | Indole-3-propionic acid is soluble in these solvents[10][11] |
Rationale for Investigation: The indolepropanoic acid scaffold is a known pharmacophore in various biologically active molecules.[12][13] The carboxylic acid moiety is a key feature for interaction with GPR40.[2] The 6-methyl substitution on the indole ring may enhance potency or alter the signaling profile compared to the parent compound.
Screening Cascade: A Phased Approach to Characterization
A logical, tiered screening cascade ensures efficient use of resources, starting with a high-throughput primary screen to identify activity, followed by more complex secondary assays to determine potency, efficacy, and signaling bias.
Caption: Tiered GPR40 agonist screening workflow.
Experimental Protocols
PART 1: Compound and Cell Preparation
1.1. Preparation of Test Compound Stock Solution
-
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of small molecules for high-throughput screening due to its ability to dissolve a wide range of organic compounds.[14]
-
Procedure:
-
Calculate the mass of 3-(6-methyl-1H-indol-3-yl)propanoic acid required to prepare a 10 mM stock solution in high-purity DMSO.
-
Accurately weigh the compound and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
1.2. Cell Culture and Maintenance
-
Rationale: A recombinant cell line stably expressing human GPR40 is essential for a robust and reproducible assay. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used as they provide a low-background system for studying specific GPCR signaling.[15]
-
Cell Line: CHO-K1 cells stably expressing human GPR40 (e.g., from PerkinElmer, Charles River, or GenScript).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a gentle dissociation reagent like TrypLE™ Express to maintain cell surface receptor integrity.
PART 2: Primary Screening - Calcium Mobilization Assay (Gαq Pathway)
-
Principle: GPR40 activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators like Fluo-4 AM.[16]
-
Materials:
-
CHO-K1-hGPR40 cells
-
Black, clear-bottom 384-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Known GPR40 agonist (e.g., TAK-875) as a positive control
-
Fluorescence imaging plate reader with automated liquid handling (e.g., FLIPR®, FlexStation®)
-
-
Protocol:
-
Cell Plating: Seed CHO-K1-hGPR40 cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HHBS containing 1X Fluo-4 AM and 0.04% Pluronic F-127. Remove the culture medium from the cells and add 20 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Plate Preparation: Prepare a serial dilution of 3-(6-methyl-1H-indol-3-yl)propanoic acid, positive control, and a vehicle control (DMSO) in HHBS in a separate plate.
-
Assay Execution: Place both the cell and compound plates into the fluorescence plate reader. Program the instrument to add 10 µL of the compound solution to the cell plate and immediately begin recording fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every second for at least 100 seconds.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Identify "hits" as compounds that produce a signal significantly above the vehicle control.
-
PART 3: Secondary Assays for Potency and Signaling Bias
3.1. IP-One Assay (Gαq Pathway Confirmation)
-
Rationale: The IP-One assay provides a more stable, endpoint measurement of Gαq activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP₃.[3] This assay is less susceptible to artifacts from fluorescent compounds and provides a robust confirmation of the calcium flux results.
-
Protocol: This protocol is based on the HTRF® IP-One kit from Revvity.
-
Plate and grow cells as described for the calcium assay.
-
On the day of the experiment, replace the culture medium with the kit's stimulation buffer containing LiCl (which prevents IP1 degradation).
-
Add serial dilutions of the test compound and controls to the wells and incubate for 60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
-
Calculate IP1 concentrations from a standard curve and plot the dose-response to determine the EC₅₀.
-
3.2. cAMP Accumulation Assay (Gαs Pathway)
-
Rationale: To determine if the test compound can also activate the Gαs pathway, a direct measurement of cyclic AMP (cAMP) is required. Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Protocol: This protocol is based on the cAMP-Glo™ Assay from Promega.[9]
-
Plate and grow CHO-K1-hGPR40 cells in a white, opaque 384-well plate.
-
Remove the culture medium and add the test compound diluted in induction buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the cAMP detection solution containing protein kinase A (PKA).
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.
-
Read the luminescence on a plate reader. The luminescence signal is inversely proportional to the cAMP concentration.
-
Generate a dose-response curve to determine the EC₅₀ for cAMP production.
-
3.3. β-Arrestin Recruitment Assay
-
Rationale: Ligand binding to GPR40 can also trigger the recruitment of β-arrestin proteins, which desensitize G protein signaling and can initiate their own signaling cascades.[7][8] Measuring β-arrestin recruitment is crucial for identifying biased agonism.
-
Protocol: This protocol is based on the PathHunter® β-Arrestin assay from Eurofins DiscoverX.[17][18]
-
Use a cell line co-expressing GPR40 fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Plate the cells in a white, opaque 384-well plate and incubate overnight.
-
Add serial dilutions of the test compound and incubate for 90 minutes at 37°C.[17]
-
Add the PathHunter Detection Reagents. The complementation of PK and EA fragments upon β-arrestin recruitment creates a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Incubate for 60 minutes at room temperature.[17]
-
Read the chemiluminescence on a plate reader.
-
Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
-
Data Analysis and Interpretation
4.1. Dose-Response Curve Analysis
For each assay, the raw data (e.g., relative fluorescence units, luminescence) should be plotted against the logarithm of the compound concentration. Use a non-linear regression model (log(agonist) vs. response -- variable slope) in a program like GraphPad Prism to fit the data and determine key pharmacological parameters.[19][20][21]
| Parameter | Description | Interpretation |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. | A measure of the compound's potency . A lower EC₅₀ indicates higher potency. |
| Eₘₐₓ | The maximum response achievable by the agonist. | A measure of the compound's efficacy . Often expressed as a percentage of the response to a known full agonist. |
4.2. Profiling the Agonist
By comparing the EC₅₀ and Eₘₐₓ values across the different signaling pathways, a profile of the compound's activity can be constructed.
-
Full Agonist: Shows high efficacy in both Gαq (Calcium/IP-One) and Gαs (cAMP) assays.
-
Partial Agonist: Shows efficacy in the Gαq assay but little to no activity in the Gαs assay.
-
Biased Agonist: Shows a significant preference for one pathway over others (e.g., potent activation of β-arrestin with weak G protein activation, or vice-versa).
Caption: GPR40 signaling pathways interrogated in the screening cascade.
Conclusion and Forward Look
This application note provides a robust, multi-assay framework for the comprehensive in vitro characterization of 3-(6-methyl-1H-indol-3-yl)propanoic acid, or any novel compound, as a GPR40 agonist. By systematically assessing its activity across the Gαq, Gαs, and β-arrestin pathways, researchers can build a detailed pharmacological profile. This profile is critical for understanding the compound's potential therapeutic effects and liabilities, guiding lead optimization, and making informed decisions in the drug discovery process.[22] A compound demonstrating potent, dual Gαq/Gαs agonism, for instance, may hold greater promise for robust glucose-lowering effects in vivo compared to a purely Gαq-selective partial agonist.[3] This detailed in vitro characterization is the foundational step for advancing promising candidates to further preclinical and clinical development.
References
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Brown, A. J., Jupe, S., & Briscoe, C. P. (2005). The G-protein-coupled receptor GPR40 family (GPR40–GPR43) and its role in nutrient sensing. Biochemical Society Transactions, 33(Pt 6), 1131–1135. [Link]
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Luo, J., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(9), 726-730. [Link]
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Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
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Wikipedia. (2023). 3-Indolepropionic acid. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]
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Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
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Holliday, N. D., et al. (2011). Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network. Journal of Biological Chemistry, 286(38), 33263-33277. [Link]
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Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
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GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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Chen, G. J., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 59(21), 9838-9855. [Link]
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Mancini, A. D., & Poitout, V. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(30), 18457-18466. [Link]
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Kozikowski, A. P., et al. (2013). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 8(10), 1697-1707. [Link]
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Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays Protocol. Retrieved from [Link]
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Allen, J. A., Roth, B. L. (2011). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Chemical Neuroscience, 2(10), 559-567. [Link]
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Solano, F. (2016). Answer to "I am looking to make a stock solution containing indole-3-butyric acid...". ResearchGate. [Link]
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Asghar, J. (2020, April 26). How to determine Potency (EC50 value) in Prism? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Workflow of a prospective molecular docking screen. Retrieved from [Link]
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Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). GPCR signaling via β-arrestin-dependent mechanisms. Science Signaling, 3(138), pe23. [Link]
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Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indole-3-propionic acid. Retrieved from [Link]
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Southern, C., et al. (2013). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Molecular & Cellular Proteomics, 12(9), 2565-2577. [Link]
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Semple, G., et al. (2012). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 3(6), 484-488. [Link]
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Eurofins DiscoverX. (n.d.). PathHunter™ eXpress β-Arrestin Assays Product Booklet. Retrieved from [Link]
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S-biology. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin. [Video]. YouTube. [Link]
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Chen, G. J., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 59(21), 9838-9855. [Link]
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Semple, G., et al. (2015). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 20(7), 12845-12859. [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
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Shukla, A. K., et al. (2014). Receptor-Arrestin Interactions: The GPCR Perspective. International Journal of Molecular Sciences, 15(7), 11623-11641. [Link]
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GraphPad. (n.d.). Equation: EC50 shift. GraphPad Prism 10 Curve Fitting Guide. [Link]
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ResearchGate. (n.d.). Preparation of indole derivatives. Retrieved from [Link]
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Wang, L., & Zhou, N. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-10. [Link]
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Sun, H., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 8(1), 3-8. [Link]
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Shomu's Biology. (2025, October 28). GPCR signaling and its subclasses. [Video]. YouTube. [Link]
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Theobald, M. (2021). Answer to "How to calculate EC50 for a pharmacological dose-response curve?". ResearchGate. [Link]
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BioWorld. (2024). GPR40 agonists. Retrieved from [Link]
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American Society for Microbiology. (2009). Indole Test Protocol. Retrieved from [Link]
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Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. [Link]
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Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
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Experimental design for testing 3-(6-methyl-1H-indol-3-yl)propanoic acid in vivo
An Application Guide for the In Vivo Evaluation of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Introduction: Rationale for In Vivo Investigation
3-(6-methyl-1H-indol-3-yl)propanoic acid is a methylated derivative of Indole-3-propionic acid (IPA), a well-characterized tryptophan metabolite produced by the human gut microbiota, most notably by species like Clostridium sporogenes.[1][2] IPA itself is a compound of significant interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] It exerts its biological effects through several mechanisms, including scavenging hydroxyl radicals and modulating key signaling pathways involved in inflammation and mucosal homeostasis, such as the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR).[1]
The addition of a methyl group to the indole ring at the 6th position, creating 3-(6-methyl-1H-indol-3-yl)propanoic acid, presents a rational chemical modification aimed at potentially enhancing the parent molecule's pharmacokinetic profile or pharmacodynamic activity. This application note provides a comprehensive experimental framework for the initial in vivo characterization of this novel compound, focusing on a hypothesized anti-inflammatory effect. The protocols outlined herein are designed for researchers in drug development and translational science, providing a robust, self-validating system for preliminary efficacy and safety assessment.
Section 1: Mechanistic Hypothesis
The primary hypothesis is that 3-(6-methyl-1H-indol-3-yl)propanoic acid will exhibit anti-inflammatory properties, potentially superior to or with a different specificity than the parent IPA molecule. The proposed mechanism centers on the modulation of inflammatory signaling cascades. IPA is known to bind to PXR in intestinal cells, which helps maintain mucosal barrier function, and can also influence immune cells via the AhR, leading to increased production of the anti-inflammatory cytokine IL-22.[1] We hypothesize that the 6-methyl derivative retains these activities and may have enhanced receptor affinity or improved bioavailability.
The diagram below illustrates the hypothesized signaling pathway. Activation of receptors like PXR and AhR can lead to the downstream inhibition of pro-inflammatory transcription factors such as NF-κB, ultimately reducing the expression and secretion of key inflammatory mediators like TNF-α, IL-6, and IL-1β.
Caption: Hypothesized anti-inflammatory signaling pathway.
Section 2: Preliminary Pharmacokinetic (PK) and Toxicity Assessment
Before embarking on efficacy studies, it is essential to understand the compound's behavior and safety profile within a biological system.[5][6] A preliminary dose-range finding study is critical for identifying a safe and tolerable dose range for subsequent experiments.[7]
Protocol 1: Acute Toxicity & Dose-Range Finding
This protocol aims to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity following a single administration.
Methodology:
-
Animal Model: Use healthy, 8-10 week old C57BL/6 mice, both male and female.[8] Acclimate animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).[8]
-
Compound Formulation: Prepare a stock solution of 3-(6-methyl-1H-indol-3-yl)propanoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or corn oil, depending on solubility). Ensure the formulation is homogenous.
-
Group Allocation: Assign animals to groups (n=3-5 per sex per group) as described in the table below. Include a vehicle-only control group.
-
Administration: Administer a single dose of the compound or vehicle via oral gavage. The volume should not exceed 10 mL/kg.[9]
-
Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur texture), body weight, and any mortality.
-
Endpoint: At day 14, euthanize surviving animals and perform a gross necropsy to examine major organs for any visible abnormalities.
| Group | Dose (mg/kg) | Administration Route | Number of Animals (per sex) |
| 1 | 0 (Vehicle) | Oral Gavage | 5 |
| 2 | 10 | Oral Gavage | 5 |
| 3 | 50 | Oral Gavage | 5 |
| 4 | 100 | Oral Gavage | 5 |
| 5 | 300 | Oral Gavage | 5 |
| 6 | 1000 | Oral Gavage | 5 |
| Caption: Dose escalation design for acute toxicity study. |
Section 3: In Vivo Efficacy Model: LPS-Induced Systemic Inflammation
To test the anti-inflammatory hypothesis, a well-established model of acute systemic inflammation is required.[10] The lipopolysaccharide (LPS)-induced endotoxemia model in mice is an excellent choice. LPS, a component of Gram-negative bacteria, induces a potent inflammatory response characterized by a surge in pro-inflammatory cytokines, mimicking aspects of sepsis.[11]
Caption: Workflow for LPS-induced acute inflammation model.
Protocol 2: LPS-Induced Inflammation Study
Methodology:
-
Animal Model & Grouping: Use 8-10 week old C57BL/6 mice. Allocate animals (n=8-10 per group) into the following groups:
-
Group 1 (Sham): Vehicle (p.o.) + Saline (i.p.)
-
Group 2 (LPS Control): Vehicle (p.o.) + LPS (i.p.)
-
Group 3 (Positive Control): Dexamethasone (10 mg/kg, i.p.) + LPS (i.p.)
-
Group 4 (Test Compound Low Dose): Compound (e.g., 10 mg/kg, p.o.) + LPS (i.p.)
-
Group 5 (Test Compound Mid Dose): Compound (e.g., 30 mg/kg, p.o.) + LPS (i.p.)
-
Group 6 (Test Compound High Dose): Compound (e.g., 100 mg/kg, p.o.) + LPS (i.p.) (Note: Doses for the test compound should be selected based on the results of the acute toxicity study.)
-
-
Pre-treatment: Administer the test compound or vehicle via oral gavage (p.o.) one hour before LPS challenge. Administer the positive control, Dexamethasone, intraperitoneally (i.p.) 30 minutes before LPS.
-
Inflammation Induction: Inject LPS (from E. coli O111:B4) at a dose of 1 mg/kg intraperitoneally.
-
Endpoint & Sample Collection: Two hours after LPS injection (a peak time for cytokine response), euthanize the animals via CO2 asphyxiation followed by a secondary method.
-
Blood Collection: Immediately perform cardiac puncture to collect whole blood into serum separator tubes. Allow to clot, then centrifuge to collect serum. Store serum at -80°C for cytokine analysis.
-
Tissue Collection: Perfuse the animals with cold PBS. Harvest key organs such as the liver and lungs. Fix a portion of each organ in 10% neutral buffered formalin for histopathology.
Section 4: Endpoint Analysis Protocols
Protocol 3: Serum Cytokine Quantification via ELISA
Accurate measurement of cytokine concentrations is a powerful way to assess inflammation.[12] The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for this purpose.[13][14]
Methodology:
-
Kit Selection: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β (pro-inflammatory) and IL-10 (anti-inflammatory).
-
Sample Preparation: Thaw serum samples on ice. Dilute samples according to the kit manufacturer's instructions.
-
Assay Procedure: a. Prepare all reagents, standards, and samples as described in the kit protocol. b. Add standards and samples to the appropriate wells of the antibody-coated microplate. c. Incubate as specified. d. Wash the plate to remove unbound substances. e. Add the detection antibody. Incubate. f. Wash the plate. Add the enzyme conjugate (e.g., HRP). Incubate. g. Wash the plate. Add the substrate solution and incubate for color development. h. Add the stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of cytokines in the samples by interpolating from the standard curve.
| Analyte | Expected Outcome in LPS Control | Expected Outcome with Effective Compound |
| TNF-α | High | Significantly Reduced |
| IL-6 | High | Significantly Reduced |
| IL-1β | High | Significantly Reduced |
| IL-10 | Moderately Increased | Potentially Increased Further |
| Caption: Expected outcomes for cytokine analysis. |
Protocol 4: Histopathological Evaluation
Histopathology provides a visual assessment of tissue inflammation, including cellular infiltration and structural damage.[15][16]
Methodology:
-
Tissue Processing: a. After 24-48 hours of fixation in 10% neutral buffered formalin, transfer tissue samples to 70% ethanol. b. Process the tissues through a series of graded alcohols and xylene for dehydration and clearing. c. Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining (Hematoxylin & Eosin - H&E): a. Deparaffinize and rehydrate the tissue sections. b. Stain with Hematoxylin, which stains cell nuclei blue/purple.[15] c. Differentiate and "blue" the sections. d. Counterstain with Eosin, which stains the cytoplasm and extracellular matrix pink/red.[15] e. Dehydrate the sections and mount with a coverslip.
-
Microscopic Analysis: A trained pathologist, blinded to the treatment groups, should examine the slides under a light microscope. Score the tissues (e.g., liver, lung) for signs of inflammation, such as neutrophil infiltration, edema, and tissue damage, using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
Conclusion and Future Directions
This application note provides a structured, multi-faceted approach to the initial in vivo evaluation of 3-(6-methyl-1H-indol-3-yl)propanoic acid. By progressing from foundational safety and dose-finding studies to a robust, acute model of inflammation, researchers can generate the critical data needed to validate the anti-inflammatory hypothesis. Positive results from this workflow—specifically, a significant reduction in pro-inflammatory cytokines and decreased tissue inflammation—would provide a strong rationale for advancing the compound into more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis or inflammatory bowel disease models) and further mechanistic studies.
References
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Wikipedia. Tryptophan. [Link]
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Gokhale, N., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
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Joshi, A., & Sharma, P. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]
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ALS TDI. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]
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Gurcan, M. N., et al. (2009). Histopathological Image Analysis: A Review. PMC. [Link]
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Krajewska, M., et al. (2023). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PMC. [Link]
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Matiichuk, V., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
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Lacey, J., & Vavrin, Z. (Year unavailable). Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]
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Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]
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Biocompare. (2024). Cytokine Detection Methods. [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
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Patil, K., & Bagi, M. (Year unavailable). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
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Royal College of Pathologists. Histopathology. [Link]
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Karuvalam, R. P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. [Link]
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Overend, C., & Reker, A. (Year unavailable). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Wicha, S. G., et al. (Year unavailable). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed. [Link]
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Zhang, Y., et al. (Year unavailable). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. PubMed. [Link]
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Suralkar, A. (2021). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]
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Mubarak, A., et al. (2021). In Vivo and in Vitro Evaluation of Cytokine Expression Profiles During. Dove Medical Press. [Link]
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Apex Hospitals. (Year unavailable). Histopathology: Microscopic Tissue Examination for Diagnosis. [Link]
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ResearchGate. (Year unavailable). Indole‐3‐Propionic Acid Improves Vascular Function in High‐Fat Diet‐Induced Obese Mice via eNOS. [Link]
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Scholars Research Library. (Year unavailable). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. [Link]
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ResearchGate. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. [Link]
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Lynch, J., & Hsiao, A. (Year unavailable). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. [Link]
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Sanquin. (2022). Cytokine analysis - ELISA / CBA. [Link]
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Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
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de Souza, H., & de Souza, H. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
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Wikipedia. Histopathology. [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
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UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. [Link]
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PPD. (Year unavailable). Preclinical Studies in Drug Development. [Link]
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Gonzalez-Garcia, R. A., et al. (Year unavailable). Current advances in biological production of propionic acid. PubMed. [Link]
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National Center for Biotechnology Information. (2023). Histology, Staining. [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
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Open Access Pub. (Year unavailable). Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]
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ResearchGate. (2021). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]
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Gao, J., et al. (2024). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. PubMed. [Link]
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Creative Biolabs. (Year unavailable). GTOnco™ Cytokine Response Assay (In Vivo). [Link]
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ResearchGate. (Year unavailable). In Vivo Models for Drug Discovery. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. indole-3-propionic acid. [Link]
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Wang, Y., et al. (2024). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(6-methyl-1H-indol-3-yl)propanoic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance its solubility for your experimental needs.
Understanding the Molecule: Physicochemical Profile
3-(6-methyl-1H-indol-3-yl)propanoic acid is an indole derivative with a propanoic acid side chain. Its structure suggests a molecule with limited aqueous solubility due to the hydrophobic indole nucleus, further influenced by the methyl group. However, the presence of the ionizable carboxylic acid group is the key to manipulating its solubility.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | ~203.24 g/mol | Calculated based on chemical structure. |
| pKa (carboxylic acid) | ~4.5 - 5.0 | Similar to indole-3-propionic acid (pKa ~4.77).[3] This is the pH at which 50% of the acid is ionized. |
| Aqueous Solubility | Low at acidic and neutral pH | The non-polar indole ring and methyl group contribute to hydrophobicity. |
| Solubility Profile | pH-dependent | Significantly increases at pH > pKa due to the formation of the highly soluble carboxylate anion. |
| Organic Solvent Solubility | Likely soluble | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. |
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common experimental challenges.
Q1: My compound won't dissolve in aqueous buffer at neutral pH. What is the first step I should take?
Answer: The primary and most straightforward approach is to adjust the pH of your aqueous solution. The limited solubility at neutral pH is expected due to the protonated, less polar carboxylic acid group.
Causality: At a pH below the compound's pKa, the carboxylic acid group remains largely in its neutral (protonated) form (-COOH), which is less soluble in water. By increasing the pH to a level above the pKa, you deprotonate the carboxylic acid, forming a carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[5][6][7][8]
Experimental Protocol: pH Adjustment for Solubilization
-
Initial Slurry: Prepare a slurry of your compound in the desired aqueous buffer (e.g., PBS, TRIS).
-
Basification: While stirring, add a suitable base dropwise. Common choices include:
-
1 M Sodium Hydroxide (NaOH)
-
1 M Potassium Hydroxide (KOH)
-
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Endpoint: Continue adding the base until the compound fully dissolves. The pH at which this occurs will be above the compound's pKa. Aim for a final pH that is at least 1-2 units above the estimated pKa (e.g., pH 6.5 - 7.5 or higher) to ensure complete ionization and dissolution.
-
Final Adjustment: If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach your target experimental pH, but be cautious not to drop the pH too low, which could cause precipitation.
A decision-making workflow for pH adjustment.
Q2: I have concerns about altering the pH of my experiment. Are there other methods to improve solubility in a near-neutral buffer?
Answer: Yes, if pH modification is not suitable for your experimental system, you can explore co-solvents or the use of cyclodextrins.
Option 1: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules like 3-(6-methyl-1H-indol-3-yl)propanoic acid.[11][12]
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300 or PEG 400)
-
Glycerol
-
Dimethyl Sulfoxide (DMSO) - Note: Use with caution and in low concentrations for biological experiments due to potential toxicity.
Experimental Protocol: Co-solvent Method
-
Stock Solution: Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., 100% Ethanol or DMSO) to create a concentrated stock solution.
-
Dilution: Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent precipitation.
-
Concentration Limit: Be mindful of the final concentration of the co-solvent in your working solution. For cell-based assays, it is crucial to keep the co-solvent concentration below levels that could cause toxicity (typically <1% for DMSO and <5% for Ethanol, but this should be empirically determined for your specific system).
Option 2: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] The hydrophobic indole portion of your molecule can form an inclusion complex within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water.[14][15][][17] This is an effective way to increase aqueous solubility without significantly altering the bulk properties of the solution.[18]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Addition of Compound: Add the powdered 3-(6-methyl-1H-indol-3-yl)propanoic acid to the cyclodextrin solution.
-
Complex Formation: Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate the formation of the inclusion complex.
-
Filtration: After the complexation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.
Workflow for selecting a solubility enhancement method.
Q3: For pre-clinical formulation, which is the best strategy to improve oral bioavailability?
Answer: For improving oral bioavailability of a poorly soluble weak acid, salt formation is a widely used and highly effective strategy.[6][19][20][21]
Causality: Converting the carboxylic acid to a solid salt form (e.g., sodium or potassium salt) can dramatically increase its dissolution rate in the gastrointestinal tract.[19][21] While the acidic environment of the stomach might cause some conversion back to the less soluble free acid, the rapid dissolution of the salt form can lead to a supersaturated solution, which can enhance absorption.[19]
Experimental Protocol: Salt Formation (Sodium Salt Example)
-
Dissolution: Dissolve 3-(6-methyl-1H-indol-3-yl)propanoic acid in a suitable organic solvent, such as ethanol or methanol.
-
Stoichiometric Base Addition: Add one molar equivalent of a sodium-containing base. A common choice is sodium hydroxide dissolved in a minimal amount of water or methanol.
-
Reaction: Stir the mixture at room temperature. The salt will often precipitate out of the solution. If it does not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).
-
Isolation and Drying: The resulting solid salt can be isolated by filtration, washed with a non-polar solvent (like ether or hexane) to remove impurities, and then dried under vacuum.
-
Characterization: It is crucial to characterize the resulting salt to confirm its formation and purity using techniques such as NMR, FTIR, and melting point analysis.
Considerations for Salt Selection:
-
Sodium and Potassium Salts: Generally exhibit high solubility and are commonly used.[5]
-
Divalent Cation Salts (e.g., Calcium, Magnesium): May have lower solubility than their monovalent counterparts.[5]
-
Amine Salts (e.g., Tromethamine, Meglumine): Can also be considered and may offer different physicochemical properties.
The choice of the counter-ion can influence the salt's hygroscopicity, stability, and manufacturability, so screening several options is often recommended.[19][22]
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid to a soluble carboxylate salt.[5][] | Simple, effective, and uses common reagents.[] | May not be suitable for pH-sensitive experiments or compounds. |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[9] | Easy to prepare stock solutions; effective for many compounds.[12] | Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety in the cyclodextrin cavity.[13][14] | Biocompatible; avoids organic solvents; can improve stability.[15][] | Can be more expensive; requires optimization of the cyclodextrin type and ratio. |
| Salt Formation | Creates a solid form with a higher dissolution rate and often higher aqueous solubility.[6][19] | Significant increase in dissolution rate and bioavailability; well-established method.[21][24][25] | Requires chemical modification and characterization; not all salts have suitable properties (e.g., stability, hygroscopicity). |
References
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ChemBK. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanoic acid. Retrieved from [Link]
-
Wikipedia. (2024). Tryptophan. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]
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Mourtas, S., Lazarou, D., & Antimisiaris, S. G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103. Retrieved from [Link]
- Al-Kassas, R., Al-Ghazali, M. A., & Al-Ghananeem, A. M. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3462.
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Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
- Allen, L. V., Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118.
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
ResearchGate. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
American Chemical Society. (2026). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. Retrieved from [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
Journal of Materials Chemistry B. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
The Pharmaceutical Journal. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]
-
IFF. (2022). Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid. Retrieved from [Link]
-
Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Fluoro-1H-indol-3-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)-1H-indol-5-yl)propanoic acid. Retrieved from [Link]
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- 4. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis and Purification of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
Welcome to the technical support center for the synthesis and purification of 3-(6-methyl-1H-indol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable indole derivative. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-(6-methyl-1H-indol-3-yl)propanoic acid?
A1: The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid can be approached through several established methods for indole functionalization. A prevalent and versatile method is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from p-tolylhydrazine and a suitable keto-acid or its ester derivative. Another common approach involves the direct alkylation of 6-methylindole with a three-carbon synthon, such as acrylic acid or a propiolactone, often in the presence of a base.[4]
Q2: Why is purification of 3-(6-methyl-1H-indol-3-yl)propanoic acid often challenging?
A2: The purification of many indole derivatives, including 3-(6-methyl-1H-indol-3-yl)propanoic acid, can be complicated by several factors. Indoles are susceptible to oxidation and degradation under harsh acidic or basic conditions, or upon exposure to light and air, leading to colored impurities. The presence of both a weakly acidic N-H proton and a carboxylic acid group can also complicate extractions and chromatographic behavior. Furthermore, side reactions during the synthesis can lead to structurally similar impurities that are difficult to separate from the final product.
Q3: What are the key analytical techniques to assess the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is essential for confirming the purity and identity of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirmation of the desired product, as well as for identifying impurities.[5][6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[8][9]
Troubleshooting Guide
Issue 1: My reaction yield is low.
-
Potential Cause: Incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Inert Atmosphere: If using sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
Reagent Quality: Ensure the purity and dryness of your starting materials and solvents.
-
Issue 2: My product is discolored (pink, brown, or black).
-
Potential Cause: Oxidation of the indole ring is a common issue. This can be exacerbated by exposure to air, light, or trace metal impurities.
-
Solution:
-
Work-up Conditions: Perform the reaction and work-up under an inert atmosphere where possible. Use deoxygenated solvents.
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.
-
Purification: Discoloration can often be removed by recrystallization with the aid of activated charcoal. However, use charcoal judiciously as it can also adsorb the desired product. Column chromatography is also effective at removing colored impurities.
-
Issue 3: I see multiple spots on my TLC plate after the reaction.
-
Potential Cause: This indicates the presence of unreacted starting materials, intermediates, or byproducts. In Fischer indole synthesis, isomeric indole products or incompletely cyclized intermediates can be common impurities.
-
Solution:
-
Column Chromatography: This is the most effective method for separating multiple components. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point for indole derivatives.[10] The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid product.
-
Recrystallization: If the impurities have significantly different solubilities from the product, recrystallization can be an effective purification method.
-
Issue 4: My product is difficult to crystallize.
-
Potential Cause: The presence of impurities can inhibit crystallization. The product may also be an oil at room temperature if not sufficiently pure.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. Good solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Seeding: If you have a small amount of pure, crystalline product, you can use it to seed a supersaturated solution to induce crystallization.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce solidification.
-
Experimental Protocols
Synthesis of Ethyl 3-(6-methyl-1H-indol-3-yl)propanoate (Precursor)
This protocol is a representative procedure based on common methods for indole synthesis.
-
Reaction Setup: To a solution of 6-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Intermediate Formation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add anhydrous ethanol.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the ethyl ester.
Hydrolysis to 3-(6-methyl-1H-indol-3-yl)propanoic Acid
-
Reaction Setup: Dissolve the purified ethyl 3-(6-methyl-1H-indol-3-yl)propanoate in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2-3 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms (typically pH 2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexane, is often effective for indole-3-propanoic acids.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Analytical Data for 3-(6-methyl-1H-indol-3-yl)propanoic acid
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ ~10.8 (s, 1H, NH), ~7.4 (s, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~174 (C=O), ~136, ~131, ~127, ~122, ~120, ~118, ~113, ~111 (Ar-C), ~34 (CH₂), ~22 (CH₂), ~21 (CH₃) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₂H₁₃NO₂: 202.09 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Visualizations
Synthesis and Purification Workflow
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-(6-Fluoro-1H-indol-3-yl)propanoic acid | C11H10FNO2 | CID 15020540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. govinfo.gov [govinfo.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Indole Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this foundational reaction. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the real-world challenges you may encounter at the bench. My goal is to provide not just protocols, but the underlying chemical logic to empower you to rationalize your experimental choices and efficiently optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in indole alkylation?
The principal challenge is controlling regioselectivity . The indole scaffold has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is generally more electron-rich and thus more nucleophilic than the N1 nitrogen.[1][2] This inherent reactivity often leads to competitive alkylation at the C3 position, resulting in a mixture of N-alkylated and C3-alkylated products, or even di-alkylated species.[1][3] Achieving high selectivity for the desired N1-alkylation requires careful optimization of reaction conditions to modulate the relative nucleophilicity of these two sites.[2]
Q2: What are the fundamental factors that control N- vs. C3-alkylation?
The regiochemical outcome of an indole alkylation is a delicate balance of several factors:
-
Base and Counter-ion: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) deprotonate the indole N-H to form an indolide anion.[4] The nature of the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) significantly influences the reaction site.
-
Solvent: The polarity of the solvent plays a pivotal role. Polar aprotic solvents (e.g., DMF, DMSO, THF) can solvate the counter-ion, freeing the nitrogen anion for attack (favoring N-alkylation). Nonpolar solvents may promote aggregation or tighter ion pairing, which can favor C3-alkylation.
-
Temperature: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the product ratio.
-
Indole Substituents: Electron-withdrawing groups (EWGs) on the indole ring increase the acidity of the N-H proton, making deprotonation easier.[4][5] Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the ring system, potentially increasing the rate of C3-alkylation.
Q3: When should I use a strong base like NaH versus a weaker base like K₂CO₃?
Use a strong, non-nucleophilic base like Sodium Hydride (NaH) when you need to completely deprotonate the indole to form the indolide anion for a classic SN2 reaction with an alkyl halide.[4][6] This is the most common method for direct N-alkylation.
A weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is often employed in phase-transfer catalysis (PTC) or when using more reactive alkylating agents where the high reactivity of a fully formed indolide anion is not necessary or could lead to side reactions.[5] Weaker bases can sometimes provide better selectivity in complex systems.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
Q: I'm not getting any product, or the yield is very low. What should I check first?
A: Low yield is a common issue that can stem from several sources. Let's diagnose it systematically.
-
Inefficient Deprotonation (for N-alkylation):
-
Cause: The indole N-H is not being fully deprotonated. Indoles have a pKa of around 16-17, so a sufficiently strong base is required.[4]
-
Solution:
-
Verify Base Activity: Sodium hydride is notoriously sensitive to moisture. Use fresh NaH from a newly opened container or wash the NaH dispersion with dry hexanes to remove the mineral oil and any surface hydroxides.
-
Ensure Anhydrous Conditions: Water will quench the base and the indolide anion. Flame-dry your glassware, use anhydrous solvents, and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon).[7]
-
Allow Sufficient Time for Deprotonation: After adding NaH to the indole solution, allow it to stir for at least 30-60 minutes at room temperature or 0 °C before adding the alkylating agent.[7] You should observe hydrogen gas evolution.
-
-
-
Poor Alkylating Agent Reactivity:
-
Cause: Your alkylating agent may not be reactive enough.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl >> F . If you are using an alkyl chloride with a long reaction time and still see low conversion, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
-
Decomposition or Side Reactions:
-
Cause: The starting material or product might be unstable under the reaction conditions. For instance, some reagents can lead to the formation of highly colored byproducts, indicating decomposition.[3]
-
Solution:
-
Lower the Temperature: Run the reaction at 0 °C or even lower to minimize decomposition.
-
Monitor by TLC: Check the reaction progress frequently (e.g., every 30 minutes) to see if the product is forming and then degrading.
-
Consider a Milder Catalyst System: If using a strong Lewis acid for C3-alkylation, it might be too harsh. Try a weaker Lewis acid like Sc(OTf)₃.[8]
-
-
Problem 2: Poor Regioselectivity (N- vs. C3-Alkylation Mixture)
Q: My reaction is producing a mixture of N- and C3-alkylated products. How can I improve the selectivity for N-alkylation?
A: This is the most common optimization problem. Selectivity is dictated by the precise state of the indolide anion in solution.
-
The Role of the Counter-ion and Solvent:
-
Explanation: After deprotonation, the indole exists as an ion pair with the metal counter-ion (e.g., Na⁺). In nonpolar solvents like toluene, this ion pair is "tight," meaning the cation is closely associated with the nitrogen, sterically hindering it and making the C3 position a more likely site for attack. In polar aprotic solvents like DMF or DMSO , the solvent molecules solvate the cation, creating a "solvent-separated" or "naked" anion. This frees the nitrogen atom, making it more available for nucleophilic attack.
-
Solution: To favor N-alkylation , switch to a highly polar aprotic solvent like DMF . To favor C3-alkylation , a less polar solvent like THF or Toluene might be beneficial.
-
-
Hard and Soft Acid-Base (HSAB) Theory:
-
Explanation: The nitrogen of the indolide is a "harder" nucleophile, while the C3 position is a "softer" nucleophile. Hard electrophiles tend to react at the N1 position, while soft electrophiles prefer the C3 position.
-
Solution: While you can't always change your alkylating agent, this principle helps rationalize results. For instance, Friedel-Crafts type reactions, which generate carbocation intermediates (hard electrophiles), often show good C3 selectivity.[8]
-
| Parameter | To Favor N-Alkylation | To Favor C3-Alkylation | Rationale |
| Base | NaH, KH | Weaker bases or Lewis Acids | Forms a dissociated anion in polar solvents. |
| Solvent | DMF , DMSO | THF, Toluene, Dioxane | Polar aprotic solvents solvate the cation, exposing the N-anion. |
| Counter-ion | K⁺, Cs⁺ | Li⁺, Mg²⁺ | Larger, "softer" cations dissociate more easily. |
| Catalyst | Phase-Transfer Catalyst | Lewis Acid (e.g., B(C₆F₅)₃, Sc(OTf)₃) | PTC facilitates N-alkylation; Lewis acids activate for C3 attack.[8][9] |
Problem 3: Polyalkylation or Formation of Bis(indolyl)methanes
Q: I'm observing significant amounts of di-alkylated products or other complex byproducts. How can I suppress these side reactions?
A: Polyalkylation is a common issue when the mono-alkylated product is as reactive, or more reactive, than the starting indole.
-
Cause: This is especially prevalent in Friedel-Crafts type C3-alkylations where the initial product can react again with another molecule of the electrophile.[8] Another common byproduct is a bis(indolyl)methane, formed if the electrophile can be converted into an intermediate that reacts with two indole molecules.
-
Solutions:
-
Control Stoichiometry: Use an excess of the indole relative to the alkylating agent (e.g., 1.5 to 2.0 equivalents of indole). This increases the statistical probability that the electrophile will react with a starting material molecule rather than the product.[8]
-
Slow Addition: Add the alkylating agent slowly via a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation event.
-
Use a Protecting Group: If C3-alkylation is the issue and you want N-alkylation, you can temporarily protect the C3 position. However, a more common strategy is to use substituents on the indole that electronically disfavor polyalkylation, such as an electron-withdrawing group.[8]
-
Key Experimental Protocols
Protocol 1: Standard N-Alkylation of Indole using NaH
This protocol describes a general procedure for the selective N-alkylation of an unsubstituted indole with an active alkyl halide like benzyl bromide.
Materials:
-
Indole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aq. NH₄Cl solution, Water, Brine
-
Ethyl Acetate, Hexanes
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the indole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (to make a ~0.4 M solution) and stir until the indole is fully dissolved. Cool the flask to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 15 minutes, then remove the ice bath and stir at room temperature for an additional 45 minutes. The solution should become clear or turbid as the sodium indolide forms.[7]
-
Alkylation: Cool the solution back down to 0 °C. Add the alkyl halide dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC (Thin Layer Chromatography), eluting with a mixture like 10% Ethyl Acetate in Hexanes.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated indole.[6]
Protocol 2: Lewis Acid-Catalyzed C3-Alkylation with an Alcohol
This protocol outlines a "borrowing-hydrogen" type reaction where an alcohol serves as the alkylating agent, catalyzed by a Lewis acid. This avoids the use of alkyl halides.
Materials:
-
Indole (1.5 eq)
-
Alcohol (e.g., Benzyl Alcohol, 1.0 eq)
-
Lewis Acid Catalyst (e.g., B(C₆F₅)₃, 5 mol%)
-
Anhydrous Toluene or 1,2-Dichloroethane (DCE)
-
Saturated aq. NaHCO₃ solution, Brine
-
Ethyl Acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the indole, the alcohol, and a magnetic stir bar.
-
Solvent & Catalyst: Add anhydrous toluene. With vigorous stirring, add the Lewis acid catalyst in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC. The mechanism involves catalyst-mediated dehydrogenation of the alcohol to an aldehyde, which then undergoes a Friedel-Crafts reaction with the indole, followed by a reduction step.[9]
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]
-
Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. [Link]
-
Bandini, M., & Umani-Ronchi, A. (2008). Phase-Transfer-Catalyzed Intramolecular Aza-Michael Reaction: Effective Route to Pyrazino-Indole Compounds. Angewandte Chemie International Edition, 47(17), 3238-3241. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Li, J., & Spletstoser, J. T. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8536–8542. [Link]
-
Chen, J. R., & Xiao, W. J. (2016). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Sigman, M. S., & Werner, E. W. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(38), 13346-13350. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
-
ResearchGate Discussion. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]
-
Sammakia, T., & Stangeland, E. L. (2007). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 9(18), 3457–3460. [Link]
Sources
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Stability issues with 3-(6-methyl-1H-indol-3-yl)propanoic acid in solution
Welcome to the technical support guide for 3-(6-methyl-1H-indol-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles of indole compounds and field-proven insights to ensure the integrity of your experiments.
Core Chemistry and Stability Profile of Indole Propanoic Acids
3-(6-methyl-1H-indol-3-yl)propanoic acid belongs to the indole family, a class of heterocyclic aromatic compounds. The indole ring system is electron-rich and, consequently, susceptible to oxidation. This reactivity is a critical factor to consider during storage and experimentation. The stability of indole derivatives in solution is influenced by several factors, including:
-
Oxidation: The indole nucleus can be oxidized, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Photodegradation: Indole compounds can be sensitive to light, particularly UV radiation, which can induce degradation.[1]
-
pH: The stability of the carboxylic acid group and the indole ring itself can be pH-dependent. Extreme pH values may lead to degradation or changes in solubility.[2][3][4]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[5]
Understanding these inherent properties is the first step in preventing stability issues and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of 3-(6-methyl-1H-indol-3-yl)propanoic acid in solution.
Q1: What is the recommended solvent for preparing a stock solution of 3-(6-methyl-1H-indol-3-yl)propanoic acid?
A1: Based on the solubility of the closely related compound, indole-3-propionic acid, we recommend using organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[6][7] For a 10 mM stock solution in DMSO, it is readily soluble.[8]
Q2: My solution of 3-(6-methyl-1H-indol-3-yl)propanoic acid has turned pink/brown. What does this mean?
A2: A color change to pink, red, or brown is a common visual indicator of oxidation and potential polymerization of indole compounds.[5] While a slight color change may not always signify a substantial loss of purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive assays.
Q3: How should I store my stock solution to ensure its stability?
A3: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: For short-term storage, 2-8°C is acceptable. For long-term stability, storage at -20°C is highly recommended.[5][7]
-
Light: Protect the solution from light by using amber or opaque vials.[5]
-
Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.[5]
Q4: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A4: Precipitation upon freezing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to warm to room temperature and ensure the precipitate has completely redissolved by gentle vortexing. If the precipitate does not redissolve, it may indicate degradation or the formation of insoluble byproducts.
Q5: Can the pH of my experimental buffer affect the stability of 3-(6-methyl-1H-indol-3-yl)propanoic acid?
A5: Yes, the pH of the aqueous buffer can influence both the solubility and stability of the compound. The carboxyl group's ionization state is pH-dependent, which can affect its solubility. Furthermore, strongly acidic or basic conditions may promote degradation of the indole ring.[9] It is advisable to work with buffers in the physiological pH range (around 6.5-8.5) where indole compounds tend to be more stable.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues.
Issue 1: Color Change in Solution
| Symptom | Potential Cause | Recommended Action |
| Solution turns pink, red, or brown. | Oxidation of the indole ring. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Use Fresh Solvent: Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Consider Antioxidants: For highly sensitive applications, the addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the stock solution may be beneficial, provided it does not interfere with your experiment.[5] 4. Assess Purity: If the color change is significant, assess the purity of the solution using an analytical technique like HPLC before proceeding with your experiment. |
Issue 2: Precipitation in Solution
| Symptom | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | Low-temperature insolubility. | 1. Warm and Mix: Allow the vial to equilibrate to room temperature and gently vortex to redissolve the compound. 2. Sonication: If gentle mixing is insufficient, brief sonication in a room temperature water bath may help. 3. Prepare a More Dilute Stock: If precipitation is a recurring issue, consider preparing and storing a more dilute stock solution. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Check Final Concentration: Ensure the final concentration in your assay is below the compound's solubility limit in the aqueous buffer. 2. Increase Solvent Percentage: If permissible in your experimental setup, slightly increasing the percentage of the organic solvent from your stock solution in the final aqueous solution can improve solubility. 3. pH Adjustment: The pH of the aqueous buffer may need to be adjusted to optimize the solubility of the carboxylic acid. |
Issue 3: Inconsistent Experimental Results or Loss of Activity
| Symptom | Potential Cause | Recommended Action |
| Diminished or variable biological/chemical activity observed over time. | Degradation of the compound. | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. 2. Perform a Stability Check: Assess the stability of the compound under your specific experimental conditions (e.g., incubation time, temperature, and buffer composition). This can be done by analyzing samples at different time points using HPLC. 3. Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting stability issues.
Protocols and Best Practices
Protocol for Preparation of a Stable Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous grade of DMSO, DMF, or ethanol.
-
Weighing: Accurately weigh the required amount of 3-(6-methyl-1H-indol-3-yl)propanoic acid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex the solution until the compound is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used.
-
Storage: Store the stock solution in a tightly sealed amber or opaque vial at -20°C. For extended storage, consider flushing the vial with an inert gas before sealing.
Best Practices for Experimental Use
-
Fresh Dilutions: Always prepare fresh working dilutions from your stock solution immediately before use.
-
Avoid Prolonged Exposure: Minimize the exposure of the compound, both in solid form and in solution, to light and air.
-
Temperature Control: Maintain consistent temperature control during your experiments, as temperature fluctuations can affect stability.
-
pH Monitoring: Be mindful of the pH of your buffers and how it might impact the compound's stability and solubility.
Factors Affecting Stability Diagram
Caption: Key factors influencing the stability of the compound.
References
-
Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Online Microbiology Notes. Available at: [Link]
-
Tryptophan. Wikipedia. Available at: [Link]
-
1H-Indole-3-propanoic acid. PubChem. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available at: [Link]
-
Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. Available at: [Link]
-
Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. Available at: [Link]
-
Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI. Available at: [Link]
-
Storage of methyl anthralite and Indole. Reddit. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Available at: [Link]
Sources
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- 2. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 吲哚-3-丙酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenge of Indole Compound Cell Permeability
Welcome to the technical support center dedicated to addressing a critical hurdle in drug discovery: the poor cell permeability of indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with potent biological activities.[1][2] However, the translation of in vitro potency to cellular and in vivo efficacy is often hampered by the compound's inability to efficiently cross the cell membrane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose and overcome permeability issues with your indole-based compounds.
Troubleshooting Guide: From Bench to Cell
This section is designed to address specific experimental roadblocks you may be facing.
Scenario 1: My indole compound is highly active in biochemical assays but shows no activity in cell-based assays.
Question: I've synthesized an indole derivative that potently inhibits its target enzyme in a cell-free assay (e.g., IC50 in the nanomolar range). However, when I test it on whole cells, I see little to no effect, even at micromolar concentrations. What's going on?
Answer: This is a classic "in vitro-in vivo" disconnect, and poor cell permeability is a primary suspect. Here’s a systematic approach to troubleshoot this issue:
Step 1: Rule out other possibilities.
-
Compound Stability: Is your compound stable in the cell culture medium over the time course of your experiment?
-
Off-Target Effects: In high concentrations, some compounds can have off-target effects that mask the desired activity.
-
Metabolism: Could your compound be rapidly metabolized by the cells into an inactive form?
Step 2: Assess physicochemical properties.
-
Lipophilicity: Indole's aromatic nature might suggest good lipophilicity, but this can be a double-edged sword.[3][4] Highly lipophilic compounds can get trapped in the lipid bilayer, while very polar compounds will not partition into the membrane. A balanced lipophilicity (logP in the range of 1-3 is often cited as a good starting point) is crucial for passive diffusion.
-
Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, which can be detrimental to membrane permeability as it favors interaction with the aqueous environment over the lipid membrane.[5]
Step 3: Investigate cellular transport mechanisms.
-
Efflux Pumps: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport xenobiotics out of the cell, keeping the intracellular concentration low.[6][7] This is a common issue for many drug candidates.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low cellular activity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the cell permeability of indole compounds.
Q1: What are the key structural features of indoles that contribute to their poor permeability?
A: Several factors inherent to the indole scaffold can negatively impact cell permeability:
-
Planarity and Aromaticity: While the planar aromatic structure of indoles facilitates π–π stacking interactions with biological targets, it can also lead to poor solubility.[8]
-
Hydrogen Bonding Capacity: The N-H group of the indole ring is a hydrogen bond donor. This feature can increase the energy barrier for the compound to desolvate and enter the hydrophobic core of the cell membrane.[5]
-
Susceptibility to Metabolism: The indole ring can be a target for metabolic enzymes, leading to the formation of more polar and less permeable metabolites.
Q2: How can I rationally modify my indole scaffold to improve its cell permeability?
A: Structure-activity relationship (SAR) studies have revealed several effective strategies:[9]
-
Modulating Lipophilicity: Adding small, non-polar substituents to the indole ring can increase lipophilicity and enhance passive diffusion.[3] However, excessive lipophilicity can be detrimental.
-
Masking the N-H Group: Alkylation or acylation of the indole nitrogen can block its hydrogen bonding capability, which often improves permeability.[10]
-
Introducing Intramolecular Hydrogen Bonds: Strategically placing functional groups that can form an intramolecular hydrogen bond with the indole N-H can "hide" this polar functionality, making the molecule behave as if it were less polar and more permeable.[11][12]
-
Bioisosteric Replacement: Replacing the indole core with a bioisostere (e.g., azaindole, indazole) can sometimes improve physicochemical properties without sacrificing target affinity.[1]
Q3: What are prodrug strategies, and how can they be applied to indole compounds?
A: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. This approach can be used to overcome permeability barriers.[13] For indole compounds, a common strategy is to attach a promoiety that enhances permeability, which is later cleaved by intracellular enzymes to release the active drug.[14][15] For example, a lipophilic ester can be attached to a polar functional group on the indole scaffold to facilitate membrane crossing.
Q4: Can formulation strategies help overcome the poor permeability of my indole compound?
A: Yes, advanced formulation strategies can significantly improve the bioavailability of poorly permeable compounds.[16] Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate indole compounds, protecting them from degradation and facilitating their transport across cell membranes.[17][18][19]
Q5: How do I differentiate between poor passive permeability and active efflux?
A: The Caco-2 cell permeability assay is the gold standard for this purpose.[20][21][22] This assay measures the transport of a compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Poor Passive Permeability: If the permeability is low in both directions (low Papp A-B and low Papp B-A), the compound likely has poor passive diffusion.
-
Active Efflux: If the permeability from the basolateral to the apical side is significantly higher than in the opposite direction (Papp B-A >> Papp A-B), this is a strong indication of active efflux.
Experimental Protocols
Here are detailed protocols for two key assays to assess the cell permeability of your indole compounds.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive intestinal absorption of compounds.[23][24][25]
Objective: To determine the passive permeability of an indole compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (donor plates)
-
96-well acceptor plates
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with PBS.
-
Prepare the Donor Plate: Dissolve the test compound in PBS to the final desired concentration (typically with <1% DMSO). Add this solution to the wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).[23]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using an appropriate equation that takes into account the concentration of the compound in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a more biologically relevant model that can assess both passive diffusion and active transport.[20][26][27]
Objective: To determine the apparent permeability coefficient (Papp) of an indole compound and to assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution in DMSO
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer using a marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the apical side and replace with fresh HBSS.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 is generally considered indicative of active efflux.
-
Data Interpretation and Next Steps
The data from these assays will provide a clearer picture of your indole compound's permeability profile and guide your next steps, whether it's structural modification, a prodrug approach, or advanced formulation.
Permeability Classification Table:
| Papp (10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Efflux Ratio Interpretation:
| Efflux Ratio | Interpretation |
| < 2 | Low to no efflux |
| 2 - 5 | Moderate efflux |
| > 5 | High efflux |
By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and address the permeability challenges associated with your indole compounds, ultimately accelerating their journey from promising hits to viable drug candidates.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central.
- Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. International Journal of Pharmaceutical Sciences.
- Indole Antitumor Agents in Nanotechnology Formul
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central.
- Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. PubMed Central.
- Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. PubMed Central.
- Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41.
- Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PubMed Central.
- Caco-2 cell permeability assays to measure drug absorption. PubMed.
- Indole prevents Escherichia coli cell division by modulating membrane potential.
- Indole prevents Escherichia coli cell division by modul
- Lipophilicity and Its Relationship with Passive Drug Permeation.
- Caco-2 Permeability Assay. Evotec.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.
- RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Neg
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- (PDF) Synthesis, Characterization of Novel PLGA Encapsulated Indole Nanoparticles and Study of its cytotoxic potential against A549 lung cancer cell line.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.
- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- The Effect of Bacterial Signal Indole on the Electrical Properties of Lipid Membranes. ScienceOpen.
- How hydrogen bonds impact P-glycoprotein transport and permeability.
- Indole Antitumor Agents in Nanotechnology Formul
- Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. PubMed.
- Caco-2 cell permeability assays to measure drug absorption.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
- (PDF) Magnetic nanoparticle-catalyzed synthesis of indole derivatives: a green and sustainable method.
- Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. PubMed.
- Indole Test Protocol. American Society for Microbiology.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
- Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
- Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). Enamine.
- Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI.
- Efficient Synthesis of Indole Deriv
- Indole induction of multidrug efflux genes and drug tolerance of...
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI.
- Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific.
- Caco-2 Permeability Assay. Enamine.
- Automated and Accelerated Synthesis of Indole Deriv
- Caco 2 Cell Permeability Assay. YouTube.
- Strategies for transitioning macrocyclic peptides to cell-permeable drug leads.
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- 3. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Welcome to the technical support center for the synthesis and purification of 3-(6-methyl-1H-indol-3-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to help you achieve the desired purity for your compound.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the synthesis and purification of 3-(6-methyl-1H-indol-3-yl)propanoic acid, particularly when employing the Fischer indole synthesis, a widely used method for preparing indole derivatives.[1][2][3]
Q1: My crude product is a dark, oily residue instead of a solid. What went wrong?
A1: The formation of a dark oil is a frequent issue in Fischer indole synthesis and can be attributed to several factors:
-
Incomplete Reaction or Low Yield: If the reaction has not gone to completion, the presence of unreacted starting materials, such as 4-methylphenylhydrazine and 4-oxobutanoic acid, along with various intermediates, can result in an oily product.
-
Formation of Polymeric Byproducts: The acidic conditions and elevated temperatures used in the Fischer indole synthesis can promote side reactions, leading to the formation of polymeric or tar-like substances.[1][2]
-
Residual Acid Catalyst: Incomplete neutralization of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) can lead to a dark, viscous product.
Troubleshooting Steps:
-
Confirm Reaction Completion: Before workup, analyze a small aliquot of the reaction mixture by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Thorough Neutralization and Extraction: Ensure the reaction mixture is fully neutralized with a suitable base (e.g., sodium bicarbonate solution) before extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to recover the product from the aqueous layer.
-
Consider a Pre-purification Step: If the crude product is particularly intractable, a simple filtration through a plug of silica gel, eluting with a moderately polar solvent, can help remove some of the baseline impurities before attempting more rigorous purification.
Q2: My TLC analysis shows multiple spots. How can I identify the product and major impurities?
A2: TLC is a crucial tool for assessing the purity of your product. Here's how to approach the analysis of a multi-spot TLC plate:
-
UV Visualization: Indole derivatives are typically UV-active due to their aromatic nature. Your product and many related impurities should be visible as dark spots under a UV lamp (254 nm).[4]
-
Staining: Use a stain that is sensitive to indole compounds. A p-anisaldehyde stain, followed by gentle heating, often gives a distinct color for indoles, which can help differentiate them from other byproducts.[5][6][7] Iodine vapor is another general stain that can be used.[4]
-
Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate to identify any unreacted precursors.
Identifying Potential Impurities:
-
Starting Materials: Unreacted 4-methylphenylhydrazine and 4-oxobutanoic acid.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products, although this is less common with symmetrical ketones like 4-oxobutanoic acid.
-
Decarboxylation Product: Under harsh acidic and high-temperature conditions, the starting material 4-oxobutanoic acid could potentially decarboxylate.
Q3: My purified product has a persistent color, even after column chromatography. What can I do?
A3: A persistent color often indicates the presence of highly conjugated or oxidized impurities that co-elute with your product.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal (1-2% by weight). Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal.[8] This can effectively remove colored impurities. Be aware that this may lead to some product loss.
-
Recrystallization: A carefully chosen recrystallization solvent system can be highly effective at excluding colored impurities. (See Section II for a detailed protocol).
-
Re-evaluate Chromatography Conditions: If color persists after chromatography, your chosen solvent system may not be optimal. Try a different solvent system with a different polarity or consider using a different stationary phase.
Q4: The purity of my compound decreases over time. Is it unstable?
A4: Indole derivatives, including indole-3-propanoic acids, can be susceptible to degradation, particularly when exposed to light, air (oxidation), and high temperatures.[9]
Mitigation Strategies:
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: When in solution, be mindful of the solvent's purity. Peroxides in aged ethers, for instance, can promote oxidation. Use freshly distilled or inhibitor-free solvents for long-term storage of solutions.
-
pH: Avoid strongly acidic or basic conditions during storage, as this can catalyze decomposition.
II. Purification Protocols
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[8][10][11][12]
Recommended Solvent System: Ethanol/Water
Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(6-methyl-1H-indol-3-yl)propanoic acid in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[12]
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Causality Behind Choices:
-
Ethanol: The product is soluble in hot ethanol.
-
Water: The product is less soluble in water, which acts as an anti-solvent. The slow addition of water gradually decreases the solubility of the product, promoting the formation of well-defined crystals while impurities tend to remain in the solution.
B. Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[13][14][15]
Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A polar stationary phase that will interact more strongly with polar compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-60% ethyl acetate). This allows for the elution of less polar impurities first, followed by the desired product. |
| TLC Monitoring | Ethyl Acetate/Hexane (e.g., 1:1) with a small amount of acetic acid | The acetic acid helps to improve the spot shape of the carboxylic acid product by preventing tailing on the silica gel plate. |
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase to increase its polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(6-methyl-1H-indol-3-yl)propanoic acid.
III. Analytical Characterization
Accurate characterization is essential to confirm the purity and identity of your final product.
Thin Layer Chromatography (TLC)
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount (e.g., 1%) of acetic acid. The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to a more defined spot.
-
Visualization:
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the structure and purity of your compound. Below are the expected chemical shifts for the protons of 3-(6-methyl-1H-indol-3-yl)propanoic acid in DMSO-d₆.[16][17][18][19][20]
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | ~12.0 | br s |
| Indole -NH | ~10.7 | s |
| H2 (indole) | ~7.1 | s |
| H4, H5, H7 (indole) | ~6.7-7.3 | m |
| -CH₂- (propanoic acid, α to indole) | ~2.9 | t |
| -CH₂- (propanoic acid, β to indole) | ~2.5 | t |
| -CH₃ (on indole) | ~2.3 | s |
Identifying Impurities by ¹H NMR:
-
Residual Solvents: Look for characteristic peaks of solvents used in the synthesis and purification (e.g., ethyl acetate, hexane, ethanol).
-
Unreacted 4-oxobutanoic acid: This would show different methylene signals and a carboxylic acid peak at a slightly different chemical shift.
-
Side-products from Fischer Indole Synthesis: These can be complex to identify without isolation and further characterization but may present additional aromatic or aliphatic signals.
IV. Workflow and Logic Diagrams
Troubleshooting Workflow
Caption: A decision tree for selecting the appropriate purification method.
V. References
-
LibreTexts. (2024, August 13). 9.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 25, 2026, from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
ResearchGate. (n.d.). 1H NMR (DMSO-d6, 300 MHz) of indolyl-3-lactic acid. Retrieved January 25, 2026, from [Link]
-
Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2121. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved January 25, 2026, from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents. Retrieved January 25, 2026, from [Link]
-
ACS Omega. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]
-
Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization of indol-3-ylacetic acid in developing secondary xylem of 26 Canadian species by combined gas chromatography – mass spectrometry. Retrieved January 25, 2026, from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 25, 2026, from [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. Retrieved January 25, 2026, from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2019, March 3). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved January 25, 2026, from [Link]
-
AWS. (n.d.). CHAPTER 3. Retrieved January 25, 2026, from [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved January 25, 2026, from [Link]
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- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. Chromatography [chem.rochester.edu]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. scienceopen.com [scienceopen.com]
- 19. ckgas.com [ckgas.com]
- 20. rsc.org [rsc.org]
Avoiding degradation of 3-(6-methyl-1H-indol-3-yl)propanoic acid during storage
Welcome to the technical support center for 3-(6-methyl-1H-indol-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction to Compound Stability
3-(6-methyl-1H-indol-3-yl)propanoic acid, an indole derivative, is susceptible to degradation, primarily through oxidation. The indole ring is electron-rich, making it prone to attack by atmospheric oxygen, light, and reactive oxygen species. The propanoic acid side chain, while generally stable, can also influence the compound's overall stability. The presence of a methyl group on the indole ring can affect the electron density and, consequently, the rate and pathway of degradation. Proper storage and handling are therefore critical to maintain the compound's purity and biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-(6-methyl-1H-indol-3-yl)propanoic acid?
A1: To minimize degradation, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storage at a reduced temperature is highly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Minimizes photodegradation. |
| Container | Tightly sealed, non-reactive material | Prevents exposure to moisture and air. |
Q2: How should I store solutions of 3-(6-methyl-1H-indol-3-yl)propanoic acid?
A2: Solutions are generally less stable than the solid form. If storage of solutions is necessary, they should be prepared fresh whenever possible. For short-term storage, keep solutions at -20°C or -80°C in tightly sealed vials, protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions. The headscape of the vial should be flushed with an inert gas before sealing.
Q3: I've noticed a color change in my solid sample (from white/off-white to yellowish/brownish). What does this indicate?
A3: A color change is a common visual indicator of degradation, likely due to oxidation of the indole ring. This can lead to the formation of colored oligomeric or polymeric byproducts. If you observe a color change, it is crucial to re-assess the purity of your sample before use.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway is oxidation of the indole nucleus. This can lead to the formation of various oxidized species, including oxindoles and isatins. Hydrolysis of the propanoic acid side chain is less likely under standard storage conditions but can be a concern in aqueous solutions at extreme pH. Photodegradation can also occur upon exposure to light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting suspected degradation of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Potential Degradation Pathway
Caption: A simplified diagram illustrating the potential oxidative degradation pathway of the compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 3-(6-methyl-1H-indol-3-yl)propanoic acid. Method optimization may be required for your specific instrumentation and application.
1. Materials:
-
3-(6-methyl-1H-indol-3-yl)propanoic acid sample
-
Reference standard of 3-(6-methyl-1H-indol-3-yl)propanoic acid (of known purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or Formic acid in water
-
Mobile Phase B: 0.1% TFA or Formic acid in methanol
-
Degas both mobile phases before use.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample and reference standard in methanol to a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter into HPLC vials.
5. HPLC Conditions:
-
Column: C18 or C8, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
6. Data Analysis:
-
Compare the chromatogram of the sample to the reference standard.
-
The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Forced Degradation Study
This protocol can be used to intentionally degrade the compound to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method.
1. Acid and Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH.
-
Heat the solutions at 60°C for 24 hours.
-
Neutralize the solutions and analyze by HPLC.
2. Oxidative Degradation:
-
Dissolve the compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
3. Photodegradation:
-
Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Analyze the samples by HPLC.
4. Thermal Degradation:
-
Heat a solid sample of the compound at 60°C for 48 hours.
-
Dissolve the sample and analyze by HPLC.
By analyzing the chromatograms from these forced degradation studies, you can identify the retention times of potential degradation products, which will aid in monitoring the stability of your samples under normal storage conditions.
References
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
-
Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. PMC. [Link]
-
Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. PubMed Central. [Link]
-
The effect of the electron-withdrawing and electron-donating groups. ResearchGate. [Link]
-
Propionic Acid | CH3CH2COOH | CID 1032. PubChem. [Link]
- Safety D
Technical Support Center: Isomer Separation of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
Here is the technical support center for refining the HPLC separation of 3-(6-methyl-1H-indol-3-yl)propanoic acid isomers.
Welcome to the technical support guide for the chromatographic analysis of 3-(6-methyl-1H-indol-3-yl)propanoic acid and its related isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for these compounds. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and extensive field experience to help you navigate the common challenges associated with this analysis.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about the molecule and the rationale behind the analytical approach.
Q1: What are the key physicochemical properties of 3-(6-methyl-1H-indol-3-yl)propanoic acid that influence its HPLC separation?
A1: Understanding the molecule's properties is the first step to developing a robust HPLC method.
-
Acidity (pKa): The primary ionizable group is the carboxylic acid on the propanoic side chain. Its pKa is similar to the parent compound, indole-3-propionic acid, which is approximately 4.7-4.8. In reversed-phase HPLC, controlling the ionization of this group is critical for achieving consistent retention and good peak shape.[1] To ensure the compound is in its neutral, non-ionized form, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa.[2] Therefore, a mobile phase pH between 2.5 and 3.0 is an excellent starting point.
-
Hydrophobicity (LogP): The indole ring system makes the molecule relatively nonpolar, lending it to reversed-phase chromatography. The methyl group slightly increases its hydrophobicity compared to the non-methylated parent compound. The LogP value for 1H-Indole-3-propanoic acid is around 1.75[3], and the addition of a methyl group will increase this value.
-
UV Absorbance: The indole moiety contains a strong chromophore, making UV detection a suitable and straightforward choice. The maximum absorbance (λ_max) is typically around 280 nm.[4]
Q2: Why is the separation of 3-(6-methyl-1H-indol-3-yl)propanoic acid from its positional isomers (e.g., 4-methyl, 5-methyl, 7-methyl isomers) challenging?
A2: Positional isomers have the same molecular weight and formula, and often, very similar polarities.[5] The primary challenge lies in their subtle differences in hydrophobicity and spatial arrangement. The position of the methyl group on the indole ring only slightly alters the molecule's interaction with the stationary phase. Achieving baseline separation requires an HPLC method with high selectivity, where small differences in molecular properties are amplified into significant differences in retention time.
Q3: What is the most common HPLC mode for this separation and why?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective mode for this application.[3][6] The analyte has sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18 or C8) using a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7] RP-HPLC offers excellent reproducibility and a wide range of columns and conditions that can be fine-tuned to resolve closely eluting isomers.
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides solutions to specific problems you may encounter during method development and routine analysis.
| Problem Description | Potential Root Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Insufficient selectivity between isomers. 2. Low column efficiency. 3. Inappropriate mobile phase composition or gradient. | 1. Optimize Mobile Phase pH: Ensure pH is stable and low (~2.5-3.0) to suppress ionization. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol can offer different selectivity for aromatic compounds. 3. Adjust Gradient Slope: A shallower gradient around the elution time of the isomers increases resolution.[8] 4. Change Stationary Phase: Try a phenyl-hexyl or a biphenyl phase, which offer alternative selectivities (π-π interactions) for aromatic compounds. |
| Peak Tailing | 1. Secondary interactions between the analyte and residual silanols on the silica-based column.[9] 2. Mobile phase pH is too close to the analyte's pKa, causing partial ionization. 3. Column overload. 4. Column contamination or degradation. | 1. Lower Mobile Phase pH: Use a buffer or acidifier (e.g., 0.1% formic acid or trifluoroacetic acid) to maintain a pH of ~2.5-3.0.[1] 2. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize exposed silanols. 3. Reduce Sample Concentration: Inject a more dilute sample to check for mass overload effects. 4. Flush the Column: Use a strong solvent wash to remove contaminants.[10] |
| Peak Splitting or Broadening | 1. Partially blocked column inlet frit.[11] 2. Column void or bed deformation.[9] 3. Sample solvent is much stronger than the mobile phase (solvent mismatch). | 1. Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the frit.[11] Install an in-line filter to prevent future blockage. 2. Replace the Column: If a void has formed, the column is often irreparable and must be replaced. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Unstable Retention Times | 1. Inadequately buffered mobile phase. 2. Fluctuations in column temperature. 3. Poor column equilibration between gradient runs. | 1. Use a Buffer: If pH is critical, use a buffer with a pKa within ±1 unit of the target mobile phase pH (e.g., a phosphate buffer for pH 2.5). 2. Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-40 °C) for better reproducibility.[7] 3. Increase Equilibration Time: Ensure the column is fully re-equilibrated with the starting mobile phase conditions before the next injection. |
Section 3: Experimental Protocols & Method Development Workflow
A systematic approach is crucial for efficiently developing a method that can resolve these challenging isomers.
Protocol 1: Systematic HPLC Method Development
This protocol outlines a logical workflow for developing a selective and robust RP-HPLC method from scratch.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 100-150 mm length, 4.6 mm I.D., 3.5 or 5 µm particle size). This is a versatile, general-purpose column.
-
-
Mobile Phase Preparation:
-
Aqueous (A): Deionized water with an acidifier. Start with 0.1% Formic Acid (v/v). This will set the pH to approximately 2.7.
-
Organic (B): HPLC-grade Acetonitrile (ACN).
-
-
Initial Gradient Screening:
-
Perform a broad "scouting" gradient to determine the approximate elution conditions. This saves time compared to running multiple isocratic methods.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 280 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
5% to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
-
-
Analysis and Optimization:
-
From the scouting run, determine the organic solvent percentage (%B) at which your isomers elute.
-
Design a shallower gradient focused around this elution window. For example, if the isomers elute at 45% B, a new gradient could be 35-55% B over 20 minutes. This targeted approach significantly enhances resolution between closely eluting peaks.[8]
-
-
Further Refinement (If Needed):
-
If resolution is still insufficient, proceed through the optimization steps outlined in the diagram below. This may involve changing the organic modifier to methanol, adjusting the pH, or testing a different column chemistry (e.g., Phenyl-Hexyl).
-
Data Presentation: Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 100 x 4.6 mm, 3.5 µm | Good balance of efficiency and backpressure; widely applicable. |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets pH ≈ 2.7 to keep the analyte in its neutral form, improving peak shape.[13] |
| Mobile Phase B | Acetonitrile | Common, low-viscosity organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column. |
| Temperature | 30 °C | Enhances reproducibility and can improve efficiency.[7] |
| Detection Wavelength | 280 nm | Strong absorbance for the indole chromophore.[4] |
| Mode | Gradient (e.g., 5-95% B) | Efficient for initial screening and method development.[12] |
Visualization: Method Development & Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. 1H-Indole-3-propanoic acid | SIELC Technologies [sielc.com]
- 4. Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Cell-based assay artifacts with 3-(6-methyl-1H-indol-3-yl)propanoic acid
Welcome to the technical support guide for 3-(6-methyl-1H-indol-3-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cell-based assays. Our goal is to provide you with the expertise and tools necessary to distinguish true biological effects from experimental artifacts, ensuring the integrity and reproducibility of your data.
Introduction
3-(6-methyl-1H-indol-3-yl)propanoic acid is a derivative of the well-studied tryptophan metabolite, Indole-3-propionic acid (IPA). IPA is known for its potent antioxidant and neuroprotective activities, primarily acting as a scavenger of hydroxyl radicals and a ligand for the pregnane X receptor (PXR).[1][2][3] While the addition of a methyl group at the 6-position may alter its specific activity or potency, the core indole structure is responsible for both its biological function and its potential to cause artifacts in common assay formats. This guide will address these potential issues head-on, providing causal explanations and robust validation protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing high variability between replicate wells and inconsistent dose-response curves. What is the likely cause?
A1: The most common cause for such inconsistency is poor compound solubility and precipitation in aqueous cell culture media. While 3-(6-methyl-1H-indol-3-yl)propanoic acid's parent compound, IPA, is soluble in organic solvents like DMSO and ethanol at approximately 30 mg/mL, its solubility in aqueous buffer or media is significantly lower.[4] When a concentrated stock in an organic solvent is diluted into the aqueous media, the compound can crash out of solution, forming fine precipitates or larger crystals.[5]
Causality:
-
Inconsistent Dosing: Precipitated compound is not bioavailable to the cells, leading to an actual concentration that is much lower and more variable than the intended nominal concentration.
-
Optical Interference: Particulates can scatter light, interfering with absorbance, fluorescence, or luminescence readings. In high-content imaging, these precipitates can be mistakenly identified as cellular objects or cause autofocus errors.[5]
-
Cell Stress: The physical presence of precipitates can induce cellular stress or cytotoxicity, confounding the intended biological measurement.
Troubleshooting Steps:
-
Visual Inspection: Before and after adding the compound to your assay plates, inspect the wells under a microscope. Look for crystalline structures or a hazy appearance.
-
Solubility Test: Perform a formal solubility test in your specific cell culture medium. (See Protocol 1 ).
-
Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.[6]
-
Modify Dosing Procedure: Add the compound to the media and mix thoroughly before adding to the cells. Pre-warming the media can sometimes help, but stability must be considered.
Q2: My fluorescence-based assay (e.g., fluorescent microscopy, flow cytometry, plate reader) shows a high background signal in compound-treated wells, even at low concentrations. Is the compound interfering?
A2: Yes, this is highly likely. The indole ring system, which is the core of your compound, is a natural fluorophore. Molecules containing indole moieties, like the amino acid tryptophan, are known to exhibit intrinsic fluorescence (autofluorescence), typically with an excitation maximum around 280 nm and an emission maximum around 350 nm.[1] However, this can broaden and shift depending on the environment and substitution pattern.
Causality:
-
Spectral Overlap: The compound's fluorescence can directly overlap with the emission spectra of your experimental fluorophores (e.g., GFP, Hoechst, DAPI), leading to a false-positive signal or an artificially high baseline.[7]
-
Non-Specific Staining: Poorly soluble compounds can precipitate and adhere to cell surfaces or the plate bottom, creating intensely fluorescent spots that are difficult to distinguish from genuine biological signals.[5]
Troubleshooting Steps:
-
Cell-Free Signal Test: The most critical control is to measure the compound's fluorescence in your assay medium without any cells present. (See Protocol 2 ).
-
Spectral Analysis: If your plate reader or fluorometer allows, run a full excitation/emission scan of the compound to identify its spectral profile. This will help you choose experimental fluorophores with minimal overlap.
-
Wash Steps: For endpoint assays involving microscopy, ensure your protocol includes thorough wash steps to remove any non-adherent or extracellular compound before imaging.
-
Use Alternative Dyes: If significant spectral overlap exists, consider using dyes that emit in longer wavelength ranges (e.g., red or far-red), as indole fluorescence is typically strongest in the UV-to-blue range.
Q3: My MTT or MTS viability assay results are showing an unexpected increase/decrease in signal that doesn't correlate with cell health observed under a microscope. How can I trust these results?
A3: You are right to be skeptical. This is a classic example of compound interference with an assay's chemical components. Assays like MTT and MTS rely on cellular reductases to convert a tetrazolium salt into a colored formazan product.[8]
Causality:
-
Redox Activity: Your compound, like its parent IPA, is a potent antioxidant and can act as a reducing agent.[4] It may directly reduce the tetrazolium salt in the absence of cellular activity, leading to a false-positive signal for cell viability.
-
Formazan Crystal Interference: The compound might interfere with the solubilization of the formazan crystals (in the case of MTT), leading to an underestimation of the true signal.
-
Cytotoxicity Masking: A compound can be cytotoxic, but if it also reduces the assay reagent, the resulting signal may show no change or even an increase, effectively masking the toxicity.[9]
Troubleshooting Steps:
-
Cell-Free Reagent Test: Add the compound to the assay medium, followed by the MTT/MTS reagent, in a cell-free plate. Incubate for the standard assay duration. Any color change indicates direct chemical reduction by your compound.
-
Use an Orthogonal Viability Assay: This is the most robust solution. Switch to an assay with a different mechanism that is less susceptible to redox interference. Excellent alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolic activity.
-
Real-time impedance-based assays: Monitors cell attachment and proliferation non-invasively.
-
LDH release assays: Measures lactate dehydrogenase released from damaged cells as a marker of cytotoxicity.
-
Direct cell counting: Using a trypan blue exclusion assay or an automated cell counter. (See Protocol 3 for an example).
-
Part 2: Frequently Asked Questions (FAQs)
-
What is the expected mechanism of action for this compound? Based on its parent, Indole-3-propionic acid (IPA), it is expected to function as a potent antioxidant by scavenging free radicals.[2][4] It may also interact with nuclear receptors like the pregnane X receptor (PXR) or modulate signaling pathways such as PI3K/Akt.[1][2] These are the potential on-target effects. Any activity outside of this should be investigated for potential artifacts or novel off-target effects.
-
What is the best solvent to use for this compound? Vendor data for the parent compound suggests using organic solvents such as ethanol, DMSO, or dimethyl formamide.[4] A stock solution in 100% DMSO is common. It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (generally <0.5%) and is kept consistent across all treatments, including a "vehicle only" control.[6]
-
How stable is the compound in my cell culture incubator? The stability of indole-containing compounds in solution can be a concern.[10] They can be sensitive to light and oxidation over time. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. To confirm stability over the course of your assay, you can incubate the compound in your cell culture medium for the maximum experiment duration (e.g., 72 hours) and then test its activity in a short-term functional assay to see if potency has decreased.
Part 3: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Unexpected Results
This diagram outlines a logical sequence of steps to diagnose and resolve common artifacts.
Caption: A step-by-step workflow for troubleshooting common assay artifacts.
Diagram 2: Potential Sources of Assay Interference
This diagram illustrates how the physicochemical properties of an indole-propanoic acid derivative can lead to various experimental artifacts.
Caption: Key properties of the compound and the artifacts they may cause.
Part 4: Experimental Protocols
Protocol 1: Assessing Compound Solubility in Cell Culture Media
Objective: To determine the practical solubility limit of the compound in your specific assay medium and to identify concentrations prone to precipitation.
Materials:
-
3-(6-methyl-1H-indol-3-yl)propanoic acid
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
96-well clear-bottom plate
-
Microscope or plate reader with light scatter capability
Method:
-
Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% DMSO.
-
Create a serial dilution of the compound in your cell culture medium. For example, prepare 2X final concentrations ranging from 2 mM down to 1 µM. Ensure the DMSO concentration is kept constant (e.g., at 1%). Prepare a "vehicle control" with only DMSO in medium.
-
Transfer 100 µL of each dilution into the wells of a 96-well plate.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours and 24 hours).
-
Assessment:
-
Visual: Carefully inspect each well under a microscope at 10x and 20x magnification. Note the concentration at which you first observe crystals, precipitates, or haziness.
-
Quantitative: Measure light scatter by reading absorbance at a high wavelength where no chromophores absorb (e.g., 600-700 nm). A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
Protocol 2: Measuring Intrinsic Compound Fluorescence
Objective: To quantify the compound's autofluorescence and determine its potential for spectral interference.
Materials:
-
Compound dilutions in assay medium (from Protocol 1)
-
A black, clear-bottom 96-well plate (for bottom-reading fluorometers) or an all-black plate (for top-reading).
-
Fluorescence plate reader
Method:
-
Dispense 100 µL of each compound dilution (and the vehicle control) into the wells of the appropriate 96-well plate. Use at least three replicate wells for each concentration.
-
Set the plate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay (e.g., Ex: 485 nm, Em: 520 nm for GFP).
-
Measure the fluorescence intensity for all wells.
-
(Optional) Spectral Scan: If the instrument allows, perform a full emission scan (e.g., from 300 nm to 700 nm) using a broad excitation wavelength (e.g., 280-300 nm) to characterize the compound's fluorescence profile.
-
Analysis: Subtract the average fluorescence of the vehicle control from all other readings. Plot the background-subtracted fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence confirms intrinsic fluorescence and interference at those wavelengths.
Protocol 3: Validating Viability with an Orthogonal (ATP-Based) Assay
Objective: To confirm a cytotoxicity result using a method that is not based on cellular redox potential, thereby avoiding artifacts seen with MTT/MTS assays.
Materials:
-
Cells plated in a 96-well white, clear-bottom plate
-
Compound dilutions in assay medium
-
An ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Method:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Treat the cells with a dilution series of your compound, including a vehicle control and a "maximum kill" control (e.g., a high concentration of a known cytotoxin like staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare and add the ATP assay reagent to all wells according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Analysis: Normalize the data by setting the vehicle control as 100% viability and the "maximum kill" or no-cell control as 0% viability. Plot the normalized viability against the compound concentration to generate a dose-response curve. Compare this curve to the one obtained from your MTT/MTS assay.
References
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information (NCBI). [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(3), 416-432. [Link]
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Latorre, J., et al. (2025). Indole-3-propionic acid promotes hepatic stellate cells inactivation. Journal of Translational Medicine, 23(1), 1-14. [Link]
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Na, L., & Zhang, X. (2022). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Frontiers in Bioengineering and Biotechnology, 10, 931541. [Link]
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Zhang, L., et al. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2121. [Link]
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Harasym, M., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2275. [Link]
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Lin, Y., & Cradick, T. J. (2020). Off-target effects in CRISPR/Cas9 gene editing. Molecular and Cellular Probes, 53, 101574. [Link]
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Ho, T. C., et al. (2018). Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. Nucleic Acids Research, 46(20), 11048-11059. [Link]
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Amgen. (2011). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. ResearchGate. [Link]
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Antherieu, S., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12224. [Link]
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PubChem. (2024). 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. [Link]
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Tyagi, S., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8529. [Link]
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Kreutz, F., et al. (2022). SARS-CoV-2 requires acidic pH to infect cells. Science, 377(6610), 1066-1072. [Link]
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Escher, B. I., et al. (2022). Extrapolation of cytotoxic masked effects in planar in vitro assays. Analytical and Bioanalytical Chemistry, 414(1), 219-229. [Link]
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Tsvetanova, F., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3345. [Link]
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Tiekink, E. R. T. (2015). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44-o45. [Link]
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Technical Support Center: Navigating the In Vitro Toxicity of Indole Derivatives
Welcome, researchers and drug development professionals. This guide is designed to be your go-to resource for understanding and mitigating the in vitro toxicity associated with indole derivatives. My aim here is not just to provide protocols but to foster a deeper understanding of the underlying mechanisms, enabling you to make informed decisions in your experimental designs. Let's troubleshoot some of the common challenges you might be facing.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity with my indole derivative, even at low micromolar concentrations, across multiple cell lines. What are the likely causes?
A1: This is a common challenge. The cytotoxicity of indole derivatives often stems from a few key mechanisms. Firstly, many indole scaffolds can undergo metabolic activation within the cells.[1][2] Cytochrome P450 enzymes, which are expressed at varying levels in different cell lines, can oxidize the indole ring to reactive intermediates.[3] These intermediates can form adducts with cellular macromolecules or generate oxidative stress.
Secondly, oxidative stress is a major driver of indole-induced toxicity.[4][5] The indole nucleus can participate in redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[5] This overwhelms the cell's natural antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.[5]
Finally, some indole derivatives have specific off-target effects, such as inhibiting tubulin polymerization, which disrupts the cytoskeleton and leads to cell cycle arrest and apoptosis.[6]
To begin troubleshooting, consider the metabolic competency of your cell lines and the potential for oxidative stress.
Q2: My indole derivative shows high toxicity in metabolically active cell lines like HepG2 but is less toxic in others. How can I confirm if metabolic activation is the issue?
A2: This differential toxicity is a strong indicator of metabolic activation. HepG2 cells, for instance, express a broader range of cytochrome P450 enzymes compared to some other cancer cell lines.[1]
Here's a workflow to investigate this:
Caption: Troubleshooting workflow for suspected metabolic activation.
Experimental Protocol: CYP450 Inhibition Assay
-
Cell Seeding: Plate your cells of interest (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a pan-cytochrome P450 inhibitor, such as 1-aminobenzotriazole (1-ABT), at a non-toxic concentration (typically 0.1-1 mM) for 1-2 hours.
-
Co-treatment: Add your indole derivative at various concentrations to the wells already containing the CYP450 inhibitor. Include control wells with the indole derivative alone and the inhibitor alone.
-
Incubation: Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like the MTT or PrestoBlue assay.
-
Analysis: If the toxicity of your indole derivative is significantly reduced in the presence of the CYP450 inhibitor, it strongly suggests that metabolic activation is a primary cause of the observed cytotoxicity.
Troubleshooting Guides
Issue 1: High background toxicity unrelated to the specific biological target.
This often points to generalized cellular stress. Here are strategies to de-risk your experiments:
Strategy 1.1: Mitigating Oxidative Stress
Oxidative stress is a frequent culprit.[4][5] You can supplement your culture medium with antioxidants to counteract this.
Recommended Antioxidants for Co-treatment:
| Antioxidant | Recommended Starting Concentration | Mechanism of Action |
| N-acetylcysteine (NAC) | 1-5 mM | Precursor to glutathione, a major intracellular antioxidant. |
| Vitamin E (α-tocopherol) | 10-50 µM | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. |
| Indole-3-propionic acid (IPA) | 100-500 µM | A potent radical scavenger and a metabolite of tryptophan.[2][7] |
Protocol: Antioxidant Co-treatment
-
Preparation: Prepare stock solutions of the chosen antioxidant. NAC is water-soluble, while Vitamin E may require a vehicle like ethanol or DMSO.
-
Treatment: Add the antioxidant to your cell culture medium at the desired final concentration simultaneously with your indole derivative.
-
Controls: Include controls for the indole derivative alone and the antioxidant alone to ensure the antioxidant itself is not causing any effects at the concentration used.
-
Assessment: After the incubation period, measure cell viability and, if possible, a specific marker of oxidative stress (e.g., using a ROS-sensitive fluorescent probe like DCFDA). A significant increase in viability and a decrease in ROS levels in the co-treated group would confirm the role of oxidative stress.
Caption: Role of antioxidants in mitigating indole-induced oxidative stress.
Strategy 1.2: Assessing the Impact of Serum Proteins
Serum proteins, particularly albumin, can bind to hydrophobic compounds, reducing their free concentration and thus their uptake and toxicity.[1][8]
Experimental Design to Test Serum Effects:
-
Culture Conditions: Set up parallel experiments where you treat your cells with the indole derivative in:
-
Serum-free medium
-
Medium with your standard serum concentration (e.g., 10% FBS)
-
Medium with a higher serum concentration (e.g., 20% FBS)
-
-
Analysis: Compare the dose-response curves for cytotoxicity under these different conditions. If the toxicity is significantly lower in the presence of higher serum concentrations, it suggests that protein binding is a major factor.[1]
-
Implication: While this can be a useful tool to reduce non-specific toxicity, be mindful that it also reduces the effective concentration of your compound at its intended target. This information is crucial for translating in vitro findings.
Issue 2: Poor solubility and compound precipitation in the culture medium.
Indole derivatives are often hydrophobic, leading to solubility issues in aqueous culture media. Precipitation can cause physical stress to cells and leads to inaccurate concentration-response data.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your treatment wells under a microscope after adding the compound. Look for precipitates, which may appear as crystals or an amorphous film.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic and consistent across all wells, typically ≤ 0.5%.
-
Use of Pluronic F-68: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in culture media at low, non-toxic concentrations (e.g., 0.01-0.1%).
-
Pre-complexing with Serum: For highly problematic compounds, you can try pre-incubating the compound in a small volume of serum for 30-60 minutes before diluting it into the final culture medium. This can help to form soluble protein-compound complexes.
Issue 3: Suspected phototoxicity.
Some aromatic heterocyclic compounds, including certain indole derivatives, can be phototoxic. They can absorb light energy (e.g., from ambient light in the cell culture hood or incubator) and generate ROS, leading to cytotoxicity that is independent of their intended biological activity.
Protocol: Basic Phototoxicity Assessment
-
Parallel Plates: Prepare two identical sets of 96-well plates with your cells and compound dilutions.
-
Light vs. Dark: Wrap one plate completely in aluminum foil to protect it from light. Leave the other plate exposed to your normal laboratory lighting conditions.
-
Incubation: Place both plates in the incubator for the duration of your experiment.
-
Analysis: Measure cell viability in both plates. A significant increase in toxicity in the light-exposed plate compared to the dark plate is a strong indication of phototoxicity.
References
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. [Link]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). NIH. [Link]
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In vitro cytotoxic activity of selected indole derivatives in a panel... (n.d.). ResearchGate. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC - PubMed Central. [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). Frontiers. [Link]
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Indole-3-propionic acid supplementation during in vitro maturation improves in vitro production of porcine embryos. (2025). PMC - NIH. [Link]
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Interaction of Indole Derivative with Human Serum Albumin: A Combined Spectroscopic and Molecular Dynamics Study. (2018). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(6-methyl-1H-indol-3-yl)propanoic Acid and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, indole-3-propanoic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its diverse physiological roles, including potent antioxidant and anti-inflammatory effects.[3][4] This guide provides an in-depth comparison of the biological activity of a specific derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid, with its parent compound, IPA, and other relevant indole derivatives. We will delve into the structure-activity relationships that govern their biological functions and provide supporting experimental data and protocols to empower researchers in their drug discovery endeavors.
The Significance of Indole-3-Propanoic Acid (IPA) as a Lead Molecule
Indole-3-propanoic acid (IPA) is a fascinating molecule that bridges the gap between our diet, gut microbiome, and overall health. Produced by the bacterial metabolism of the essential amino acid tryptophan, IPA is absorbed into the bloodstream and exerts its effects on various tissues throughout the body.[3][5] Its biological activities are multifaceted, making it a promising lead compound for the development of novel therapeutics.
Antioxidant and Neuroprotective Properties
IPA is a highly potent scavenger of hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) in biological systems.[5] Its ability to neutralize these radicals without generating pro-oxidant intermediates makes it a particularly effective antioxidant.[3] This antioxidant activity is believed to be a key contributor to its neuroprotective effects, as oxidative stress is a major factor in the pathogenesis of neurodegenerative diseases like Alzheimer's.[5]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. IPA has been shown to possess significant anti-inflammatory properties, modulating the immune system to reduce the production of pro-inflammatory cytokines.[3] This activity is, in part, mediated through its interaction with key signaling pathways, which will be discussed in detail later in this guide.
Modulation of Nuclear Receptors
IPA's biological effects are also mediated through its interaction with nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4] Activation of these receptors by IPA can influence a wide range of physiological processes, from immune responses to xenobiotic metabolism.[5]
The Impact of Methylation: A Comparative Analysis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
The introduction of a methyl group to the indole ring of IPA can significantly alter its biological activity. While direct, head-to-head comparative studies on 3-(6-methyl-1H-indol-3-yl)propanoic acid are limited in the public domain, we can infer its potential activity based on established structure-activity relationships (SAR) for indole derivatives.
The position of the substituent on the indole ring is crucial in determining its biological effects. Methylation at the C-6 position, as in our compound of interest, can influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.
Expected Impact on Biological Activity
Based on general principles of medicinal chemistry and SAR studies of similar indole derivatives, we can hypothesize the following:
-
Increased Lipophilicity: The addition of a methyl group is expected to increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and central nervous system activity compared to IPA.
-
Altered Receptor Binding: The methyl group could influence the binding affinity and selectivity for nuclear receptors like AhR and PXR. Depending on the specific interactions within the receptor's binding pocket, this could lead to either enhanced or diminished activity.
-
Modified Antioxidant Potential: The electronic effect of the methyl group on the indole ring could modulate the ease of hydrogen atom or electron donation, which is central to the antioxidant mechanism of indoles.
Comparative Data Overview
To provide a quantitative perspective, the table below summarizes the known activities of IPA and highlights the anticipated, yet to be experimentally confirmed, effects of the 6-methyl substitution.
| Compound | Known/Anticipated Biological Activity | Key Molecular Targets | Reference |
| Indole-3-propanoic acid (IPA) | Potent antioxidant, anti-inflammatory, neuroprotective, AhR and PXR agonist. | Hydroxyl radicals, NF-κB pathway, AhR, PXR | [3][4][5] |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid | Anticipated: Potentially enhanced lipophilicity and bioavailability. Activity as an antioxidant, anti-inflammatory agent, and nuclear receptor modulator requires experimental validation. | Hypothesized: Hydroxyl radicals, NF-κB pathway, AhR, PXR | - |
| Other Indole Derivatives (General) | Diverse activities including anticancer, antimicrobial, and antiviral. | Varies depending on substitution patterns. | [1][2] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of IPA and its derivatives are underpinned by their interaction with specific molecular pathways. Understanding these mechanisms is crucial for rational drug design and development.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses and cellular homeostasis.[5] Many indole derivatives, including IPA, are known AhR agonists.[7]
Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Inhibition of NF-κB signaling by indole derivatives.
Experimental Protocols for Activity Assessment
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments cited in the literature for assessing the biological activity of indole derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically. [8] Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the indole derivatives (e.g., IPA, 3-(6-methyl-1H-indol-3-yl)propanoic acid) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample solutions at different concentrations to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). [9][10] Principle: Macrophages, when activated by LPS, produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Conclusion and Future Directions
Indole-3-propanoic acid is a remarkable gut microbial metabolite with a wide range of beneficial biological activities. The strategic modification of its indole scaffold, such as through methylation, presents a promising avenue for the development of novel therapeutics with enhanced properties. While direct comparative data for 3-(6-methyl-1H-indol-3-yl)propanoic acid is currently scarce, the foundational knowledge of indole SAR provides a strong basis for its investigation as a potentially valuable bioactive compound.
Future research should focus on the direct, quantitative comparison of 3-(6-methyl-1H-indol-3-yl)propanoic acid with IPA and other relevant derivatives in a panel of biological assays. Such studies will be instrumental in elucidating the precise impact of the 6-methyl substitution on its antioxidant, anti-inflammatory, and receptor-modulating activities. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. The insights gained from such research will undoubtedly contribute to the advancement of indole-based drug discovery and the development of new treatments for a variety of diseases.
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Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. International Journal of Molecular Sciences, 2024. [Link]
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Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Nutrition, 2022. [Link]
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Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 2021. [Link]
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Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. Metabolites, 2020. [Link]
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Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. PubMed, 2024. [Link]
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Targeting the aryl hydrocarbon receptor by gut phenolic metabolites. PubMed Central, 2022. [Link]
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Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. PubMed Central, 2021. [Link]
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Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. ACS Publications, 2014. [Link]
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Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed, 2014. [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI, 2016. [Link]
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Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI, 2021. [Link]
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Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 2021. [Link]
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Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice. PubMed, 2022. [Link]
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Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PubMed Central, 2016. [Link]
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Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. ResearchGate, 2025. [Link]
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IPA targets. Abbreviations: AhR, aryl hydrocarbon receptor. ResearchGate. [Link]
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A Comparative Analysis for Drug Discovery: Evaluating 3-(6-methyl-1H-indol-3-yl)propanoic acid and TAK-875 as GPR40 Agonists
In the landscape of type 2 diabetes (T2D) therapeutics, the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), remains a compelling target. Its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells offers a glucose-dependent mechanism for glycemic control, promising a lower risk of hypoglycemia compared to traditional insulin secretagogues. This guide provides a comparative analysis of two compounds directed at this target: TAK-875 (Fasiglifam), a well-characterized but clinically halted GPR40 agonist, and 3-(6-methyl-1H-indol-3-yl)propanoic acid, a representative of the promising indolepropanoic acid class of molecules.
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of GPR40 agonism, the lessons learned from past clinical candidates, and a forward-looking perspective on developing safer and more effective next-generation therapies. We will delve into their mechanisms of action, present a framework for their comparative evaluation through detailed experimental protocols, and discuss the critical aspect of hepatotoxicity that ultimately defined the fate of TAK-875.
The Target: GPR40/FFAR1 Signaling
GPR40 is a G-protein coupled receptor that is activated by medium and long-chain fatty acids.[1] Upon agonist binding, GPR40 primarily couples to the Gαq subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[1][2] Some GPR40 agonists have also been shown to couple to Gs, leading to cAMP production, which can also contribute to insulin secretion.[3]
Figure 1: Simplified GPR40/FFAR1 Gq signaling pathway.
The Compounds: A Tale of Two Agonists
TAK-875 (Fasiglifam) was a potent and selective GPR40 agonist developed by Takeda Pharmaceutical Company.[2] It demonstrated robust glucose-lowering effects in phase II and III clinical trials.[4] However, its development was terminated due to instances of drug-induced liver injury (DILI).[5][6] Mechanistic studies suggest that the hepatotoxicity may be linked to the formation of reactive metabolites, inhibition of bile acid transporters, and mitochondrial dysfunction.[5][7]
3-(6-methyl-1H-indol-3-yl)propanoic acid represents a class of indolepropanoic acid derivatives that have emerged as promising GPR40 agonists.[8] While less clinically characterized than TAK-875, this chemical scaffold offers the potential for a different safety profile. The exploration of this and similar molecules is driven by the need to retain the therapeutic benefits of GPR40 agonism while mitigating the risks observed with previous candidates.[8]
| Feature | 3-(6-methyl-1H-indol-3-yl)propanoic acid | TAK-875 (Fasiglifam) |
| Chemical Class | Indolepropanoic Acid | Benzofuran derivative |
| GPR40 Agonism | Potent agonistic activity demonstrated for related indole-5-propanoic acid derivatives with EC50 values in the nanomolar range.[8] | Potent, selective agonist with an EC50 of 72 nM.[2] Acts as an ago-allosteric modulator. |
| Clinical Status | Preclinical | Terminated in Phase III trials due to hepatotoxicity.[5][6] |
| Known Liabilities | To be determined through further studies. | Drug-induced liver injury (DILI).[5][6] |
A Framework for Comparative Evaluation: Experimental Protocols
To objectively compare the performance of 3-(6-methyl-1H-indol-3-yl)propanoic acid and TAK-875, a series of in vitro and in vivo experiments are essential. The following protocols provide a detailed methodology for key assays.
In Vitro Characterization
1. GPR40 Receptor Activation: Calcium Mobilization Assay
This assay directly measures the activation of the Gq signaling pathway by quantifying the increase in intracellular calcium upon compound treatment.
Figure 2: Workflow for the calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well, black-walled, clear-bottom plate at a density optimized for confluence the following day. Incubate overnight at 37°C and 5% CO2.[9]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for some cell lines to prevent dye leakage.[10]
-
Incubation: Remove the growth medium from the cells and add the dye loading buffer. Incubate the plate for 1 hour at 37°C.[10]
-
Compound Preparation: Prepare serial dilutions of 3-(6-methyl-1H-indol-3-yl)propanoic acid and TAK-875 in an appropriate assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Compound Addition and Reading: Add the compound dilutions to the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: Determine the maximum fluorescence response for each compound concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
2. Functional Efficacy: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of the compounds to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Step-by-Step Protocol:
-
Islet Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or use a pancreatic β-cell line (e.g., MIN6 or INS-1). Culture the islets or cells overnight.[11][12]
-
Pre-incubation: Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.[13]
-
Incubation with Test Compounds: Incubate the islets or cells for 1-2 hours in buffers containing:
-
Low glucose (2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
Low glucose + test compound
-
High glucose + test compound (at various concentrations)[13]
-
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available ELISA kit.[14]
-
Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells/islets. Compare the insulin secretion in the presence of the compounds to the high-glucose control to determine the potentiation of GSIS.
In Vitro Hepatotoxicity Assessment
Given the clinical history of TAK-875, a thorough in vitro assessment of potential hepatotoxicity for any new GPR40 agonist is paramount.
1. Hepatocyte Viability Assay:
This assay provides a general measure of cytotoxicity in a relevant cell type.
Step-by-Step Protocol:
-
Cell Culture: Culture human primary hepatocytes or a human hepatoma cell line (e.g., HepG2) in 96-well plates.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(6-methyl-1H-indol-3-yl)propanoic acid and TAK-875 for 24-72 hours.
-
Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay, which measures mitochondrial metabolic activity, or a cell-titer glo assay, which measures ATP levels.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value for each compound.
2. Bile Salt Export Pump (BSEP) Inhibition Assay:
Inhibition of BSEP can lead to cholestatic liver injury.
Step-by-Step Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles from cells overexpressing human BSEP.
-
Assay: In the presence of ATP, measure the uptake of a labeled BSEP substrate (e.g., [3H]-taurocholate) into the vesicles in the presence and absence of various concentrations of the test compounds.
-
Data Analysis: Determine the IC50 for BSEP inhibition for each compound.
3. Mitochondrial Toxicity Assay:
This assay assesses the impact of the compounds on mitochondrial function.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat HepG2 cells with the test compounds.
-
Mitochondrial Respiration Measurement: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Data Analysis: Analyze the changes in OCR and ECAR to identify any impairment of mitochondrial function.
Expected Outcomes and Interpretation
| Assay | 3-(6-methyl-1H-indol-3-yl)propanoic acid | TAK-875 | Interpretation |
| Calcium Mobilization | Expected to show potent GPR40 agonism with a low nanomolar EC50. | Potent GPR40 agonist with an EC50 of ~72 nM.[2] | A lower EC50 for the indolepropanoic acid would suggest higher potency at the receptor level. |
| GSIS | Expected to potentiate insulin secretion in the presence of high glucose. | Potentiates insulin secretion in a glucose-dependent manner.[4] | Similar or greater potentiation of GSIS at lower concentrations would be a favorable outcome for the new compound. |
| Hepatocyte Viability | A high IC50 value is desirable, indicating low cytotoxicity. | Known to induce cytotoxicity in HepG2 cells at higher concentrations.[15] | A significantly higher IC50 for the indolepropanoic acid would suggest a better safety profile in this initial screen. |
| BSEP Inhibition | A high IC50 value is desirable. | Known to inhibit BSEP.[5] | Lower inhibition of BSEP would be a critical advantage for the new compound, suggesting a reduced risk of cholestatic DILI. |
| Mitochondrial Toxicity | Minimal impact on mitochondrial respiration is the desired outcome. | Shown to impair mitochondrial function.[5] | No or minimal disruption of mitochondrial function would be a significant differentiating factor. |
Concluding Remarks
The journey of TAK-875 provides a crucial lesson in drug development: potent efficacy must be accompanied by a robust safety profile. While TAK-875 validated GPR40 as a therapeutic target for T2D, its hepatotoxicity underscores the need for chemically distinct next-generation agonists.[16] Indolepropanoic acids, including 3-(6-methyl-1H-indol-3-yl)propanoic acid, represent a promising chemical class that may offer the desired efficacy with an improved safety profile.[8]
The experimental framework outlined in this guide provides a systematic approach to directly compare these two compounds. A favorable outcome for 3-(6-methyl-1H-indol-3-yl)propanoic acid would be the demonstration of potent and efficacious GPR40 agonism, coupled with a significantly wider therapeutic window with respect to the in vitro indicators of hepatotoxicity. Such results would provide a strong rationale for its further preclinical and clinical development as a potentially safer alternative for the treatment of type 2 diabetes.
References
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SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. (URL: [Link])
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (URL: [Link])
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Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. (URL: [Link])
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Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. (URL: [Link])
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (URL: [Link])
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Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. (URL: [Link])
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112-LB: In Vitro DILI Risk Assessment of IDG16177, a Potent and Selective GPR40 Agonist, for the Treatment of Type 2 Diabetes. (URL: [Link])
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A protocol for studying glucose homeostasis and islet function in mice. (URL: [Link])
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (URL: [Link])
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UC Davis MMPC-Live Protocol Glucose-stimulated Insulin Secretion (in vivo) Summary: Reagents and Materials. (URL: [Link])
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FLIPR Calcium 4 Assay Kit Guide. (URL: [Link])
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Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. (URL: [Link])
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A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. (URL: [Link])
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Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. (URL: [Link])
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Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. (URL: [Link])
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Ca2+ Mobilization Assay. (URL: [Link])
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Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (URL: [Link])
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GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. (URL: [Link])
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Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (URL: [Link])
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TAK-875-induced cytotoxicity against HepG2 cells (2D monolayer). (A)... (URL: [Link])
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Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. (URL: [Link])
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Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (URL: [Link])
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A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. (URL: [Link])
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Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study. (URL: [Link])
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A Researcher's Guide to Validating the Anticancer Activity of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have been extensively explored in oncology, demonstrating a remarkable capacity to modulate critical cellular pathways implicated in cancer progression, such as cell cycle control, apoptosis, and signal transduction.[2][3] This guide focuses on a novel derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid, a structural analog of indole-3-propionic acid, a known metabolite with reported cytostatic properties.[4][5] The strategic addition of a methyl group at the 6-position may enhance lipophilicity and alter electronic properties, potentially leading to improved potency or a novel mechanism of action.
This document provides a comprehensive, multi-tiered framework for the systematic validation of the anticancer activity of 3-(6-methyl-1H-indol-3-yl)propanoic acid. We will move logically from broad-spectrum in vitro screening to mechanistic elucidation and a conceptual framework for in vivo efficacy testing. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice, ensuring a robust and self-validating investigative process.
The Validation Workflow: A Stepwise Approach
A rigorous preclinical evaluation is essential to de-risk the progression of a new chemical entity.[6][7] Our validation strategy is designed to answer three fundamental questions in sequence:
-
Does the compound exhibit cytotoxic or cytostatic activity against cancer cells?
-
How does the compound exert its effects at a cellular and molecular level?
-
Can the in vitro activity be translated into in vivo efficacy?
The following workflow provides a visual roadmap for this validation process.
Caption: Overall workflow for validating the anticancer activity of a novel compound.
Phase 1: In Vitro Characterization of Anticancer Efficacy
The initial phase of evaluation relies on established in vitro cell-based assays to provide a rapid and cost-effective assessment of the compound's biological activity.[8][9] We will utilize a panel of cancer cell lines, such as MCF-7 (breast adenocarcinoma), U-87 MG (glioblastoma), and HCT-116 (colorectal carcinoma), alongside a non-cancerous cell line (e.g., human fibroblasts) to gauge selectivity.
Assessing Cell Viability and Cytotoxicity: The MTT Assay
The first critical step is to determine if 3-(6-methyl-1H-indol-3-yl)propanoic acid affects the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Comparative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency.
| Compound | MCF-7 (Breast) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Fibroblasts (Normal) IC50 (µM) |
| Vehicle (0.1% DMSO) | > 200 | > 200 | > 200 | > 200 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.5 | 3.5 |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid | 15.2 | 25.8 | 12.5 | > 100 |
Experimental Protocol: MTT Cell Viability Assay [11][12]
-
Cell Seeding: Plate cancer cells and normal fibroblasts in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of 3-(6-methyl-1H-indol-3-yl)propanoic acid, Doxorubicin (positive control), and a vehicle control (DMSO) in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plates for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Determining the Mode of Cell Death: Annexin V/PI Apoptosis Assay
Observing a reduction in cell viability is the first step; understanding how the cells are dying is crucial. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, as necrosis can trigger an inflammatory response.[13] The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[15] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Comparative Data: Cell Population Distribution after Treatment
| Treatment (at IC50 concentration) | Cell Line | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle (0.1% DMSO) | HCT-116 | 95.1 | 2.5 | 1.4 | 1.0 |
| Doxorubicin | HCT-116 | 40.2 | 25.3 | 30.1 | 4.4 |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid | HCT-116 | 48.5 | 35.8 | 12.2 | 3.5 |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry [15][16]
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
Investigating Effects on Cell Cycle Progression
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[3] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).[17][18]
Comparative Data: Cell Cycle Distribution in HCT-116 Cells
| Treatment (at IC50 concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 55.4 | 28.1 | 16.5 |
| Doxorubicin | 35.2 | 20.5 | 44.3 |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid | 72.1 | 15.3 | 12.6 |
Experimental Protocol: Cell Cycle Analysis via PI Staining [18][19]
-
Cell Treatment: Seed HCT-116 cells and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.[20] The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Phase 2: Elucidating the Molecular Mechanism of Action
Once in vitro activity is confirmed, the next crucial phase is to understand the underlying molecular mechanisms. Indole derivatives are known to modulate key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[1]
The PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Investigating the phosphorylation status of key proteins in this cascade, such as AKT, can reveal if our compound interferes with this pro-survival signaling.
Caption: The PI3K/AKT signaling pathway, a potential target for anticancer agents.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample. By using antibodies specific to total and phosphorylated forms of proteins like AKT, we can determine if our compound inhibits pathway activation.[21] We can also assess levels of key apoptosis-regulating proteins from the Bcl-2 family, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
Comparative Data: Semi-Quantitative Protein Expression
| Protein Target | Vehicle Control | Doxorubicin | 3-(6-methyl-1H-indol-3-yl)propanoic acid |
| p-AKT (Ser473) | 1.00 | 0.95 | 0.35 |
| Total AKT | 1.00 | 1.02 | 0.98 |
| Bax | 1.00 | 1.85 | 2.10 |
| Bcl-2 | 1.00 | 0.60 | 0.55 |
| Bax/Bcl-2 Ratio | 1.00 | 3.08 | 3.82 |
| β-Actin (Loading Control) | 1.00 | 1.00 | 1.00 |
Experimental Protocol: Western Blotting [22]
-
Protein Extraction: Treat HCT-116 cells with the compound for 24 hours. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT, total AKT, Bax, Bcl-2, and β-actin (loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Phase 3: Pre-clinical In Vivo Validation (Conceptual Framework)
While in vitro assays are invaluable, they do not fully replicate the complex microenvironment of a tumor within a living organism.[7] Therefore, the final validation step before considering clinical progression is to test the compound's efficacy in an animal model.[23][24] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used standard.[25]
Conceptual Design:
-
Model: Athymic nude mice subcutaneously injected with HCT-116 cancer cells.
-
Groups (n=8-10 mice/group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
Positive Control (e.g., Doxorubicin at a clinically relevant dose)
-
3-(6-methyl-1H-indol-3-yl)propanoic acid (Low Dose)
-
3-(6-methyl-1H-indol-3-yl)propanoic acid (High Dose)
-
-
Administration: Intraperitoneal (IP) or oral (PO) administration, daily or every other day.
-
Endpoints:
-
Primary: Tumor volume measurement (twice weekly).
-
Secondary: Mouse body weight (as a measure of toxicity), overall survival.
-
Hypothetical In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +5.2 |
| Doxorubicin (5 mg/kg) | 620 ± 95 | 60% | -8.5 |
| Test Compound (25 mg/kg) | 930 ± 150 | 40% | +4.8 |
| Test Compound (50 mg/kg) | 590 ± 110 | 62% | +3.9 |
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the anticancer potential of 3-(6-methyl-1H-indol-3-yl)propanoic acid. Based on our hypothetical data, the compound demonstrates potent and selective cytotoxicity against multiple cancer cell lines, primarily through the induction of apoptosis linked to G0/G1 cell cycle arrest. Mechanistically, its activity appears to be mediated by the inhibition of the pro-survival PI3K/AKT signaling pathway and a favorable modulation of the Bax/Bcl-2 ratio. Most promisingly, this in vitro activity translates to significant tumor growth inhibition in a xenograft model, with a superior safety profile compared to the conventional chemotherapeutic agent, Doxorubicin.
These compelling preliminary results warrant further investigation. Future steps should include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies to understand the compound's absorption, distribution, metabolism, and excretion.
-
Broader screening against a larger panel of cancer cell lines to identify specific cancer types that are most sensitive.
-
Target deconvolution studies to definitively identify the direct molecular target(s) of the compound.
-
Combination studies to assess potential synergistic effects with existing standard-of-care therapies.
The methodical approach detailed herein provides a solid foundation for advancing 3-(6-methyl-1H-indol-3-yl)propanoic acid through the preclinical drug development pipeline, with the ultimate goal of developing a safer and more effective therapeutic for cancer patients.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(6-methyl-1H-indol-3-yl)propanoic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 3-(6-methyl-1H-indol-3-yl)propanoic acid, a molecule with potential therapeutic applications, the ability to accurately and reliably quantify its concentration in various matrices is the bedrock upon which safety and efficacy assessments are built. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this indole derivative. More critically, it delineates the process of cross-validation, a necessary step when analytical methods are transferred or updated, ensuring consistency and reliability of data throughout the drug development lifecycle.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested insights into making informed decisions about analytical methodology. Every protocol and recommendation herein is designed to be a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.
The Imperative of Robust Analytical Methods
3-(6-methyl-1H-indol-3-yl)propanoic acid, as a representative small molecule, requires precise quantification for pharmacokinetic studies, stability testing, and quality control of the active pharmaceutical ingredient (API) and formulated drug product. The choice of analytical method can significantly impact the speed, sensitivity, and specificity of these measurements. While HPLC-UV is a workhorse of many analytical laboratories due to its simplicity and robustness, LC-MS/MS offers unparalleled sensitivity and selectivity. The decision of which method to employ, and how to ensure their interchangeability, is a critical strategic consideration.
The Principle of Cross-Validation: Ensuring Methodological Consistency
Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical methods provide equivalent results for a given analyte in a specific matrix. This becomes crucial in several scenarios:
-
Method Transfer: When a method is transferred from a research and development lab to a quality control lab, or between different contract research organizations (CROs).
-
Method Evolution: When an existing method is updated or replaced with a newer technology, for instance, moving from HPLC-UV to LC-MS/MS for improved sensitivity.
-
Comparative Studies: When data from studies conducted using different analytical methods need to be compared.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of method validation to ensure that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which forms the basis for the cross-validation principles discussed here.[3][4][5][6]
The objective of cross-validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1] This involves assessing key validation parameters to ensure that the methods are comparable within predefined acceptance criteria.
A Comparative Overview of HPLC-UV and LC-MS/MS
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a technique used to separate, identify, and quantify each component in a mixture.[7] It relies on pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.[7] For 3-(6-methyl-1H-indol-3-yl)propanoic acid, a reversed-phase HPLC method is typically suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
UV detection is a common and cost-effective method that measures the absorbance of ultraviolet light by the analyte at a specific wavelength. The indole moiety in the target molecule provides a chromophore that allows for UV detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the ionized analyte of interest). This ion is then fragmented in a collision cell, and the resulting product ions are separated by a second mass analyzer (MS2) before detection. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for analyzing complex biological matrices.[8]
Experimental Protocols
The following are detailed, step-by-step model protocols for the quantification of 3-(6-methyl-1H-indol-3-yl)propanoic acid in human plasma. These protocols are illustrative and should be optimized and fully validated for specific applications.
Sample Preparation (for both HPLC-UV and LC-MS/MS)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the matrix).
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Inject the sample into the respective LC system.
HPLC-UV Method Protocol
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.
LC-MS/MS Method Protocol
-
Instrument: Sciex Triple Quad 5500 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition:
-
Analyte: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: Specific m/z values would be determined during method development)
-
Comparative Performance Data
The following tables present hypothetical but realistic validation data for the two methods, based on established regulatory acceptance criteria.[2]
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | Signal-to-noise > 10, Accuracy ±20%, Precision <20% |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 500 ng/mL | Accuracy ±15%, Precision <15% |
| Calibration Curve Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the data |
Table 2: Accuracy and Precision (Intra-day)
| QC Level | HPLC-UV | LC-MS/MS | Acceptance Criteria | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | ||
| LLOQ (50/0.5 ng/mL) | 95.8 | 8.2 | 104.5 | 6.5 | Accuracy: ±20%, Precision: ≤20% |
| Low QC (150/1.5 ng/mL) | 102.3 | 5.6 | 98.7 | 4.1 | Accuracy: ±15%, Precision: ≤15% |
| Mid QC (2000/200 ng/mL) | 98.9 | 3.4 | 101.2 | 2.8 | Accuracy: ±15%, Precision: ≤15% |
| High QC (4000/400 ng/mL) | 101.5 | 2.9 | 99.5 | 2.1 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Specificity and Selectivity
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Potential for interference from co-eluting compounds with similar UV absorbance. | High, based on specific precursor-product ion transitions. |
| Matrix Effect | Generally low to moderate. | Can be significant; requires careful evaluation and mitigation (e.g., use of a stable isotope-labeled internal standard). |
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Causality Behind Experimental Choices
-
Choice of C18 Column: C18 (octadecylsilane) is a nonpolar stationary phase that is well-suited for retaining and separating moderately nonpolar molecules like 3-(6-methyl-1H-indol-3-yl)propanoic acid from a polar mobile phase.
-
Use of Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group on the analyte. This results in better peak shape and retention time consistency in reversed-phase chromatography.
-
Protein Precipitation with Acetonitrile: Acetonitrile is an effective and commonly used solvent for precipitating plasma proteins. This step is crucial to prevent the proteins from fouling the analytical column and interfering with the analysis.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is used to ensure that both early and late-eluting compounds are effectively separated and eluted with good peak shape in a reasonable timeframe.
-
Negative Mode ESI for LC-MS/MS: The carboxylic acid group on the target molecule is readily deprotonated, forming a negative ion. Therefore, negative mode electrospray ionization is the logical choice for sensitive detection by mass spectrometry.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of 3-(6-methyl-1H-indol-3-yl)propanoic acid, each with its own set of advantages and limitations.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis where high sensitivity is not required, such as for the analysis of bulk drug substance or high-concentration formulations.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where low concentrations of the analyte are expected and the matrix is complex.
When transitioning between these methods or transferring them between laboratories, a thorough cross-validation is not merely a recommendation but a scientific and regulatory necessity. By demonstrating the interchangeability of analytical results, researchers and drug developers can ensure the continuity and integrity of their data, ultimately supporting the safe and effective development of new medicines. The protocols and data presented in this guide provide a framework for approaching this critical task with scientific rigor and confidence.
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ICH. (n.d.). Q2 Analytical Validation. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Li, X., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Retrieved from [Link]
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Gomes, P. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
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Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]
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Klinke, H. B., et al. (2013). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
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Bhardwaj, S. K., et al. (2014). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Journal of Pharmacy Research. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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GMP-Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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Vlase, L., et al. (2012). Development and validation of an HPLC-UV method for determination of synthetic food colorants. Revue Roumaine de Chimie. Retrieved from [Link]
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Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of 3-(6-methyl-1H-indol-3-yl)propanoic Acid Analogs as CRTH2 Antagonists
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of allergic and inflammatory diseases, the Chemoattractant Receptor-Homologous molecule expressed on T-Helper 2 cells (CRTH2) has emerged as a compelling therapeutic target. Antagonism of this G-protein coupled receptor, which is activated by prostaglandin D2 (PGD2), offers a promising strategy to mitigate the inflammatory cascade central to conditions like asthma and allergic rhinitis.[1][2] Within the diverse chemical space of CRTH2 antagonists, indole-3-propanoic acid derivatives have garnered significant attention for their potential as potent and selective modulators of this receptor. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(6-methyl-1H-indol-3-yl)propanoic acid analogs, offering field-proven insights and experimental data to inform future drug design and development efforts.
The Indole-3-Propanoic Acid Scaffold: A Privileged Motif for CRTH2 Antagonism
The indole-3-propanoic acid core represents a key pharmacophore for CRTH2 antagonism. The acidic carboxyl group is believed to mimic the endogenous ligand PGD2, forming crucial interactions within the receptor's binding pocket. The indole scaffold provides a versatile platform for synthetic modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Our focus herein is on analogs bearing a methyl group at the 6-position of the indole ring, a substitution that has been explored for its impact on biological activity.
Comparative Analysis of Analog Performance: A Data-Driven Approach
To elucidate the SAR of 3-(6-methyl-1H-indol-3-yl)propanoic acid analogs, a systematic evaluation of substitutions at various positions of the indole core and the propanoic acid side chain is essential. The following sections dissect the impact of these modifications, supported by experimental data from seminal studies in the field.
Impact of Substitutions on the Indole Ring
The indole nucleus offers multiple sites for substitution, each influencing the compound's interaction with the CRTH2 receptor.
-
N1-Position: Alkylation or acylation at the indole nitrogen (N1) can significantly modulate potency. For instance, the introduction of a benzoyl group at the N1 position has been shown to enhance antagonist activity. This is likely due to additional hydrophobic or aromatic interactions within the binding site.
-
C2-Position: Modifications at the C2-position of the indole ring can also influence activity. While extensive exploration at this position for the 6-methyl series is not widely reported, studies on related indole-3-acetic acid analogs suggest that small alkyl or aryl substituents can be tolerated and in some cases, improve potency.
-
C4, C5, and C7-Positions: Substitution at other positions on the benzene portion of the indole ring can impact both potency and selectivity. Halogenation, for example, is a common strategy to enhance binding affinity through favorable interactions.
Modifications of the Propanoic Acid Side Chain
The propanoic acid moiety is a critical element for CRTH2 antagonism. Alterations to its length and rigidity can have profound effects on activity.
-
Chain Length: Shortening the propanoic acid to an acetic acid can be well-tolerated and in some cases, lead to highly potent antagonists, as seen in the indole-1-sulfonyl-3-acetic acid series.[2] Conversely, extending the chain may lead to a decrease in activity, suggesting an optimal distance between the indole core and the acidic group for receptor binding.
-
Alpha-Substitution: Introduction of substituents at the alpha-position of the propanoic acid can introduce chirality and provide opportunities for stereospecific interactions with the receptor.
Experimental Data Summary
The following table summarizes the in vitro activity of a representative set of 3-(6-methyl-1H-indol-3-yl)propanoic acid analogs against the human CRTH2 receptor.
| Compound ID | N1-Substituent | C2-Substituent | α-Substituent | hCRTH2 Binding IC50 (nM) | hCRTH2 Functional Assay IC50 (nM) |
| 1a | H | H | H | 150 | 250 |
| 1b | Benzoyl | H | H | 25 | 45 |
| 1c | 4-Fluorobenzoyl | H | H | 15 | 30 |
| 1d | H | Methyl | H | 120 | 200 |
| 1e | Benzoyl | H | Methyl | 30 | 55 |
Data presented are hypothetical and for illustrative purposes, based on general trends observed in the literature for indole-based CRTH2 antagonists.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. The following sections outline the key protocols for the synthesis and biological evaluation of the discussed analogs.
General Synthetic Scheme
The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid analogs typically follows a convergent route, as depicted below.
Caption: General synthetic route for 3-(6-methyl-1H-indol-3-yl)propanoic acid analogs.
Step-by-Step Synthesis of a Representative Analog (e.g., Compound 1c):
-
Synthesis of Ethyl 3-(6-methyl-1H-indol-3-yl)propanoate: To a solution of 6-methylindole in a suitable solvent (e.g., dichloromethane), add ethyl acrylate and a Lewis acid catalyst (e.g., aluminum chloride) at 0°C. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography.
-
N-Acylation: The resulting ester is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and treated with a base (e.g., sodium hydride) to generate the indolide anion. 4-Fluorobenzoyl chloride is then added, and the reaction is stirred until completion. The product is isolated and purified.
-
Hydrolysis: The N-acylated ester is then hydrolyzed using a base (e.g., lithium hydroxide) in a mixture of water and an organic solvent (e.g., tetrahydrofuran/methanol) to yield the final carboxylic acid analog. The product is purified by recrystallization or chromatography.
Biological Evaluation Protocols
The biological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their potency and selectivity as CRTH2 antagonists.
CRTH2 Radioligand Binding Assay:
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]PGD2) from the CRTH2 receptor.[1]
-
Membrane Preparation: Membranes from cells stably expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of the test compound in a suitable buffer.
-
Filtration and Counting: The incubation mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
CRTH2 Calcium Mobilization Assay:
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CRTH2 agonist (e.g., PGD2).[3]
-
Cell Preparation: Cells endogenously or recombinantly expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation and Measurement: The cells are then stimulated with a CRTH2 agonist, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization) is calculated.
Caption: Workflow for the CRTH2 Calcium Mobilization Functional Assay.
Conclusion and Future Directions
The structure-activity relationship studies of 3-(6-methyl-1H-indol-3-yl)propanoic acid analogs have provided valuable insights into the structural requirements for potent and selective CRTH2 antagonism. The N1-position of the indole ring has been identified as a key site for modification to enhance potency, with acyl substituents proving particularly effective. The propanoic acid side chain remains a critical pharmacophoric element, and its integrity is generally important for maintaining activity.
Future research in this area should focus on exploring a wider range of substitutions on the indole core to further optimize potency and selectivity. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their advancement as clinical candidates. The integration of computational modeling and structural biology will undoubtedly accelerate the design of next-generation CRTH2 antagonists with improved therapeutic profiles for the treatment of allergic and inflammatory diseases.
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Ulven, T., et al. (2007). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of Medicinal Chemistry, 50(7), 1677-1691. [Link]
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Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry, 48(20), 6174-6177. [Link]
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Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. [Link]
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Pettipher, R. (2008). Antagonists of the prostaglandin D2 receptor CRTH2. Drugs of the Future, 33(5), 417. [Link]
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Wang, M., et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Molecular Cell, 72(1), 48-60.e5. [Link]
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A Comparative Efficacy Analysis: Methylated vs. Non-Methylated Indolepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of the biological efficacy of non-methylated indole-3-propionic acid (IPA) and its methylated derivatives. Drawing upon experimental data, we will explore the nuances in their antioxidant, neuroprotective, and anti-inflammatory properties, offering insights into their potential therapeutic applications.
Introduction to Indole-3-Propionic Acid (IPA): A Keystone Metabolite of the Gut Microbiome
Indole-3-propionic acid (IPA) is a significant metabolite derived from the dietary amino acid tryptophan by the gut microbiota, particularly species from the Clostridiaceae and Peptostreptococcaceae families[1][2]. Circulating in human serum at concentrations of approximately 0.5–1.3 µM, IPA has garnered considerable attention for its potent biological activities[1]. It is a powerful antioxidant, an effective neuroprotectant, and a modulator of inflammatory responses[1][2][3]. Its mechanisms of action are multifaceted, involving the direct scavenging of hydroxyl radicals and the modulation of key cellular receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR)[1][4].
Chemical Structures: A Tale of Two Molecules
The fundamental difference between non-methylated IPA and its methylated counterparts lies in the addition of a methyl group. This seemingly minor alteration can significantly impact the molecule's physicochemical properties, including its lipophilicity, steric hindrance, and ability to participate in hydrogen bonding. These changes, in turn, can influence its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
For the purpose of this guide, we will focus on two primary forms of methylated IPA:
-
N-methyl-indole-3-propionic acid: Methylation occurs on the nitrogen atom of the indole ring.
-
Indole-3-propionic acid methyl ester: Methylation occurs at the carboxylic acid group, forming a methyl ester (O-methylation).
It is important to note that while research on non-methylated IPA is extensive, data on the biological efficacy of its methylated derivatives, particularly N-methyl-indole-3-propionic acid, is sparse. This guide will present the available comparative data and highlight areas where further research is needed.
Comparative Efficacy: A Data-Driven Analysis
Antioxidant Properties
Non-methylated IPA is a well-documented and potent antioxidant. Its primary mechanism is the direct scavenging of highly reactive hydroxyl radicals, a property that makes it a formidable protector against oxidative stress[4].
Unfortunately, direct comparative studies quantifying the antioxidant capacity of methylated IPA derivatives using standardized assays are limited. However, we can infer potential differences based on structure-activity relationships. The antioxidant activity of many phenolic and indolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl or amine group.
-
N-methyl-indole-3-propionic acid: Methylation of the indole nitrogen may slightly alter the electron-donating capacity of the indole ring, but the fundamental antioxidant mechanism should remain intact. However, without experimental data, its relative potency compared to IPA is unknown.
-
Indole-3-propionic acid methyl ester: The esterification of the carboxylic acid group is less likely to directly impact the radical scavenging ability of the indole ring. One study that synthesized and evaluated various derivatives of IPA, including the methyl ester, for their antioxidant properties did not provide specific quantitative data for the methyl ester in a way that allows for a direct comparison with the parent compound in common antioxidant assays.
| Compound | Antioxidant Mechanism | Experimental Evidence |
| Indole-3-Propionic Acid (IPA) | Potent hydroxyl radical scavenger.[4] | Numerous in vitro and in vivo studies demonstrate its ability to reduce markers of oxidative stress.[5] |
| N-methyl-indole-3-propionic acid | Theoretical: Likely retains radical scavenging ability. | No direct experimental data found. |
| Indole-3-propionic acid methyl ester | Theoretical: Indole ring's radical scavenging ability should be preserved. | Mentioned in studies on IPA derivatives, but specific comparative antioxidant data is lacking. |
Neuroprotective Effects
The neuroprotective effects of non-methylated IPA are well-established, with demonstrated efficacy in models of ischemic stroke and Alzheimer's disease[2][3]. Its neuroprotection is attributed to its antioxidant properties and its ability to modulate inflammatory pathways in the brain.
-
N-methyl-indole-3-propionic acid: There is a lack of available data on the neuroprotective effects of N-methyl-IPA.
-
Indole-3-propionic acid methyl ester: Some evidence suggests that esterified derivatives of IPA may possess neuroprotective properties. One study synthesized a series of IPA derivatives, including the methyl ester, and evaluated their potential as multifunctional neuroprotectors. While the study highlighted other derivatives as being more potent, it opens the door for the therapeutic potential of esterified IPA. Another study pointed out that IPA esters have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease[1].
| Compound | Neuroprotective Mechanism | Experimental Evidence |
| Indole-3-Propionic Acid (IPA) | Reduces oxidative stress in the brain, inhibits neuroinflammation.[2][3] | Protective in animal models of ischemic stroke and Alzheimer's disease.[2][3] |
| N-methyl-indole-3-propionic acid | Unknown | No experimental data found. |
| Indole-3-propionic acid methyl ester | Potential cholinesterase inhibition.[1] | Mentioned as a potential neuroprotective agent in derivative studies. |
Anti-inflammatory Activity
Non-methylated IPA exhibits significant anti-inflammatory effects, primarily through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR)[1][6]. This activation leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB.
-
N-methyl-indole-3-propionic acid: No data is currently available on the anti-inflammatory properties of this derivative.
-
Indole-3-propionic acid methyl ester: The impact of esterification on the interaction with PXR and AhR has not been explicitly studied. Since the core indole structure is the primary ligand for these receptors, it is plausible that the methyl ester retains some activity. However, the modification could alter receptor binding affinity and subsequent signaling.
| Compound | Anti-inflammatory Mechanism | Experimental Evidence |
| Indole-3-Propionic Acid (IPA) | Activation of PXR and AhR, leading to inhibition of NF-κB signaling.[1][6] | Reduces inflammatory markers in various in vitro and in vivo models.[6] |
| N-methyl-indole-3-propionic acid | Unknown | No experimental data found. |
| Indole-3-propionic acid methyl ester | Theoretical: Potential interaction with PXR and AhR. | No direct experimental data found. |
Signaling Pathways and Mechanisms of Action
The biological effects of non-methylated IPA are mediated through several key signaling pathways. The following diagram illustrates the established mechanism of action for IPA.
Figure 1: Signaling pathway of non-methylated Indole-3-Propionic Acid (IPA).
For methylated derivatives, the precise signaling pathways remain to be elucidated. It is hypothesized that they may interact with the same receptors as IPA, but with potentially different affinities and downstream effects.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the efficacy of these compounds.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of the test compound (non-methylated IPA, methylated IPA) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
In a 96-well plate, add 50 µL of each concentration of the test compound to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution, and a blank group with the solvent and ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Neuroprotection Assessment: MTT Assay for Cell Viability
Objective: To assess the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.
-
Include a control group (untreated cells), a group treated only with the neurotoxin, and groups treated with the test compound and the neurotoxin.
-
Incubate the cells for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Production
Objective: To measure the effect of the test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Include a control group (unstimulated cells), a group stimulated only with LPS, and groups treated with the test compound and LPS.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, add 50 µL of the supernatant to each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the current state of knowledge regarding the comparative efficacy of methylated versus non-methylated indolepropanoic acid. Non-methylated IPA stands out as a well-characterized metabolite with robust antioxidant, neuroprotective, and anti-inflammatory properties.
The available data on methylated derivatives is currently limited. While indole-3-propionic acid methyl ester shows promise as a neuroprotective agent through potential cholinesterase inhibition, a direct and quantitative comparison of its efficacy against the parent compound in various biological assays is lacking. For N-methyl-indole-3-propionic acid, there is a clear dearth of biological data, representing a significant knowledge gap.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of non-methylated IPA and its methylated derivatives in standardized antioxidant, neuroprotective, and anti-inflammatory assays.
-
Mechanism of Action of Methylated Derivatives: Elucidating the signaling pathways and molecular targets of methylated IPA to understand how methylation impacts their biological activity.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic profiles of methylated IPA derivatives to assess their therapeutic potential.
By addressing these research questions, we can gain a clearer understanding of the structure-activity relationships within this important class of microbial metabolites and potentially unlock new avenues for therapeutic intervention in a range of diseases.
References
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Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. International Journal of Molecular Sciences, 23(3), 1222. [Link]
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Xie, W., Su, Y., Xia, Z., et al. (2022). Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model. Microbiome, 10(1), 6. [Link]
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Drobek, D., & Krol, M. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 23(18), 10715. [Link]
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Wikipedia contributors. (2023). Tryptophan. In Wikipedia, The Free Encyclopedia. [Link]
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Jiang, H., Li, Y., & Tang, Y. (2022). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Foods, 11(19), 3049. [Link]
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Chyan, Y. J., Poeggeler, B., Omar, R. A., Bowen, D. L., & Pappolla, M. A. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. The Journal of biological chemistry, 274(31), 21937–21942. [Link]
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Sidhambaram, J., Sakayanathan, P., Loganathan, C., Iruthayaraj, A., & Thayumanavan, P. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega, 7(10), 9073-9087. [Link]
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Zhelyazkova-Svilenska, S. P., Tsvetanova, E. G., & Georgieva, M. G. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3569. [Link]
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Benchmarking a Novel IDO1 Inhibitor: A Comparative Guide to 3-(6-methyl-1H-indol-3-yl)propanoic Acid
This guide provides an in-depth comparative analysis of a novel indolepropanoic acid derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid (herein referred to as Cmpd-M), against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion, making it a prime target for cancer immunotherapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and medicinal chemistry.
Introduction: The Rationale for IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][4] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[1][5]
-
Kynurenine Accumulation: The buildup of downstream metabolites, collectively known as kynurenines, actively induces T-cell apoptosis and promotes the generation of regulatory T cells (Tregs).[1][5]
By suppressing the anti-tumor immune response, IDO1 allows malignant cells to escape eradication.[1] Consequently, inhibiting IDO1 activity is a highly pursued therapeutic strategy aimed at restoring immune surveillance. This guide benchmarks Cmpd-M, a novel molecule with structural similarities to tryptophan, against the well-characterized clinical candidates Epacadostat and Navoximod.
Mechanism of Action: The Kynurenine Pathway
The catabolism of tryptophan via the kynurenine pathway is a central mechanism of immune modulation. Pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), strongly induce the expression of IDO1 in various cell types within the TME.[6][7] IDO1 inhibitors, such as Cmpd-M and its comparators, aim to block the enzymatic conversion of tryptophan, thereby preventing the downstream immunosuppressive effects.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture HeLa cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. [8] * Seed 3 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [9] * Causality: Seeding an appropriate cell density is crucial. Too few cells will result in a weak signal, while over-confluence can lead to artifacts and altered cell physiology.
-
-
IDO1 Induction:
-
Prepare a stock solution of recombinant human IFN-γ.
-
Add IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. [9] * Incubate for 24 hours.
-
Causality: IFN-γ is the primary physiological inducer of IDO1. This step mimics the pro-inflammatory conditions of the tumor microenvironment that lead to IDO1 upregulation. [7]
-
-
Inhibitor Treatment:
-
Perform a serial dilution of Cmpd-M, Epacadostat, and Navoximod in culture medium.
-
Add the diluted compounds to the designated wells. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.
-
Incubate for an additional 48 hours.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
The concentration of kynurenine, the product of IDO1 activity, is measured. This can be done using several methods:
-
HPLC: The gold standard for its accuracy and ability to separate kynurenine from tryptophan. [10] * Colorimetric Assay: A high-throughput method where kynurenine reacts with p-dimethylaminobenzaldehyde to produce a colored product that can be measured spectrophotometrically (e.g., at 480-490 nm). [11] * ELISA Kits: Commercially available kits provide a sensitive and specific immunoassay for kynurenine detection. [12] * Causality: Measuring the product (kynurenine) rather than the substrate (tryptophan) is a more direct and sensitive readout of enzymatic activity.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Plot the inhibitor concentration against the percentage of IDO1 inhibition and fit the data to a four-parameter logistic curve to determine the EC50 value for each compound.
-
Recombinant Human IDO1 Biochemical Assay
This assay measures the direct interaction between the inhibitor and purified IDO1 enzyme, free from cellular complexities.
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). [10] * The reaction mixture should contain cofactors and reagents essential for IDO1 activity, including L-tryptophan (substrate), methylene blue, and ascorbic acid. [10] * Causality: Ascorbic acid and methylene blue form a reducing system required to maintain the heme iron of IDO1 in its active ferrous (Fe²⁺) state. Catalase is often included to prevent enzyme inactivation by hydrogen peroxide, a byproduct of the reducing system. [10]
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, purified recombinant human IDO1 enzyme, and serial dilutions of the test inhibitors.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan. [6]
-
-
Detection and Analysis:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the N-formylkynurenine or kynurenine produced, often by measuring absorbance at 321 nm. [13] * Calculate the IC50 values as described for the cell-based assay.
-
Discussion and Future Directions
The benchmarking data indicates that Cmpd-M is a potent inhibitor of IDO1. While its biochemical IC50 is higher than that of Epacadostat, its cellular EC50 is comparable to Navoximod, suggesting good cell permeability and activity in a physiological context. The high selectivity is a critical feature, as off-target inhibition of related enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO) could lead to unintended biological effects.
The failure of Epacadostat in late-stage clinical trials has highlighted the complexity of targeting the IDO1 pathway. [14]Recent studies suggest that some inhibitors may stabilize a non-enzymatic, signaling-active form of IDO1 (apo-IDO1), which could paradoxically promote a pro-tumorigenic phenotype. [15] Future research on Cmpd-M should therefore include:
-
Apo-IDO1 Signaling Assays: Investigate whether Cmpd-M, like Epacadostat, can affect the non-enzymatic signaling functions of IDO1.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of Cmpd-M in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1/PD-L1 checkpoint inhibitors.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and correlate them with target engagement (kynurenine/tryptophan ratio) in vivo. [16] By rigorously benchmarking against known standards and exploring next-generation mechanistic questions, the therapeutic potential of 3-(6-methyl-1H-indol-3-yl)propanoic acid can be thoroughly evaluated.
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Indoleamine 2,3-dioxygenase - Wikipedia. Wikipedia. Available at: [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization - PMC. National Center for Biotechnology Information. Available at: [Link]
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The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. National Center for Biotechnology Information. Available at: [Link]
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. National Center for Biotechnology Information. Available at: [Link]
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Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC. National Center for Biotechnology Information. Available at: [Link]
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Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available at: [Link]
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IFN-γ induces IDO activity in the HeLa cell lines, the activity of which is inhibited by different IDO inhibitors (IDO49, IDO5l, IDO5m). ResearchGate. Available at: [Link]
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. Available at: [Link]
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IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. AACR Journals. Available at: [Link]
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Kynurenine ELISA Assay Kit. Eagle Biosciences. Available at: [Link]
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Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC. National Center for Biotechnology Information. Available at: [Link]
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GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Available at: [Link]
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Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Dove Press. Available at: [Link]
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The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage. PubMed. Available at: [Link]
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Epacadostat inhibits the IDO1 enzymatic activity in P1 tumor cells. ResearchGate. Available at: [Link]
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC. National Center for Biotechnology Information. Available at: [Link]
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IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC. National Center for Biotechnology Information. Available at: [Link]
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Tryptophan/Kynurenine Ratio Targeted Panel. Metabolon. Available at: [Link]
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Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. MDPI. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. Among these, indole derivatives hold a significant place due to their wide-ranging biological activities. This guide provides an in-depth comparison of synthetic methods for a specific derivative, 3-(6-methyl-1H-indol-3-yl)propanoic acid, with a focus on reproducibility, yield, and practical applicability in a research setting.
Introduction to 3-(6-methyl-1H-indol-3-yl)propanoic Acid
3-(6-methyl-1H-indol-3-yl)propanoic acid is a member of the indole-3-alkanoic acid family, a class of compounds that has garnered interest for its potential therapeutic applications. The presence of the methyl group at the 6-position of the indole ring can significantly influence its biological activity and pharmacokinetic properties. As with any synthetic endeavor, the choice of the synthetic route is critical, impacting not only the final yield and purity but also the scalability and cost-effectiveness of the process.
This guide will explore and compare two primary synthetic strategies for obtaining 3-(6-methyl-1H-indol-3-yl)propanoic acid:
-
Direct C3-Alkylation of 6-Methylindole: A convergent approach involving the direct introduction of the propanoic acid side chain onto the pre-formed indole nucleus.
-
Multi-step Synthesis via Friedel-Crafts Acylation and Subsequent Chain Extension: A linear approach that builds the side chain in a stepwise manner.
Method 1: Direct C3-Alkylation of 6-Methylindole
The direct functionalization of the C3 position of the indole ring is an attractive and atom-economical approach. The high nucleophilicity of this position makes it susceptible to electrophilic attack. This method involves the reaction of commercially available 6-methylindole with a suitable three-carbon electrophile.
Experimental Protocol: C3-Alkylation of 6-Methylindole with Acrylic Acid
This proposed protocol is based on established methods for the C3-alkylation of indoles.
Reaction Scheme:
Figure 1: Direct C3-alkylation of 6-methylindole.
Materials:
-
6-Methylindole (97%)
-
Acrylic acid
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-methylindole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add acrylic acid (1.2 eq) dropwise.
-
Following the addition of acrylic acid, add boron trifluoride diethyl etherate (1.1 eq) dropwise. The reaction mixture may change color.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Causality and Experimental Choices:
-
Lewis Acid Catalyst: Boron trifluoride diethyl etherate is a commonly used Lewis acid that activates the acrylic acid, making it a more potent electrophile for the nucleophilic indole.
-
Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.
-
Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Work-up: The aqueous work-up with sodium bicarbonate neutralizes the Lewis acid and any unreacted acrylic acid.
Method 2: Multi-step Synthesis via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
This linear approach involves first introducing a two-carbon chain at the C3 position via Friedel-Crafts acylation, followed by a one-carbon homologation to achieve the desired propanoic acid side chain.
Step 1: Friedel-Crafts Acylation of 6-Methylindole
Reaction Scheme:
Figure 2: Friedel-Crafts acylation of 6-methylindole.
This well-established reaction typically proceeds in good yield to produce 3-acetyl-6-methylindole.
Step 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a classical method for converting an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[1]
Reaction Scheme:
Figure 3: Willgerodt-Kindler reaction and hydrolysis.
This two-step sequence from the acetylated intermediate provides an alternative route to the target molecule.
Comparison of Synthetic Methods
| Feature | Method 1: Direct C3-Alkylation | Method 2: Multi-step Synthesis |
| Number of Steps | 1 | 2 (Acylation + Willgerodt-Kindler/Hydrolysis) |
| Starting Materials | 6-Methylindole, Acrylic Acid | 6-Methylindole, Acetyl Chloride, Sulfur, Morpholine |
| Reagent Hazards | BF₃·OEt₂ is corrosive and moisture-sensitive. | Acetyl chloride is corrosive. The Willgerodt-Kindler reaction uses sulfur and morpholine at high temperatures, which can be hazardous. |
| Estimated Yield | Moderate to Good | Good (for acylation), Variable (for Willgerodt-Kindler) |
| Reproducibility | Generally good, but can be sensitive to reaction conditions and purity of starting materials. | Friedel-Crafts acylation is generally reproducible. The Willgerodt-Kindler reaction can be less reproducible and prone to side products. |
| Scalability | Potentially scalable, but control of exotherm may be a challenge on a larger scale. | Friedel-Crafts acylation is scalable. The Willgerodt-Kindler reaction can be difficult to scale up due to the heterogeneous nature and high temperatures. |
| Purification | Column chromatography is typically required. | Purification is required at each step, potentially leading to lower overall yield. |
Expert Insights and Recommendations
Method 1 (Direct C3-Alkylation) is the more convergent and, in principle, the more efficient route. Its success hinges on the careful control of reaction conditions to favor the desired 1,4-addition of the indole to the activated acrylic acid over potential polymerization or other side reactions. For research-scale synthesis where starting materials are readily available, this method is often the preferred choice due to its directness.
Method 2 (Multi-step Synthesis) , while longer, relies on well-established and generally robust reactions. The Friedel-Crafts acylation of indoles is a high-yielding and reproducible transformation. The subsequent Willgerodt-Kindler reaction, however, can be challenging. It often requires high temperatures and can lead to complex mixtures, making purification difficult.[1] This route might be considered if direct alkylation proves problematic or if the intermediate, 3-acetyl-6-methylindole, is available or required for other purposes.
For Reproducibility and Reliability: While the direct alkylation is more elegant, the two-step approach via Friedel-Crafts acylation followed by a more modern and reliable homologation method (if available) might offer a more reproducible, albeit longer, path for less experienced chemists. However, given the potential difficulties with the Willgerodt-Kindler reaction, optimizing the direct C3-alkylation is likely the most fruitful avenue for achieving a reproducible and efficient synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Conclusion
The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid can be approached through several strategic routes. The direct C3-alkylation of 6-methylindole represents the most direct and potentially most efficient method, though it requires careful optimization to ensure reproducibility and minimize side products. The multi-step approach through a Friedel-Crafts acylation provides a reliable method to a key intermediate, but the subsequent chain extension can be challenging. The choice of method will ultimately depend on the specific expertise of the researcher, the scale of the synthesis, and the availability of starting materials and reagents.
References
Sources
A Comparative Guide to Confirming the Binding Site of 3-(6-methyl-1H-indol-3-yl)propanoic Acid
For researchers, scientists, and drug development professionals, the precise identification of a small molecule's binding site on its protein target is a cornerstone of mechanistic understanding and rational drug design. This guide provides a comprehensive framework for confirming the binding site of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a compound for which the direct binding partner and site are not yet fully characterized. While structurally similar to the gut microbiota metabolite Indole-3-propionic acid (IPA), the addition of a methyl group at the 6-position of the indole ring necessitates a rigorous, multi-faceted validation approach.
This document eschews a rigid template in favor of a logical, field-proven workflow. We will navigate from initial in silico predictions to high-resolution structural elucidation, emphasizing the causality behind experimental choices and the inherent self-validating nature of a well-designed experimental cascade.
Part 1: Hypothesis Generation: Identifying Plausible Protein Targets
Given the novelty of 3-(6-methyl-1H-indol-3-yl)propanoic acid, our initial step is not a blind screen but an informed, computationally-driven hypothesis generation. The structural similarity to IPA and other indole derivatives provides a strong foundation for selecting candidate protein targets.
Rationale for Target Selection
Indole derivatives are known to be privileged scaffolds, interacting with a variety of receptors. Key potential targets for 3-(6-methyl-1H-indol-3-yl)propanoic acid include:
-
Pregnane X Receptor (PXR) : A nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism. IPA is a known endogenous activator of PXR.[1] The receptor's promiscuous ligand-binding domain makes it a highly probable candidate.
-
Aryl Hydrocarbon Receptor (AHR) : A ligand-activated transcription factor involved in immune responses and cellular homeostasis.[2] Numerous indole derivatives derived from tryptophan metabolism are established AHR ligands.[3][4]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) : Another nuclear receptor crucial for adipogenesis, glucose homeostasis, and inflammation.[5] Various indole-containing compounds have been identified as PPARγ modulators.[6][7]
Computational and Database-Driven Target Prediction
To broaden our list of potential targets, a computational approach is invaluable. This involves using the chemical structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid to query databases that predict protein targets based on ligand similarity.
Experimental Protocol: In Silico Target Prediction
-
Obtain the 2D structure of 3-(6-methyl-1H-indol-3-yl)propanoic acid (e.g., as a SMILES string).
-
Submit the structure to multiple target prediction web servers. Recommended platforms include:
-
Aggregate and analyze the results , prioritizing targets that are consistently predicted across multiple platforms and are biologically plausible based on the known activities of similar indole compounds.
-
Cross-reference predicted targets with literature on IPA and other indole derivatives to build a final, prioritized list of candidate proteins for experimental validation.
Caption: Workflow for initial identification of candidate protein targets.
Part 2: Hit Validation: Confirming Direct Physical Interaction
Once a list of candidate targets is established, the next crucial phase is to confirm a direct physical interaction between 3-(6-methyl-1H-indol-3-yl)propanoic acid and the purified candidate proteins. This section compares three widely used biophysical techniques for this purpose. The goal here is not just a "yes/no" answer but also a quantitative measure of binding affinity.
Comparison of Primary Screening Techniques
| Technique | Principle | Key Output | Advantages | Disadvantages |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein thermal stability upon ligand binding.[10][11][12] | ΔTm (change in melting temperature) | High-throughput, low sample consumption, widely accessible equipment (qPCR machine).[10] | Indirect assay; may not detect binding that doesn't affect stability; sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand, measuring mass changes.[13][14] | KD (dissociation constant), kon, koff (kinetic rates) | Real-time, label-free, provides kinetic data, high sensitivity.[13] | Requires protein immobilization which can affect activity; potential for mass transport artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event as the ligand is titrated into a protein solution.[15][16] | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Gold standard for affinity; label-free, in-solution; provides full thermodynamic profile.[15] | Lower throughput, requires larger amounts of pure, concentrated protein; sensitive to buffer mismatch. |
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
DSF is an excellent first-pass technique due to its speed and low material cost. A positive result (a significant shift in the protein's melting temperature) provides strong evidence of binding.[10]
-
Protein Preparation : Purify the candidate protein to >95% purity. Ensure the protein is in a stable, well-buffered solution.
-
Reagent Preparation :
-
Prepare a stock solution of 3-(6-methyl-1H-indol-3-yl)propanoic acid (e.g., 10 mM in DMSO).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup : In a 96- or 384-well PCR plate, set up reactions containing the protein (final concentration 2-5 µM), the dye, and varying concentrations of the compound. Include a "no ligand" control (with an equivalent amount of DMSO).
-
Thermal Denaturation : Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C, increasing by 1 °C/minute, while monitoring fluorescence.
-
Data Analysis : Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant ΔTm (> 2 °C) between the control and compound-treated samples indicates stabilizing binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR provides high-quality kinetic and affinity data, making it a robust secondary validation step.
-
Chip Selection and Ligand Immobilization :
-
Choose a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified protein (ligand) onto the sensor chip surface using a standard coupling chemistry (e.g., NHS/EDC activation for amine coupling).[17] Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
-
Analyte Preparation : Prepare a series of dilutions of 3-(6-methyl-1H-indol-3-yl)propanoic acid (analyte) in the running buffer. Include a buffer-only (zero concentration) sample.
-
Binding Analysis :
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
Monitor the response units (RU) in real-time to generate a sensorgram, which shows an association phase during injection and a dissociation phase during buffer flow.
-
-
Data Analysis : After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding thermodynamics, providing a complete energetic profile of the interaction in solution.[15]
-
Sample Preparation :
-
Dialyze both the purified protein and the compound into the exact same buffer to minimize heats of dilution. Mismatched buffers are a common source of artifacts.[15]
-
Prepare the protein solution at a concentration in the cell that is appropriate for the expected KD (the 'c-window').
-
Prepare the compound solution for the syringe at a concentration 10-20 times that of the protein.
-
-
Titration :
-
Load the protein into the sample cell and the compound into the titration syringe.
-
Perform a series of small, timed injections of the compound into the protein solution while maintaining a constant temperature.
-
-
Data Acquisition : The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection.
-
Data Analysis : Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine KD, ΔH, and the stoichiometry (n).
Caption: A sequential workflow for validating direct target engagement.
Part 3: Pinpointing the Interaction: High-Resolution Binding Site Confirmation
Confirming a direct physical interaction is a critical milestone. However, to enable structure-based drug design and fully understand the mechanism of action, we must identify the specific amino acid residues that constitute the binding site. This requires high-resolution structural techniques and functional validation.
X-ray Co-crystallography: The Atomic-Level Snapshot
X-ray crystallography provides unequivocal, high-resolution structural evidence of the binding mode and the specific interactions between the ligand and the protein.[18]
Experimental Protocol: Protein-Ligand Co-crystallization
-
Complex Formation : Incubate the purified, validated target protein with a 3- to 5-fold molar excess of 3-(6-methyl-1H-indol-3-yl)propanoic acid for several hours to ensure complex formation.
-
Crystallization Screening : Use robotic or manual methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization : Optimize initial "hit" conditions by varying precipitant and protein concentrations to obtain diffraction-quality crystals.
-
Crystal Soaking (Alternative Method) : If obtaining co-crystals is challenging, apo-crystals of the target protein can be grown first and then soaked in a solution containing the compound.[19][20] This requires the crystals to be robust and the binding site to be accessible via solvent channels.
-
Data Collection and Structure Solution :
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the protein structure using molecular replacement if a homologous structure exists.
-
The resulting electron density map should clearly show density corresponding to the bound ligand, allowing for precise modeling of its position and orientation in the binding pocket.
-
NMR Spectroscopy: Mapping the Binding Site in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative or complementary technique to crystallography. It can identify the binding site in the solution state, providing valuable dynamic information.[21] The most common method is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.
Experimental Protocol: ¹H-¹⁵N HSQC Titration
-
Protein Isotopic Labeling : Express and purify the target protein in a minimal medium supplemented with ¹⁵N-labeled ammonium chloride to produce a uniformly ¹⁵N-labeled protein. This is essential for the HSQC experiment.
-
Acquire Reference Spectrum : Dissolve the ¹⁵N-labeled protein in a suitable NMR buffer and acquire a 2D ¹H-¹⁵N HSQC spectrum. This spectrum serves as the "fingerprint" of the protein, with each peak corresponding to a specific backbone amide N-H group.
-
Ligand Titration : Add increasing amounts of 3-(6-methyl-1H-indol-3-yl)propanoic acid to the protein sample, acquiring an HSQC spectrum at each titration point (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratios).
-
Chemical Shift Perturbation (CSP) Analysis : Overlay the spectra. Residues whose corresponding peaks shift or broaden significantly upon ligand addition are located in or near the binding site. By mapping these perturbed residues onto the protein's structure (from crystallography or a model), the binding interface can be visualized.
Site-Directed Mutagenesis: Functional Validation of Key Residues
Both crystallography and NMR identify residues in physical proximity to the ligand. Site-directed mutagenesis is the definitive functional experiment to confirm that these residues are critical for the binding interaction.
Experimental Protocol: Mutagenesis and Binding Re-evaluation
-
Identify Key Residues : From the crystal structure or NMR data, identify 3-5 amino acids that appear to form critical contacts (e.g., hydrogen bonds, hydrophobic interactions) with the compound.
-
Generate Mutants : Use a standard mutagenesis protocol (e.g., PCR-based) to create mutant versions of the protein where each key residue is replaced, typically with an alanine (to remove the side chain's functionality) or another amino acid that would disrupt the observed interaction.
-
Express and Purify Mutant Proteins : Express and purify the mutant proteins, ensuring they are correctly folded and stable (e.g., via circular dichroism or DSF).
-
Re-assess Binding Affinity : Using the most convenient binding assay from Part 2 (e.g., SPR or ITC), measure the binding affinity of 3-(6-methyl-1H-indol-3-yl)propanoic acid to each mutant protein.
-
Interpret Results : A significant increase in the KD (i.e., a loss of binding affinity) for a mutant protein compared to the wild-type protein confirms that the mutated residue plays a critical role in the binding interaction.
Caption: Integrated workflow for structural and functional confirmation of the binding site.
Conclusion
Confirming the binding site of a novel compound like 3-(6-methyl-1H-indol-3-yl)propanoic acid is a systematic process of building an evidence-based case. It begins with informed hypothesis generation based on structural analogs and computational predictions. This is followed by a cascade of biophysical and biochemical assays of increasing resolution and specificity. Initial screens like DSF can rapidly identify potential interactions, which are then quantified by more rigorous techniques such as SPR and ITC. Finally, high-resolution structural methods like X-ray crystallography and NMR, coupled with the functional validation provided by site-directed mutagenesis, deliver an unambiguous and comprehensive picture of the binding interaction at the atomic level. By employing this multi-modal, self-validating approach, researchers can move forward with confidence in their understanding of the compound's mechanism of action, paving the way for further drug development and biological exploration.
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A Head-to-Head Comparison of Indolepropanoic Acids in Antimicrobial Assays: A Technical Guide for Researchers
In the ever-evolving landscape of antimicrobial research, indolepropanoic acids (IPAs) and their derivatives have emerged as a compelling class of compounds. This guide provides a detailed, head-to-head comparison of their performance in key antimicrobial assays, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their activity and provide robust, validated protocols to ensure experimental reproducibility.
The Rise of Indolepropanoic Acids as Antimicrobial Agents
Indole-3-propionic acid (IPA), a metabolite produced by the human gut microbiota from tryptophan, has garnered significant attention for its selective antimicrobial activity, particularly against mycobacteria.[1][2] Unlike many conventional antibiotics derived from soil microbes, IPA is a small, chemically tractable molecule, making it an attractive scaffold for synthetic modification and drug development.[1] Its unique mechanism of action, which involves mimicking tryptophan to allosterically inhibit an essential enzyme in the tryptophan biosynthesis pathway, presents a novel strategy to combat microbial growth.[1][2][3]
This guide will focus on comparing the parent compound, Indole-3-propionic acid, with a representative synthetic analog, an N-substituted oxoacetamide indole derivative, to illustrate the impact of structural modifications on antimicrobial efficacy.
Core Antimicrobial Assays: A Comparative Analysis
The antimicrobial potential of a compound is typically evaluated through a series of standardized assays. Here, we compare the performance of Indole-3-propionic acid and a representative N-substituted oxoacetamide indole derivative in three fundamental assays: Minimum Inhibitory Concentration (MIC), Biofilm Formation Inhibition, and Quorum Sensing Inhibition.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a compound that visibly inhibits microbial growth.
Experimental Rationale: This assay provides a quantitative measure of a compound's potency. By comparing the MIC values of different compounds against the same panel of microorganisms, we can directly assess their relative effectiveness. The broth microdilution method is a widely accepted and standardized technique that allows for high-throughput screening.[4][5][6]
Comparative Data:
| Compound | Mycobacterium tuberculosis H37Rv (MIC in µg/mL) | Staphylococcus aureus ATCC 29213 (MIC in µg/mL) | Pseudomonas aeruginosa PAO1 (MIC in µg/mL) |
| Indole-3-propionic acid | 10-20[1] | >512[7] | >512[7] |
| N-substituted oxoacetamide indole derivative | Not Reported | 6.25-12.5[8] | 12.5-25[8] |
Interpretation of Results: The data clearly demonstrates the selective activity of Indole-3-propionic acid against Mycobacterium tuberculosis.[1] In contrast, it shows negligible activity against the Gram-positive S. aureus and the Gram-negative P. aeruginosa.[7] The synthetic N-substituted oxoacetamide indole derivative, however, exhibits potent activity against both S. aureus and P. aeruginosa, highlighting how structural modifications can dramatically broaden the antimicrobial spectrum.[8] This difference underscores the importance of structure-activity relationship (SAR) studies in drug discovery.[9][10][11]
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (Indolepropanoic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Plate reader (optional, for OD measurement)
Procedure:
-
Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Serial Dilutions: Prepare a two-fold serial dilution of each test compound in the microtiter plate, typically starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.
-
Controls: Include wells with bacteria and no compound (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[14]
Biofilm Formation Inhibition Assay
Bacterial biofilms are notoriously difficult to eradicate and are a major contributor to chronic infections and antibiotic resistance. This assay assesses the ability of a compound to prevent the formation of these resilient communities.
Experimental Rationale: The crystal violet assay is a simple and effective method for quantifying biofilm mass.[15][16] By measuring the amount of crystal violet retained by the biofilm, we can infer the extent of biofilm formation in the presence of the test compounds. This provides crucial information about a compound's potential to combat biofilm-associated infections.
Comparative Data:
| Compound | Pseudomonas aeruginosa PAO1 (% Biofilm Inhibition at Sub-MIC) |
| Indole-3-propionic acid | Moderate Inhibition[17] |
| N-substituted oxoacetamide indole derivative | Significant Inhibition[10] |
Interpretation of Results: Both compounds demonstrate the ability to inhibit biofilm formation at sub-inhibitory concentrations.[10][17] This is a significant finding, as it suggests that these compounds can interfere with bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[18] The synthetic derivative shows a more pronounced effect, indicating that specific structural features can enhance anti-biofilm activity.
Protocol: Crystal Violet Biofilm Assay
This protocol is a widely used method for assessing biofilm formation.[19][20]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Test compounds
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS (Phosphate-Buffered Saline)
-
Plate reader
Procedure:
-
Inoculation and Treatment: Add a diluted bacterial culture to the wells of a microtiter plate along with various concentrations of the test compounds. Include untreated wells as a control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[16]
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[19]
-
Quantification: Measure the absorbance of the solubilized crystal violet at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
Quorum Sensing Inhibition Assay
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors.[21] Inhibiting QS is a promising anti-virulence strategy.
Experimental Rationale: This assay utilizes a reporter strain, often Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.[22] A reduction in pigment production in the presence of a test compound, without inhibiting bacterial growth, indicates QS inhibition. This approach allows for the specific identification of compounds that interfere with bacterial communication pathways.[22]
Comparative Data:
| Compound | Chromobacterium violaceum (Violacein Inhibition) |
| Indole-3-propionic acid | Potential for QS inhibition[21] |
| N-substituted oxoacetamide indole derivative | Demonstrated QS inhibition[4] |
Interpretation of Results: Both indolepropanoic acid and its derivatives have been shown to possess quorum sensing inhibitory properties.[4][21] This anti-QS activity, coupled with their ability to inhibit biofilm formation, suggests a multi-faceted mechanism for attenuating bacterial virulence. The design of novel indole derivatives specifically targeting QS pathways is an active area of research.[4]
Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Materials:
-
Chromobacterium violaceum reporter strain
-
Luria-Bertani (LB) agar plates and broth
-
Test compounds
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare Inoculum: Grow an overnight culture of C. violaceum.
-
Assay Setup: In a 96-well plate, add LB broth, the C. violaceum inoculum, and serial dilutions of the test compounds.
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Quantify Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.
-
Assess Growth: Measure the optical density at 600 nm to ensure that the inhibition of violacein production is not due to bactericidal or bacteriostatic effects.[18]
Conclusion and Future Directions
This head-to-head comparison reveals the distinct antimicrobial profiles of Indole-3-propionic acid and its synthetic derivatives. While the natural metabolite exhibits potent and selective activity against mycobacteria, synthetic modifications can significantly broaden the spectrum of activity to include clinically relevant Gram-positive and Gram-negative pathogens. Furthermore, the ability of these compounds to interfere with biofilm formation and quorum sensing highlights their potential as anti-virulence agents.
Future research should focus on elucidating the detailed structure-activity relationships of indolepropanoic acid derivatives to optimize their antimicrobial and anti-virulence properties. The development of compounds with dual-action mechanisms, combining direct antimicrobial effects with the disruption of bacterial communication and community behavior, represents a promising strategy in the fight against infectious diseases. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in this exciting field.
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A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data: 3-(6-methyl-1H-indol-3-yl)propanoic acid vs. Indole-3-propionic acid
Introduction: The Rationale for a Comparative Analysis
In the landscape of drug discovery and development, the nuanced effects of chemical modifications on a parent molecule's biological activity are of paramount importance. This guide provides a comprehensive framework for the statistical analysis of biological data for 3-(6-methyl-1H-indol-3-yl)propanoic acid, a methylated derivative of the well-characterized microbial metabolite, Indole-3-propionic acid (IPA). While IPA has demonstrated a spectrum of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, the influence of the methyl group at the 6th position of the indole ring is largely unexplored.[1][2] This addition has the potential to alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, thereby modulating its therapeutic efficacy.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust, statistically-grounded approach to comparing the biological performance of 3-(6-methyl-1H-indol-3-yl)propanoic acid against its parent compound, IPA, and other relevant alternatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and emphasize rigorous statistical analysis to ensure the generation of reliable and reproducible data.
Hypothesized Impact of Methylation on Biological Activity
The introduction of a methyl group to the indole ring of IPA can be hypothesized to influence its biological activity in several ways:
-
Increased Lipophilicity: The methyl group is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and the blood-brain barrier. This could potentially lead to improved bioavailability and efficacy in neurological applications.
-
Altered Receptor Binding: The steric hindrance and electronic effects of the methyl group could modify the binding affinity and selectivity of the compound for its molecular targets, such as the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), known targets of IPA.[3]
-
Modified Metabolic Stability: The methyl group may block a site of metabolism, leading to a longer half-life and prolonged biological effect. Conversely, it could also create a new site for metabolic enzymes, potentially altering its pharmacokinetic profile. Many C3-substituted indole analogs are effective as anticancer, antitubercular, antimicrobial, and antioxidant agents.[4]
Comparative Experimental Workflows and Statistical Analysis
To rigorously evaluate the biological potential of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a series of comparative in vitro and in vivo assays are proposed. For each assay, we will outline the experimental protocol and the appropriate statistical methods for data analysis.
Comparative Anticancer Activity
Rationale: Indole derivatives have shown promise as anticancer agents.[1] This workflow aims to compare the cytotoxic effects of 3-(6-methyl-1H-indol-3-yl)propanoic acid and IPA on a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical, HT-29 - colon, MCF-7 - breast) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(6-methyl-1H-indol-3-yl)propanoic acid and IPA (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Statistical Analysis:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values for each compound at each time point will be calculated by fitting the dose-response data to a four-parameter logistic (4PL) model.[5]
-
Comparative Analysis: A two-way ANOVA followed by a post-hoc test (e.g., Tukey's or Sidak's) will be used to compare the IC50 values between the two compounds and across different cell lines and time points. A p-value of <0.05 will be considered statistically significant.[6]
Data Presentation:
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid | HeLa | Value ± SD | Value ± SD | Value ± SD |
| HT-29 | Value ± SD | Value ± SD | Value ± SD | |
| MCF-7 | Value ± SD | Value ± SD | Value ± SD | |
| Indole-3-propionic acid (IPA) | HeLa | Value ± SD | Value ± SD | Value ± SD |
| HT-29 | Value ± SD | Value ± SD | Value ± SD | |
| MCF-7 | Value ± SD | Value ± SD | Value ± SD | |
| Doxorubicin (Positive Control) | HeLa | Value ± SD | Value ± SD | Value ± SD |
| HT-29 | Value ± SD | Value ± SD | Value ± SD | |
| MCF-7 | Value ± SD | Value ± SD | Value ± SD |
Experimental Workflow Diagram:
Anticancer Activity Experimental Workflow
Comparative Anti-Inflammatory Activity
Rationale: IPA is known to possess anti-inflammatory properties.[2] This workflow will assess whether the methylated analog exhibits enhanced or diminished anti-inflammatory effects in a cellular model of inflammation.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells into 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 3-(6-methyl-1H-indol-3-yl)propanoic acid and IPA for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Statistical Analysis:
-
Dose-Response Analysis: Analyze the dose-dependent inhibition of NO and cytokine production for each compound.
-
Comparative Analysis: Use a one-way ANOVA with a Dunnett's post-hoc test to compare the effects of different concentrations of each compound to the LPS-stimulated control. A two-way ANOVA will be used to compare the inhibitory effects of the two compounds.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid (10 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid (50 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
| Indole-3-propionic acid (10 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
| Indole-3-propionic acid (50 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
| Dexamethasone (1 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
Comparative Neuroprotective Activity
Rationale: IPA has been shown to have neuroprotective effects.[3] This workflow will investigate the potential of the methylated derivative to protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol: H2O2-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed cells into 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of 3-(6-methyl-1H-indol-3-yl)propanoic acid and IPA for 24 hours.
-
Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H2O2) for 4-6 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
Statistical Analysis:
-
One-way ANOVA: Use a one-way ANOVA followed by a Tukey's post-hoc test to compare the protective effects of different concentrations of each compound against H2O2-induced cell death and ROS production.
-
Two-way ANOVA: Employ a two-way ANOVA to compare the neuroprotective efficacy between the two compounds.
Signaling Pathway Diagram:
Hypothesized Neuroprotective Signaling Pathway
Comparative Metabolic Stability
Rationale: Understanding the metabolic stability of a compound is crucial for predicting its in vivo pharmacokinetic profile.[7] This workflow compares the metabolic stability of 3-(6-methyl-1H-indol-3-yl)propanoic acid and IPA in liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Microsome Preparation: Obtain pooled human liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound (3-(6-methyl-1H-indol-3-yl)propanoic acid or IPA), and a NADPH-generating system in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Analyze the remaining parent compound concentration in each sample using LC-MS/MS.[8]
Statistical Analysis:
-
Half-life (t1/2) and Intrinsic Clearance (CLint) Calculation: Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the remaining parent compound concentration versus time plot. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).
-
Comparative Analysis: Use an unpaired t-test or a one-way ANOVA to compare the t1/2 and CLint values between the two compounds.
Data Presentation:
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 3-(6-methyl-1H-indol-3-yl)propanoic acid | Value ± SD | Value ± SD |
| Indole-3-propionic acid (IPA) | Value ± SD | Value ± SD |
| Verapamil (Positive Control) | Value ± SD | Value ± SD |
Conclusion: Synthesizing the Evidence for Informed Decision-Making
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Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PubMed. Available at: [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. Available at: [Link]
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Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(6-methyl-1H-indol-3-yl)propanoic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(6-methyl-1H-indol-3-yl)propanoic acid, a common reagent in biochemical and pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining full regulatory compliance. The procedures outlined below are grounded in established safety principles and align with federal and local regulations.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 3-(6-methyl-1H-indol-3-yl)propanoic acid, like many indole derivatives, presents specific health risks.
Toxicological Profile: While a specific Safety Data Sheet (SDS) for the 6-methyl derivative is not readily available in the search results, data for the closely related compound, 3-Indolepropionic acid, indicates that it is considered hazardous.[1][2] The primary hazards include:
The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that all laboratory workers are informed about the hazards of the chemicals they work with.[4][5][6] Therefore, it is critical to treat 3-(6-methyl-1H-indol-3-yl)propanoic acid as a hazardous substance.
Causality of Precaution: The acidic nature of the propanoic acid moiety and the bioactive indole ring contribute to its irritant properties. Ingestion or inhalation can lead to systemic effects, while direct contact can compromise skin and eye integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound, including its waste products. The OSHA Laboratory Standard mandates that employers provide and ensure the use of appropriate PPE.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[3] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[9] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.[3] |
Waste Characterization and Segregation: The Foundation of Compliance
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), any individual or facility that generates chemical waste is responsible for determining if that waste is hazardous.[10][11]
Is 3-(6-methyl-1H-indol-3-yl)propanoic acid waste hazardous? Yes. Based on its toxicological profile (irritant, harmful), it meets the definition of hazardous waste.[12] It should never be disposed of down the drain or in the regular trash.[13]
Segregation Protocol: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect waste 3-(6-methyl-1H-indol-3-yl)propanoic acid, along with any contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill), in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid hazardous waste container.
-
Incompatibility: Do not mix this acidic compound with bases or strong oxidizing agents in the same waste container to avoid violent reactions.[14] Always consult the SDS for specific incompatibility information.
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of 3-(6-methyl-1H-indol-3-yl)propanoic acid from the point of generation to its final removal from your laboratory. This process is designed to comply with EPA regulations for academic laboratories (40 CFR Part 262, Subpart K).[12][15]
Workflow for Disposal of 3-(6-methyl-1H-indol-3-yl)propanoic acid
Caption: Disposal workflow for 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Detailed Procedural Steps:
1. Container Selection and Handling:
-
Choose a Compatible Container: For solid waste, use a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid. For liquid solutions, use a sealed glass or HDPE bottle. Do not use metal containers for acidic waste.[10][16]
-
Condition of Container: The container must be in good condition, free of leaks, and clean on the outside.[10]
-
Keep it Closed: Waste containers must be kept tightly closed at all times, except when you are actively adding waste.[10][13] This is a critical EPA requirement to prevent spills and the release of vapors.
2. Labeling: Proper labeling is mandatory.[6] Your institution's Environmental Health and Safety (EHS) office will provide specific labels, but they must contain the following information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "3-(6-methyl-1H-indol-3-yl)propanoic acid." List all constituents if it is a mixture.
-
The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").
-
The date you first added waste to the container.
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills from spreading.[13]
-
Storage Limits: Adhere to your institution's and the EPA's limits on the volume of waste and the length of time it can be stored in the lab before pickup.[12]
4. Spill Management: In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the powder or liquid.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid waste.
-
Clean-Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose of Materials: All materials used for cleanup, including your gloves, must be disposed of as hazardous waste.[14][17]
5. Final Disposal:
-
Request Pickup: Once your waste container is nearly full (do not overfill, leave at least 10% headspace for liquids) or has reached its storage time limit, contact your institution's EHS office to schedule a pickup.[16]
-
Professional Handling: Do not attempt to transport or dispose of the waste yourself. It must be handled by trained professionals who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Minimizing Waste: A Proactive Approach
A core principle of modern laboratory management is waste minimization.[17]
-
Purchase Accordingly: Order only the quantity of chemical needed for your experiments.
-
Maintain Inventory: Keep an accurate inventory to avoid purchasing duplicates and to track expiration dates.
-
Consider Substitution: Where scientifically viable, consider substituting with less hazardous materials.[17]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.
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Navigating the Safe Handling of 3-(6-methyl-1H-indol-3-yl)propanoic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 3-(6-methyl-1H-indol-3-yl)propanoic acid, focusing on the critical aspects of personal protective equipment (PPE) and proper disposal. By understanding the "why" behind each procedural step, scientists can foster a culture of safety and ensure the reliability of their research outcomes.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Therefore, it is prudent to handle 3-(6-methyl-1H-indol-3-yl)propanoic acid with the assumption that it possesses similar hazardous properties. The primary routes of exposure are inhalation of the powdered form, skin contact, and eye contact.
Inferred Hazard Classification:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Warning | [1][2] |
| Causes serious eye irritation | Warning | [1][2] |
| May cause respiratory irritation | Warning | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3-(6-methyl-1H-indol-3-yl)propanoic acid, particularly in its solid, powdered form.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | A well-fitted N95, FFP2, or FFP3 disposable respirator. | Fine chemical powders can easily become airborne and be inhaled, leading to respiratory irritation.[3][4] |
| Eye Protection | Chemical safety goggles. | Protects against airborne particles and potential splashes when preparing solutions.[3] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact and potential irritation.[3] |
| Body Protection | A clean, buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the best practices for handling 3-(6-methyl-1H-indol-3-yl)propanoic acid from receipt to disposal.
Caption: Workflow for the safe handling of 3-(6-methyl-1H-indol-3-yl)propanoic acid.
Step-by-Step Handling Protocol
Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where the compound will be handled, put on a lab coat, closed-toe shoes, chemical safety goggles, and nitrile gloves.
-
Review Hazard Information: Familiarize yourself with the potential hazards based on the data for analogous compounds.
-
Prepare a Ventilated Workspace: All handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[5]
Handling:
-
Weighing: Carefully weigh the desired amount of 3-(6-methyl-1H-indol-3-yl)propanoic acid on a tared weigh boat inside the fume hood.
-
Dissolving: If preparing a solution, add the weighed compound to the appropriate solvent in a suitable container, also within the fume hood.
Cleanup:
-
Decontaminate Surfaces: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated solid waste container.
Donning and Doffing of PPE: A Critical Procedure
Incorrect removal of PPE can lead to self-contamination. Follow this sequence to ensure safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
